molecular formula C10H10O2 B181334 2,3-dihydro-1H-indene-4-carboxylic Acid CAS No. 4044-54-6

2,3-dihydro-1H-indene-4-carboxylic Acid

Cat. No.: B181334
CAS No.: 4044-54-6
M. Wt: 162.18 g/mol
InChI Key: QJQQSHWSGOMJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-indene-4-carboxylic acid is a valuable synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents. Its indane scaffold is a privileged structure in drug discovery, serving as a core building block for compounds with significant biological activity. Recent research highlights its application in the synthesis of substituted dihydroindene-4-carboxamide compounds, which are being investigated for their potential as antiviral agents against Hepatitis B virus (HBV) and Hepatitis D virus (HDV) . The compound's structure is also integral to advanced cannabinoid research. It is used to construct indanoylindole-based ligands that exhibit high affinity and selectivity for the human CB2 receptor . Such CB2-selective modulators are promising candidates for treating neurological disorders, pain, and inflammation without the psychoactive side effects associated with CB1 receptor activation, and the synthetic complexity of indane-based structures helps reduce their potential for abuse . This versatility makes this compound a critical reagent for chemists working in targeted synthetic routes for pharmaceutical development and probe molecules for studying the endocannabinoid system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQQSHWSGOMJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283281
Record name 2,3-dihydro-1H-indene-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4044-54-6
Record name 2,3-dihydro-1H-indene-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indene-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-dihydro-1H-indene-4-carboxylic acid: A Versatile Building Block in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1H-indene-4-carboxylic acid, a molecule featuring a fused bicyclic system of a benzene ring and a cyclopentane ring with a carboxylic acid substituent, is a significant scaffold in organic synthesis and medicinal chemistry. Its rigid structure and the presence of a reactive carboxylic acid handle make it a valuable starting material for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its spectroscopic profile, and its applications as a key intermediate in the development of new therapeutic agents and other functional materials. The indane framework is a recurring motif in a number of pharmaceuticals, and understanding the chemistry of this building block is crucial for the design and synthesis of novel bioactive compounds.[1]

Introduction: The Indane Scaffold in Chemistry and Medicine

The indane nucleus, consisting of a fused benzene and cyclopentane ring system, is a privileged structure in medicinal chemistry.[1] This structural motif is present in a variety of approved drugs, including the antiviral agent Indinavir, the non-steroidal anti-inflammatory drug (NSAID) Sulindac, and the Alzheimer's disease medication Donepezil.[1] The rigidity of the indane scaffold allows for a well-defined spatial arrangement of substituents, which is often crucial for specific interactions with biological targets. The diverse possibilities for substitution on both the aromatic and aliphatic rings provide a rich platform for structure-activity relationship (SAR) studies in drug discovery.[1]

This compound, in particular, serves as a versatile building block. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, opening up a wide array of synthetic possibilities. This allows for the incorporation of the indane moiety into larger, more complex molecular architectures with potential therapeutic applications.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount for the handling and application of any chemical compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[2]
Molecular Weight 162.18 g/mol [2]
IUPAC Name This compound[2]
CAS Number 4044-54-6[2]
Canonical SMILES C1CC2=C(C1)C(=CC=C2)C(=O)O[2]
InChI Key QJQQSHWSGOMJDZ-UHFFFAOYSA-N[2]
Appearance Crystalline solid (predicted)
pKa (predicted) 3.69 ± 0.20[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol, DMF, and dichloromethane (for the related 1-oxo derivative)[3]
Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis could potentially start from a commercially available indane derivative which can be functionalized to introduce a nitrile group at the 4-position, followed by hydrolysis. A related synthesis of 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid from 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile via potassium hydroxide hydrolysis has been reported, suggesting the feasibility of this approach.

Below is a diagram illustrating a potential synthetic workflow.

G Indane Indane Friedel_Crafts Friedel-Crafts Acylation Indane->Friedel_Crafts Acetyl chloride, AlCl3 Nitration Nitration Indane->Nitration HNO3, H2SO4 Ketone 4-Acetyl-indane Friedel_Crafts->Ketone Oxidation Haloform Reaction or other oxidation Ketone->Oxidation e.g., NaOBr Target This compound Oxidation->Target Nitrile_Formation Sandmeyer Reaction Hydrolysis Hydrolysis Nitrile_Formation->Hydrolysis H3O+, heat Diazonium 4-Amino-indane diazonium salt Amino_Indane 4-Amino-indane Amino_Indane->Nitrile_Formation 1. NaNO2, HCl 2. CuCN Nitro_Indane 4-Nitro-indane Nitration->Nitro_Indane Reduction Reduction Nitro_Indane->Reduction e.g., Sn/HCl Reduction->Amino_Indane Hydrolysis->Target

Caption: Plausible synthetic routes to this compound.

Key Reactions and Reactivity

The reactivity of this compound is dominated by the carboxylic acid functionality and the aromatic ring.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid can undergo standard transformations, including esterification, amidation, reduction to the corresponding alcohol, and conversion to the acid chloride. These reactions are fundamental to its use as a synthetic building block.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing alkyl and carboxylic acid groups.

  • Oxidation of the Aliphatic Ring: The benzylic positions of the cyclopentane ring are susceptible to oxidation under certain conditions.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic and aliphatic protons. A reported ¹H NMR spectrum is available.[4] The aromatic protons would appear as multiplets in the downfield region (typically 7-8 ppm). The aliphatic protons on the cyclopentane ring would appear as multiplets in the upfield region (typically 2-3.5 ppm). The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would show signals for the carbonyl carbon of the carboxylic acid (typically 170-180 ppm), the aromatic carbons (typically 120-150 ppm), and the aliphatic carbons of the cyclopentane ring (typically 20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching bands.[5] A strong carbonyl (C=O) stretching absorption is expected between 1690 and 1760 cm⁻¹.[5] There will also be a C-O stretching band between 1210 and 1320 cm⁻¹.[5]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (162.18). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).

Applications in Drug Discovery and Materials Science

The indane scaffold is a valuable component in the design of new therapeutic agents.[1] Derivatives of indane carboxylic acids have been investigated for a range of biological activities.

Anti-inflammatory Agents

Indan-1-carboxylic acids and related compounds have been explored for their anti-inflammatory properties.[6] The rigid indane framework can serve as a scaffold to position pharmacophoric groups in a manner that allows for effective interaction with biological targets involved in the inflammatory cascade.

Anticancer Agents

Substituted indane and indene derivatives have been identified as privileged structures for the development of anticancer therapeutics.[1] These compounds can be designed to target various oncologic pathways. For instance, certain dihydro-1H-indene derivatives have been synthesized and evaluated as tubulin polymerization inhibitors, demonstrating anti-angiogenic and antitumor potency.

Neuroprotective Agents

Aminoindanes, which can be synthesized from indane precursors, have shown promise as neuroprotective molecules.[1] The indane core can be a key element in the design of compounds aimed at treating neurodegenerative diseases.

Building Block for Functional Materials

Beyond pharmaceuticals, the rigid structure of this compound makes it a potential building block for the synthesis of novel organic materials with specific electronic or photophysical properties. The carboxylic acid group allows for its incorporation into polymers or supramolecular assemblies.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its rigid indane framework, combined with the reactive carboxylic acid handle, provides a robust platform for the synthesis of a wide range of complex molecules. Its importance is underscored by the prevalence of the indane scaffold in numerous approved pharmaceuticals. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for chemists and pharmaceutical scientists seeking to leverage this important molecule in their research and development endeavors. Further exploration of its applications in medicinal chemistry and materials science is likely to yield novel and impactful discoveries.

References

An In-depth Technical Guide to 2,3-dihydro-1H-indene-4-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-dihydro-1H-indene-4-carboxylic acid, also known as 4-indanecarboxylic acid, is a bicyclic organic compound featuring a benzene ring fused to a cyclopentane ring, with a carboxylic acid substituent at the 4-position. This rigid scaffold, the indane nucleus, is considered a "privileged" structure in medicinal chemistry. Its unique conformational constraints and lipophilic nature provide an excellent framework for the design of targeted therapeutic agents. The presence of the carboxylic acid group further enhances its utility, offering a key site for hydrogen bonding, salt formation, and various chemical modifications, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, synthetic routes, chemical reactivity, and its burgeoning role as a core structural motif in modern drug discovery.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are foundational to its application in research and development. The data for this compound and its closely related keto-derivative are summarized below.

Data Summary
PropertyValueSource
IUPAC Name This compound[1]
Synonyms 4-Indanecarboxylic acid, Indane-4-carboxylic acid[1]
CAS Number 4044-54-6[1]
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.18 g/mol [1]
Melting Point 225-226 °C (for 1-oxo derivative)[2]
pKa 3.69 ± 0.20 (Predicted for 1-oxo derivative)[2]
Solubility Insoluble in water; Soluble in ethanol, DMF, CH₂Cl₂ (for 1-oxo derivative)[2]
XLogP3-AA 2.3[1]
Spectroscopic Profile Analysis

Spectroscopic analysis is critical for structure elucidation and purity assessment. While specific spectra for this exact compound are proprietary, its structure allows for a robust prediction of its spectral features.

  • ¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to be highly characteristic. The acidic proton of the carboxylic acid (-COOH) would appear as a broad singlet far downfield, typically between 10-13 ppm. The aromatic region would show three protons. Due to the substitution pattern, they would likely present as a complex multiplet or as a doublet, a triplet, and another doublet between 7.0 and 8.0 ppm. The aliphatic protons on the cyclopentane ring would appear upfield. The two benzylic protons (-CH₂-Ar) at position 1 and the two protons at position 3 would likely appear as distinct triplets around 2.9-3.2 ppm. The single methylene group at position 2 (-CH₂-) would likely be a quintet around 2.0-2.2 ppm.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum would show 10 distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-185 ppm.[3] The six aromatic carbons would appear in the 120-150 ppm range, with the carbon attached to the carboxylic acid (C4) and the two bridgehead carbons (C3a, C7a) being quaternary and thus having weaker signals. The three aliphatic carbons of the cyclopentane ring would be found upfield, typically in the 20-40 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer.[1] Superimposed on this will be the sharper C-H stretching peaks of the aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) portions. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch will be prominent around 1700-1725 cm⁻¹.[1]

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 162. A significant fragment would be the loss of the carboxylic acid group (M-45), resulting in a peak at m/z = 117, corresponding to the indanyl cation.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established organic chemistry transformations. A common and reliable method involves the catalytic hydrogenation of a suitable unsaturated precursor.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on analogous procedures for the reduction of indene derivatives.[4] The rationale for this approach is the high efficiency and selectivity of palladium-on-carbon catalysts for the reduction of carbon-carbon double bonds without affecting the aromatic ring or the carboxylic acid group under mild conditions.

Materials:

  • 1H-Indene-4-carboxylic acid

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol, Reagent Grade

  • Water, Deionized

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad or Büchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolution: In a suitable hydrogenation vessel, dissolve 1H-indene-4-carboxylic acid (1.0 eq) in a mixture of ethanol and water (e.g., 10:1 v/v).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or perform at atmospheric pressure with a balloon) and stir the mixture vigorously at ambient temperature.

  • Monitoring: Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes and remove the ethanol using a rotary evaporator.

  • Isolation: The addition of water to the concentrated aqueous residue will cause the product, this compound, to precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Purity can be assessed by NMR and melting point analysis.

Key Chemical Reactions

The molecule possesses two primary sites of reactivity: the carboxylic acid group and the aromatic ring. This dual reactivity makes it a versatile building block for creating diverse chemical libraries.

Reactions cluster_acid Carboxylic Acid Reactions cluster_ring Aromatic Ring Reactions main This compound ester Ester (e.g., Indane-4-carboxylate) main->ester SOCl₂, ROH (Esterification) amide Amide (e.g., Indane-4-carboxamide) main->amide SOCl₂, then R₂NH (Amidation) alcohol Primary Alcohol (Indan-4-ylmethanol) main->alcohol LiAlH₄ or BH₃ (Reduction) nitro Nitro-indane derivative main->nitro HNO₃, H₂SO₄ (Nitration) bromo Bromo-indane derivative main->bromo Br₂, FeBr₃ (Bromination) Tubulin_Pathway cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubule Microtubules (Dynamic Cytoskeleton) tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitosis Mitosis (Cell Division) microtubule->mitosis apoptosis Apoptosis (Cell Death) mitosis->apoptosis Arrest leads to inhibitor Indane Derivative (e.g., Compound 12d) inhibitor->tubulin Binds to Colchicine Site

References

An In-Depth Technical Guide to Indan-4-Carboxylic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indan-4-carboxylic acid, a bicyclic carboxylic acid, represents a significant scaffold in medicinal chemistry and organic synthesis. Its rigid indan framework, coupled with the reactive carboxylic acid moiety, provides a unique three-dimensional structure that is amenable to a wide range of chemical modifications. This guide offers a comprehensive overview of indan-4-carboxylic acid, delving into its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and its emerging role in the development of novel therapeutic agents. As a Senior Application Scientist, this document is designed to provide not only foundational knowledge but also actionable insights for researchers engaged in drug discovery and development.

Chemical Structure and Physicochemical Properties

Indan-4-carboxylic acid, systematically named 2,3-dihydro-1H-indene-4-carboxylic acid, possesses a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol [1]. The structure consists of a benzene ring fused to a cyclopentane ring, with a carboxylic acid group substituted at the 4-position of the indan nucleus.

dot graph Indan_4_Carboxylic_Acid_Structure { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C7" [label="C"]; "C8" [label="C"]; "C9" [label="C"]; "C10" [label="C"]; "O1" [label="O"]; "O2" [label="OH"];

} Structure of Indan-4-Carboxylic Acid

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂PubChem[1]
Molecular Weight 162.18 g/mol PubChem[1]
XLogP3 2.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
CAS Number 4044-54-6PubChem[1]

The predicted lipophilicity (XLogP3 of 2.3) suggests that indan-4-carboxylic acid has moderate lipid solubility, a property that is often crucial for cell membrane permeability in drug candidates.

Synthesis of Indan-4-Carboxylic Acid

A definitive, detailed experimental protocol for the synthesis of indan-4-carboxylic acid is not widely published in readily accessible literature. However, related synthetic strategies for indan carboxylic acid derivatives provide a logical framework for its preparation. A plausible synthetic route could involve the following conceptual steps, starting from a suitable indane precursor.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Conceptual Synthetic Workflow for Indan-4-Carboxylic Acid

Conceptual Protocol:

  • Grignard Reagent Formation: 4-Bromoindane would be reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent, 4-indanylmagnesium bromide. The initiation of this reaction is often the critical step and may require gentle heating or the addition of an iodine crystal.

  • Carboxylation: The freshly prepared Grignard reagent would then be added to a slurry of dry ice (solid carbon dioxide) in an anhydrous ether solvent at low temperature (typically -78 °C). The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

  • Acidic Workup: Upon completion of the carboxylation reaction, the reaction mixture would be quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). This protonates the carboxylate salt, yielding the desired indan-4-carboxylic acid.

  • Purification: The crude product would then be extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The organic extracts would be combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent removed under reduced pressure. Further purification could be achieved by recrystallization or column chromatography.

Justification for Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

  • Inert Atmosphere: The use of an inert atmosphere prevents the Grignard reagent from reacting with atmospheric oxygen.

  • Low-Temperature Carboxylation: The addition of the Grignard reagent to dry ice is performed at low temperature to control the exothermicity of the reaction and to minimize side reactions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of indan-4-carboxylic acid is expected to show several characteristic absorption bands:

  • O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C-H Stretch (Aromatic): Medium to weak absorptions typically above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium to strong absorptions in the 3000-2850 cm⁻¹ region, corresponding to the C-H bonds of the cyclopentyl ring.

  • C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ for the carbonyl group of the carboxylic acid, conjugated with the aromatic ring.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A medium to strong absorption in the 1320-1210 cm⁻¹ region.

  • O-H Bend: A broad absorption around 920 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The ¹H NMR spectrum would provide valuable information about the proton environment of the molecule.

  • -COOH Proton: A broad singlet, typically appearing far downfield between 10-13 ppm. This signal will disappear upon the addition of D₂O due to proton exchange.

  • Aromatic Protons: The three protons on the benzene ring would likely appear as multiplets in the aromatic region (7-8 ppm). The exact chemical shifts and coupling patterns would depend on the electronic effects of the carboxylic acid and the fused cyclopentyl ring.

  • Aliphatic Protons: The six protons of the cyclopentyl ring would appear as multiplets in the upfield region, likely between 2-4 ppm. The protons on the carbon adjacent to the benzene ring (benzylic protons) would be expected to be further downfield.

¹³C NMR:

The ¹³C NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule.

  • Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 170-185 ppm[2].

  • Aromatic Carbons: Six signals in the aromatic region (120-150 ppm). The carbon attached to the carboxylic acid group would be expected to be deshielded.

  • Aliphatic Carbons: Three signals for the sp³ hybridized carbons of the cyclopentyl ring, appearing in the upfield region (20-40 ppm).

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 162. A prominent fragment would likely be the loss of the carboxylic acid group (M-45) at m/z = 117, corresponding to the indanyl cation. Other fragmentation patterns would involve the cleavage of the cyclopentyl ring. The availability of GC-MS data on PubChem suggests that this compound is amenable to this analytical technique[1].

Applications in Drug Development and Medicinal Chemistry

The indan scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The rigid nature of the indan nucleus helps to lock the conformation of substituents, which can lead to improved binding affinity and selectivity for biological targets.

Indan carboxylic acid derivatives have been investigated for a range of biological activities, most notably as anti-inflammatory agents [3]. The structural similarity of some indan carboxylic acids to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin suggests their potential to inhibit cyclooxygenase (COX) enzymes.

Furthermore, the carboxylic acid group of indan-4-carboxylic acid serves as a versatile handle for the synthesis of more complex molecules. It can be readily converted to a variety of functional groups, including esters, amides, and alcohols, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Patents related to indene derivatives suggest their utility in treating pain and inflammation[4].

dot graph Applications { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Role of Indan-4-Carboxylic Acid in Drug Discovery

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation[1].

Precautions for Safe Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, immediately flush the affected area with plenty of water. Seek medical attention if irritation persists.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Indan-4-carboxylic acid is a valuable building block for organic synthesis and medicinal chemistry. Its rigid bicyclic structure and versatile carboxylic acid functionality make it an attractive scaffold for the design of novel bioactive molecules. While a comprehensive set of experimental data for this compound is not yet widely available, the information presented in this guide provides a solid foundation for its synthesis, characterization, and potential applications. Further research into the biological activities of indan-4-carboxylic acid and its derivatives is warranted and holds promise for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to Key Isomers of C10H10O2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The molecular formula C10H10O2 represents a diverse group of isomeric compounds, each possessing unique physicochemical properties and biological activities that make them of significant interest to researchers, scientists, and professionals in drug development. This guide provides a comprehensive technical overview of three prominent isomers: Methyl Cinnamate, Safrole, and Coniferaldehyde. It delves into their synthesis, analytical characterization, and biological significance, offering insights into their potential applications in the pharmaceutical and biomedical fields.

Methyl Cinnamate: The Aromatic Ester

Methyl cinnamate is a naturally occurring ester found in a variety of plants, including basil and strawberries. It is widely recognized for its pleasant, fruity, and balsamic aroma, which has led to its extensive use in the flavor and fragrance industries.[1] Beyond its sensory properties, methyl cinnamate and its derivatives have garnered attention for their potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of methyl cinnamate is presented in the table below.

PropertyValueReference
Molecular Weight 162.18 g/mol --INVALID-LINK--
Melting Point 34-38 °C--INVALID-LINK--
Boiling Point 261-262 °C--INVALID-LINK--
Solubility Insoluble in water; soluble in ethanol, ether, and oils.--INVALID-LINK--
Appearance White to light yellow crystalline solid or liquid.--INVALID-LINK--
Synthesis of Methyl Cinnamate via Fischer Esterification

Methyl cinnamate is commonly synthesized through the Fischer esterification of cinnamic acid with methanol, using an acid catalyst such as sulfuric acid.

The Fischer esterification is a reversible, acid-catalyzed condensation reaction. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Fischer_Esterification cluster_0 Fischer Esterification of Cinnamic Acid cinnamic_acid Cinnamic Acid protonated_cinnamic Protonated Cinnamic Acid cinnamic_acid->protonated_cinnamic Protonation methanol Methanol tetrahedral_intermediate Tetrahedral Intermediate methanol->tetrahedral_intermediate h2so4 H₂SO₄ (catalyst) protonated_cinnamic->tetrahedral_intermediate Nucleophilic attack by Methanol methyl_cinnamate Methyl Cinnamate tetrahedral_intermediate->methyl_cinnamate Elimination of Water water Water

Caption: Mechanism of Methyl Cinnamate Synthesis.

Materials:

  • trans-Cinnamic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve trans-cinnamic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent to obtain crude methyl cinnamate.

  • The product can be further purified by recrystallization or distillation.

Spectroscopic Analysis

The ¹H NMR spectrum of methyl cinnamate provides distinct signals that correspond to the different protons in the molecule.

  • ~3.8 ppm (s, 3H): A singlet corresponding to the three protons of the methyl ester group (-OCH₃).

  • ~6.4 ppm (d, 1H): A doublet for the vinylic proton alpha to the carbonyl group. The large coupling constant (J ≈ 16 Hz) indicates a trans configuration of the double bond.

  • ~7.7 ppm (d, 1H): A doublet for the vinylic proton beta to the carbonyl group, coupled with the alpha proton.

  • ~7.3-7.5 ppm (m, 5H): A multiplet representing the five protons of the aromatic ring.

The ¹³C NMR spectrum further confirms the structure of methyl cinnamate.

  • ~51 ppm: Signal for the carbon of the methyl ester group (-OCH₃).

  • ~118 ppm: Signal for the vinylic carbon alpha to the carbonyl group.

  • ~145 ppm: Signal for the vinylic carbon beta to the carbonyl group.

  • ~128-134 ppm: Signals for the carbons of the aromatic ring.

  • ~167 ppm: Signal for the carbonyl carbon of the ester group.

The IR spectrum of methyl cinnamate displays characteristic absorption bands.

  • ~3000 cm⁻¹: C-H stretching of the aromatic and vinylic protons.

  • ~1720 cm⁻¹: A strong C=O stretching vibration of the ester carbonyl group.

  • ~1640 cm⁻¹: C=C stretching of the vinylic double bond.

  • ~1170 and 1280 cm⁻¹: C-O stretching of the ester group.

Applications in Drug Development

Methyl cinnamate and its derivatives have shown promise in various areas of drug development. Notably, certain analogs have been investigated as modulators of DNA methylation, an epigenetic mechanism implicated in cancer.[2] These compounds have demonstrated cytotoxic activity against hepatocellular carcinoma cells and the ability to inhibit global DNA methylation, suggesting their potential as epigenetic-based therapeutic agents.[2] Additionally, some cinnamate derivatives exhibit antimicrobial and antifungal activities.[3]

Safrole: The Controversial Phenylpropanoid

Safrole is a naturally occurring phenylpropanoid found in the essential oils of various plants, most notably sassafras. It has a characteristic sweet, candy-like aroma and was historically used as a food additive. However, its use in food is now banned in many countries due to its classification as a weak carcinogen.[4][5] Despite its toxicity concerns, safrole serves as a versatile precursor for the synthesis of various compounds with interesting biological activities and is a subject of ongoing research.

Physicochemical Properties
PropertyValueReference
Molecular Weight 162.18 g/mol --INVALID-LINK--
Melting Point 11 °C--INVALID-LINK--
Boiling Point 232-234 °C--INVALID-LINK--
Solubility Insoluble in water; soluble in ethanol, ether, and chloroform.--INVALID-LINK--
Appearance Colorless to pale yellow oily liquid.--INVALID-LINK--
Synthesis of Safrole from Catechol

A common synthetic route to safrole starts from catechol (1,2-dihydroxybenzene).

The synthesis involves a three-step process:

  • Methylenation of Catechol: Catechol is reacted with a methyleneating agent, such as dibromomethane, in the presence of a base to form 1,2-methylenedioxybenzene.

  • Bromination: The 1,2-methylenedioxybenzene is then selectively brominated at the 4-position.

  • Allylation: The resulting 4-bromo-1,2-methylenedioxybenzene is converted to a Grignard reagent and then reacted with allyl bromide to yield safrole.

Safrole_Synthesis cluster_1 Synthesis of Safrole from Catechol catechol Catechol mdb 1,2-Methylenedioxybenzene catechol->mdb Methylenation (CH₂Br₂, Base) bromo_mdb 4-Bromo-1,2-methylenedioxybenzene mdb->bromo_mdb Bromination safrole Safrole bromo_mdb->safrole Allylation (Mg, Allyl bromide)

Caption: Synthetic Pathway to Safrole.

Step 1: Synthesis of 1,2-Methylenedioxybenzene

  • To a solution of catechol in a suitable solvent (e.g., water or DMF), add a base such as sodium hydroxide.

  • Add dibromomethane and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if necessary.

  • Heat the mixture under reflux with vigorous stirring for several hours.

  • After cooling, extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer, dry it, and remove the solvent to obtain crude 1,2-methylenedioxybenzene, which can be purified by distillation.

Step 2: Synthesis of 4-Bromo-1,2-methylenedioxybenzene

  • Dissolve 1,2-methylenedioxybenzene in a suitable solvent (e.g., carbon tetrachloride or acetic acid).

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise while stirring.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • After the reaction is complete, wash the mixture to remove any unreacted bromine and acid byproducts.

  • Dry the organic layer and remove the solvent to yield the brominated product.

Step 3: Synthesis of Safrole

  • Prepare a Grignard reagent by reacting 4-bromo-1,2-methylenedioxybenzene with magnesium turnings in anhydrous diethyl ether or THF.

  • To the freshly prepared Grignard reagent, add allyl bromide dropwise at a controlled temperature.

  • After the addition is complete, stir the reaction mixture for an additional period.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the extract, dry it, and remove the solvent.

  • Purify the resulting safrole by vacuum distillation.

Biological Activities and Toxicological Profile

Safrole exhibits a range of biological activities, including antioxidant, antidiabetic, antibacterial, antifungal, and anticancer properties.[6][7] Its antioxidant activity is attributed to its ability to scavenge free radicals.[8] The antidiabetic potential has been linked to the inhibition of α-amylase.[8] Furthermore, safrole has demonstrated cytotoxic effects against various cancer cell lines.[8]

However, the metabolism of safrole is a critical determinant of its toxicity. In vivo, safrole is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as 1'-hydroxysafrole, which can bind to DNA and proteins, leading to genotoxicity and carcinogenicity.[4][9] This has led to its classification as "reasonably anticipated to be a human carcinogen".[5]

Applications in Drug Development

Despite its toxicity, the safrole scaffold is a valuable starting point for the synthesis of new bioactive molecules. Researchers have synthesized numerous safrole derivatives with modified structures to enhance their therapeutic properties while reducing their toxicity.[10][11] These derivatives have shown promising results as antiproliferative agents against breast cancer cells.[10][11] The 1,3-benzodioxole moiety of safrole is considered a "biophoric" group and is present in several approved drugs, highlighting the potential of this structural motif in medicinal chemistry.[12]

Coniferaldehyde: The Bioactive Aldehyde

Coniferaldehyde, also known as 4-hydroxy-3-methoxycinnamaldehyde, is a phenolic aldehyde that is a key intermediate in the biosynthesis of lignin in plants. It possesses a range of interesting biological activities, particularly antioxidant and anti-inflammatory properties, which make it a promising candidate for drug development.

Physicochemical Properties
PropertyValueReference
Molecular Weight 178.18 g/mol --INVALID-LINK--
Melting Point 82-85 °C--INVALID-LINK--
Boiling Point 175 °C at 5 mmHg--INVALID-LINK--
Solubility Soluble in ethanol, DMSO, and DMF.--INVALID-LINK--
Appearance Yellow to orange crystalline powder.--INVALID-LINK--
Synthesis of Coniferaldehyde

Coniferaldehyde can be synthesized from readily available starting materials like eugenol or vanillin.

A common route involves the oxidation of eugenol. The phenolic hydroxyl group is first protected, for example, as a methoxymethyl (MOM) ether. The protected eugenol is then oxidized using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the corresponding aldehyde. Finally, the protecting group is removed under acidic conditions to give coniferaldehyde.

Another approach involves the aldol condensation of vanillin with acetaldehyde. This reaction is typically carried out under basic conditions.

Step 1: Protection of Eugenol

  • Dissolve eugenol in an anhydrous solvent like dichloromethane.

  • Add a base such as diisopropylethylamine.

  • Cool the mixture in an ice bath and add methoxymethyl chloride (MOM-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with water and brine, then dry the organic layer and remove the solvent.

Step 2: Oxidation to the Aldehyde

  • Dissolve the protected eugenol in a suitable solvent like dioxane.

  • Add DDQ and heat the mixture.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection

  • Dissolve the protected aldehyde in a mixture of THF and hydrochloric acid.

  • Stir the solution at room temperature.

  • After the reaction is complete, neutralize the acid and extract the product with an organic solvent.

  • Wash, dry, and evaporate the solvent to obtain coniferaldehyde.

Biological Activities and Signaling Pathways

Coniferaldehyde has demonstrated significant antioxidant and anti-inflammatory effects. Its mechanism of action involves the modulation of key cellular signaling pathways.

Coniferaldehyde is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By activating this pathway, coniferaldehyde enhances the cellular defense against oxidative stress.

Inflammation is often driven by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Coniferaldehyde has been shown to inhibit the activation of these pathways, thereby reducing the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[15]

Coniferaldehyde_Signaling cluster_2 Signaling Pathways Modulated by Coniferaldehyde cluster_nrf2 Antioxidant Response cluster_nfkb Anti-inflammatory Response coniferaldehyde Coniferaldehyde nrf2 Nrf2 Activation coniferaldehyde->nrf2 nfkb NF-κB Inhibition coniferaldehyde->nfkb mapk MAPK Inhibition coniferaldehyde->mapk ho1 HO-1 Expression nrf2->ho1 antioxidant_enzymes ↑ Antioxidant Enzymes ho1->antioxidant_enzymes oxidative_stress ↓ Oxidative Stress antioxidant_enzymes->oxidative_stress proinflammatory_cytokines ↓ Pro-inflammatory Cytokines nfkb->proinflammatory_cytokines mapk->proinflammatory_cytokines inflammation ↓ Inflammation proinflammatory_cytokines->inflammation

Caption: Coniferaldehyde's Modulation of Cellular Signaling.

Applications in Drug Development

The potent antioxidant and anti-inflammatory properties of coniferaldehyde make it an attractive candidate for the development of therapeutics for a variety of diseases. It has shown promise in preclinical models of neuroinflammatory disorders, such as Alzheimer's disease, where it can reduce neuroinflammation and oxidative stress.[15][16] Its ability to activate the Nrf2 pathway is particularly relevant for diseases with an underlying oxidative stress component. Furthermore, coniferaldehyde has been investigated for its potential as an antimicrobial agent.[17]

Conclusion

The isomers of C10H10O2, exemplified by Methyl Cinnamate, Safrole, and Coniferaldehyde, represent a rich source of chemical diversity with significant potential for drug discovery and development. While methyl cinnamate and its derivatives offer opportunities in epigenetic modulation and antimicrobial therapy, the safrole scaffold, despite its inherent toxicity, provides a valuable template for the design of novel bioactive compounds. Coniferaldehyde stands out as a promising natural product with potent antioxidant and anti-inflammatory activities, with potential applications in a range of inflammatory and neurodegenerative diseases. Further research into the synthesis, biological mechanisms, and structure-activity relationships of these and other C10H10O2 isomers will undoubtedly continue to fuel innovation in the pharmaceutical sciences.

References

The Emerging Therapeutic Potential of 2,3-Dihydro-1H-indene-4-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Scaffold of Versatile Biological Activity

The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic framework provides a valuable platform for the spatial orientation of functional groups, enabling precise interactions with various biological targets. This technical guide delves into the burgeoning field of 2,3-dihydro-1H-indene-4-carboxylic acid derivatives, a subclass that has demonstrated significant promise in the realms of oncology and inflammatory diseases. As researchers and drug development professionals, understanding the synthesis, mechanism of action, and structure-activity relationships (SAR) of these derivatives is paramount to unlocking their full therapeutic potential. This document serves as an in-depth resource, consolidating current knowledge and providing practical insights into the experimental evaluation of this promising class of molecules.

Anticancer Activity: Targeting the Cytoskeleton through Tubulin Polymerization Inhibition

A significant body of research has highlighted the potential of 2,3-dihydro-1H-indene derivatives as potent anticancer agents. A key mechanism of action for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a validated and highly attractive target for cancer therapy.

Mechanism of Action: Disrupting Mitosis and Angiogenesis

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, playing a crucial role in various cellular processes, including the formation of the mitotic spindle during cell division.[1] Compounds that interfere with tubulin polymerization can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. Furthermore, by disrupting the cytoskeleton of endothelial cells, these agents can inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2]

Certain 2,3-dihydro-1H-indene derivatives have been shown to bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules.[3] This mode of action is shared with other successful anticancer agents like combretastatin A-4.

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

Indene_Derivative This compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indene_Derivative->Tubulin Binds to Polymerization Tubulin Polymerization Indene_Derivative->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 2,3-dihydro-1H-indene derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of lead compounds. For 2,3-dihydro-1H-indene-based tubulin inhibitors, several key structural features have been identified:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the indene core significantly influence activity. Electron-donating groups, such as methoxy groups, at specific positions can enhance binding to the colchicine site.

  • The Carboxylic Acid Moiety and its Derivatives: The carboxylic acid at the 4-position can be derivatized to amides or esters. This modification can impact the compound's physicochemical properties, such as cell permeability and metabolic stability, thereby modulating its overall anticancer activity.

  • Stereochemistry: The stereochemistry of substituents on the five-membered ring of the indene core can be critical for activity, as it dictates the three-dimensional orientation of the molecule within the binding pocket of tubulin.

Quantitative Data: In Vitro Antiproliferative Activity

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

Compound IDCancer Cell LineIC50 (µM)Reference
12d K562 (Leukemia)0.028[3]
A549 (Lung)0.045[3]
HCT116 (Colon)0.087[3]
MCF-7 (Breast)0.033[3]

Note: Compound 12d is a 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative, highlighting the potential of this scaffold.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the effect of test compounds on tubulin polymerization.

Materials:

  • Purified bovine tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2)

  • GTP solution

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)

  • 96-well microplate, black, clear bottom

  • Temperature-controlled microplate reader with fluorescence detection

Procedure:

  • Preparation of Reagents:

    • Reconstitute tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

    • Prepare a stock solution of GTP in G-PEM buffer.

    • Prepare serial dilutions of test compounds and controls in G-PEM buffer.

  • Assay Setup:

    • In a pre-warmed 96-well plate at 37°C, add the test compounds at various concentrations.

    • Prepare a tubulin reaction mix on ice containing tubulin, GTP, and the fluorescent reporter.

  • Initiation and Measurement:

    • To initiate polymerization, add the tubulin reaction mix to each well.

    • Immediately place the plate in the microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for at least one hour.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the rate of polymerization (Vmax) and the maximum polymer mass.

    • Calculate the IC50 value for inhibitory compounds by plotting the Vmax or maximum polymer mass against the logarithm of the compound concentration.[1][4]

Experimental Workflow: Tubulin Polymerization Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Tubulin, GTP, Compounds Plate Add Compounds to 96-well Plate Reagents->Plate Mix Prepare Reaction Mix (Tubulin, GTP, Dye) Reagents->Mix Initiate Add Mix to Plate (Initiate Polymerization) Plate->Initiate Mix->Initiate Measure Measure Fluorescence over Time (37°C) Initiate->Measure Plot Plot Polymerization Curves Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Anti-inflammatory Activity: A Link to Cyclooxygenase Inhibition

The structural similarity of this compound to several non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential role in modulating inflammatory pathways. Indeed, 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a known key intermediate in the synthesis of indomethacin, a potent NSAID.[5]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

Derivatives of this compound are hypothesized to act as competitive inhibitors of the COX enzymes, with the carboxylic acid moiety mimicking the binding of arachidonic acid to the active site.

Signaling Pathway: Cyclooxygenase Inhibition

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Catalyzes conversion to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Indene_Derivative This compound Derivative Indene_Derivative->COX_Enzymes Inhibits

Caption: Inhibition of the cyclooxygenase pathway by 2,3-dihydro-1H-indene derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds in acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% in sterile saline)

  • Test compounds and a reference NSAID (e.g., indomethacin)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Divide animals into groups (e.g., control, reference drug, and different doses of test compounds).

  • Compound Administration:

    • Administer the test compounds and the reference drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[7]

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

    • The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[8]

Synthesis of this compound Derivatives

The synthesis of the core this compound scaffold and its subsequent derivatization into amides and esters are critical steps in the exploration of their biological activities.

Synthesis of the Core Scaffold

A common synthetic route to this compound starts from 1-indanone.

Step-by-step Methodology:

  • Oxidation of 1-Indanone: 1-indanone can be oxidized to 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid using a suitable oxidizing agent, such as hydrogen peroxide in an acidic medium.[6]

  • Reduction of the Ketone: The ketone group at the 1-position can be reduced to a methylene group through methods like Clemmensen or Wolff-Kishner reduction, yielding this compound.

Derivatization to Amides and Esters

The carboxylic acid moiety provides a convenient handle for further chemical modifications.

  • Amide Synthesis: The carboxylic acid can be converted to the corresponding amide by first activating it, for example, by forming an acid chloride with thionyl chloride (SOCl2), followed by reaction with a desired amine.

  • Ester Synthesis: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol.

Logical Relationship: Synthesis Pathway

Indanone 1-Indanone Oxo_acid 1-Oxo-2,3-dihydro-1H-indene- 4-carboxylic acid Indanone->Oxo_acid Oxidation Core_acid 2,3-Dihydro-1H-indene- 4-carboxylic acid Oxo_acid->Core_acid Reduction Amide Amide Derivatives Core_acid->Amide Amidation Ester Ester Derivatives Core_acid->Ester Esterification

References

The Emerging Therapeutic Potential of Indane Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indane scaffold, a bicyclic aromatic system, has long been recognized as a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1][2] Within this structural class, indane carboxylic acids are emerging as a versatile and promising group of compounds with a wide spectrum of therapeutic applications. This technical guide provides an in-depth analysis of the current understanding of indane carboxylic acids, focusing on their potential as anti-inflammatory, anti-cancer, and metabolic disease-modulating agents. We will delve into the mechanistic underpinnings of their biological activities, provide detailed experimental protocols for their synthesis and evaluation, and present a forward-looking perspective on their future in drug development.

Introduction: The Indane Carboxylic Acid Scaffold

Indane carboxylic acids are characterized by a fused ring system composed of a benzene ring and a cyclopentane ring, with a carboxylic acid group appended to the indane core.[3] This rigid, yet tunable, scaffold provides a unique three-dimensional arrangement that allows for precise interactions with various biological targets. The position of the carboxylic acid group and the substitution pattern on both the aromatic and aliphatic rings can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.[4] The inherent properties of the carboxylic acid moiety, such as its ability to form hydrogen bonds and its potential for bioisosteric replacement, further enhance the drug-like characteristics of these molecules.[5][6]

Therapeutic Applications and Mechanisms of Action

Anti-Inflammatory Properties: Beyond Traditional NSAIDs

Chronic inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents remains a high priority. Indane carboxylic acids have demonstrated significant anti-inflammatory activity in preclinical models, suggesting their potential as a new class of anti-inflammatory drugs.[7][8]

Mechanism of Action: The anti-inflammatory effects of indane carboxylic acids are believed to be multifactorial, potentially involving the modulation of key inflammatory pathways.

  • Cyclooxygenase (COX) Inhibition: Some indane carboxylic acid derivatives may exert their effects through the inhibition of COX enzymes, which are central to the production of pro-inflammatory prostaglandins.[9][10] The development of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11][12][13] Further investigation is warranted to determine the COX-1/COX-2 selectivity profile of various indane carboxylic acid derivatives.

  • NF-κB Pathway Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[14][15] Inhibition of the NF-κB signaling pathway is a promising therapeutic strategy for a range of inflammatory conditions.[16][17] Some evidence suggests that indane derivatives may modulate NF-κB activity, thereby suppressing the inflammatory cascade.[18]

Experimental Workflow: Evaluation of Anti-Inflammatory Activity

Caption: Workflow for the evaluation of anti-inflammatory properties of indane carboxylic acids.

Anti-Cancer Potential: A Multi-pronged Approach

The indane scaffold is present in several natural products with cytotoxic activity, and synthetic indane derivatives have shown promise as anti-cancer agents.[7][11] The link between chronic inflammation and cancer further supports the investigation of anti-inflammatory indane carboxylic acids for their potential in oncology.[7]

Mechanism of Action: The anti-cancer activity of indane carboxylic acids may involve several mechanisms:

  • Induction of Apoptosis: Many chemotherapeutic agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. Some indane derivatives have been shown to induce apoptosis, potentially through the modulation of key apoptotic proteins.[9]

  • Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Compounds that can arrest the cell cycle at specific checkpoints can prevent cancer cells from dividing.

  • Anti-proliferative Effects: Indane derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines in vitro.[7]

Experimental Workflow: Evaluation of Anti-Cancer Activity

Caption: Workflow for assessing the anti-cancer potential of indane carboxylic acids.

Metabolic Diseases: Targeting PPARs

Metabolic disorders such as type 2 diabetes, dyslipidemia, and atherosclerosis represent a growing global health crisis.[13][19][20] Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating glucose and lipid metabolism, making them attractive drug targets.[3][21][22]

Mechanism of Action: Indanylacetic acid derivatives have been identified as potent pan-agonists of all three PPAR subtypes (α, γ, and δ).[4][23][24]

  • PPARα Activation: Primarily expressed in the liver, PPARα activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.[14][25]

  • PPARγ Activation: PPARγ is highly expressed in adipose tissue and its activation improves insulin sensitivity and glucose uptake.[3][21]

  • PPARδ Activation: PPARδ is ubiquitously expressed and is involved in fatty acid oxidation and improving lipid profiles.

The ability of indanylacetic acids to activate all three PPAR subtypes suggests they may offer a comprehensive approach to treating the multifaceted nature of metabolic syndrome.

Signaling Pathway: PPAR Activation

PPAR_Signaling Indane_CA Indane Carboxylic Acid (Ligand) PPAR PPARα/γ/δ Indane_CA->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Target_Genes Target Gene Transcription (Lipid & Glucose Metabolism) PPRE->Target_Genes Initiates Metabolic_Effects Therapeutic Metabolic Effects Target_Genes->Metabolic_Effects

Caption: Simplified signaling pathway of PPAR activation by indane carboxylic acids.

Experimental Protocols

Synthesis of Enantiopure Indane-1-Carboxylic Acid

The synthesis of enantiomerically pure indane carboxylic acids is crucial for understanding their structure-activity relationships, as different enantiomers can exhibit distinct biological activities.[14][26]

Protocol: Synthesis and Resolution of (±)-Indane-1-Carboxylic Acid

  • Synthesis of (±)-Indane-1-Carboxylic Acid:

    • Start with the appropriate indanone precursor.

    • Perform a reaction to introduce the carboxylic acid moiety. A common method involves the use of a Reformatsky reaction or a Grignard reaction with carbon dioxide.

    • Purify the racemic indane-1-carboxylic acid by column chromatography or recrystallization.[27]

  • Chiral Resolution:

    • React the racemic acid with a chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-methylbenzylamine), to form diastereomeric salts.

    • Separate the diastereomers by fractional crystallization, taking advantage of their different solubilities.

    • Liberate the enantiomerically pure indane-1-carboxylic acid from the separated diastereomeric salt by acidification.

    • Determine the enantiomeric excess (ee) of the final product using chiral HPLC or NMR spectroscopy with a chiral shift reagent.[28][29][30]

In Vitro Assay: PPARγ Luciferase Reporter Assay

This assay is used to determine if a compound can activate the PPARγ receptor.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with a PPARγ expression vector and a luciferase reporter vector containing a PPAR response element (PPRE) upstream of the luciferase gene. A control vector (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.[31]

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with various concentrations of the test indane carboxylic acid derivative. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).[1][2][7][32]

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate substrates.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the compound concentration and determine the EC50 value.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard and reproducible model for evaluating acute inflammation.[1][4][23][31]

Protocol:

  • Animal Acclimatization:

    • Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration:

    • Administer the test indane carboxylic acid derivative orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).[2]

  • Induction of Edema:

    • One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[23]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

    • Determine the dose-response relationship and the ED50 value.

Data Summary and Future Perspectives

The following table summarizes the potential therapeutic applications of indane carboxylic acids and the relevant assays for their evaluation.

Therapeutic AreaMolecular Target(s)Key In Vitro AssaysKey In Vivo Models
Inflammation COX-1/COX-2, NF-κBCOX Inhibition Assay, NF-κB Reporter AssayCarrageenan-Induced Paw Edema
Cancer Apoptotic pathways, Cell cycle regulatorsMTT Assay, Apoptosis Assays, Cell Cycle AnalysisXenograft Models
Metabolic Diseases PPARα, PPARγ, PPARδPPAR Luciferase Reporter Assay, Adipocyte Differentiation AssayDiabetic (db/db) mice, High-Fat Diet-Induced Obese mice[6][33]

Future Directions:

The field of indane carboxylic acids in drug discovery is ripe with opportunities. Future research should focus on:

  • Structure-Activity Relationship (SAR) and Structure-Based Drug Design: Elucidating the crystal structures of indane carboxylic acids bound to their respective targets, particularly PPARs, will enable rational drug design to improve potency and selectivity.[3][15][17][34][35]

  • Exploring Novel Therapeutic Areas: The diverse biological activities of indane carboxylic acids suggest their potential in other therapeutic areas, such as neurodegenerative diseases and cardiovascular disorders.[11]

  • Optimizing Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure their suitability for clinical development.

Conclusion

Indane carboxylic acids represent a highly promising class of molecules with significant therapeutic potential across multiple disease areas. Their versatile scaffold allows for fine-tuning of their biological activity, and their demonstrated efficacy in preclinical models of inflammation, cancer, and metabolic diseases makes them attractive candidates for further drug development. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to explore and advance this exciting area of medicinal chemistry.

References

An In-Depth Technical Guide to 2,3-dihydro-1H-indene-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dihydro-1H-indene-4-carboxylic acid, a bicyclic carboxylic acid, has emerged as a valuable scaffold and key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its rigid, yet versatile, structure provides a unique three-dimensional framework that is amenable to a variety of chemical modifications. This guide offers a comprehensive overview of the synthesis, chemical properties, and, most notably, the significant applications of this compound in the field of drug discovery, with a particular focus on its role in the development of novel cancer therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂--INVALID-LINK--
Molecular Weight 162.18 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 4044-54-6--INVALID-LINK--
Appearance Crystalline solid (for related compounds)--INVALID-LINK--
Solubility Insoluble in water at normal temperature; soluble in organic solvents like ethanol, DMF, and dichloromethane (for related compounds)--INVALID-LINK--

Synthesis of this compound

Hypothetical Synthetic Pathway 1: Reduction of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

A common precursor, 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, is utilized as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its synthesis typically involves the oxidation of 1-indanone. The subsequent reduction of the ketone functionality would yield the target molecule.

Synthetic Pathway 1 Start 1-Indanone Intermediate 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid Start->Intermediate Oxidation (e.g., H₂O₂, TBHP) Product 2,3-dihydro-1H-indene- 4-carboxylic acid Intermediate->Product Reduction (e.g., Catalytic Hydrogenation, NaBH₄, LiAlH₄)

Caption: Hypothetical synthesis via reduction of a keto-acid precursor.

Experimental Protocol (Conceptual):

  • Oxidation of 1-Indanone: 1-indanone is subjected to oxidation under acidic conditions using an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to yield 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid.

  • Reduction of the Ketone: The resulting keto-acid is then reduced. A variety of reducing agents could be employed. For instance, catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C) is a common method for the reduction of aromatic ketones. Alternatively, hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be used, although the carboxylic acid group might require protection prior to reduction with stronger hydrides like LiAlH₄.

Hypothetical Synthetic Pathway 2: Catalytic Hydrogenation of Indene-4-carboxylic acid

Another plausible route involves the direct hydrogenation of the corresponding unsaturated precursor, indene-4-carboxylic acid.

Synthetic Pathway 2 Start Indene-4-carboxylic acid Product 2,3-dihydro-1H-indene- 4-carboxylic acid Start->Product Catalytic Hydrogenation (e.g., Pd/C, H₂)

Caption: Synthesis via hydrogenation of the unsaturated indene ring.

Experimental Protocol (Conceptual):

  • Preparation of Indene-4-carboxylic acid: This precursor could be synthesized through various methods known in organic chemistry for the formation of indenes.

  • Catalytic Hydrogenation: Indene-4-carboxylic acid is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction progress would be monitored until the complete saturation of the double bond in the five-membered ring is achieved.

Applications in Drug Discovery: A Scaffold for IAP Inhibitors

The 2,3-dihydro-1H-indene framework has proven to be a privileged scaffold in the design of small molecule inhibitors of Apoptosis (IAP) proteins. IAP proteins are key regulators of apoptosis and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.

Targeting IAP Proteins

IAP proteins, such as XIAP, c-IAP1, and c-IAP2, function by directly binding to and inhibiting caspases, the key executioner enzymes of apoptosis. The endogenous antagonist of IAPs is the protein Smac/DIABLO, which promotes apoptosis by binding to a conserved groove on the BIR domains of IAPs, thereby preventing them from inhibiting caspases.

Small molecule IAP inhibitors, often referred to as Smac mimetics, are designed to mimic the action of Smac/DIABLO. These compounds bind to the BIR domains of IAPs, leading to the degradation of c-IAP1 and c-IAP2 and the subsequent activation of apoptotic pathways.

IAP Inhibition Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IAP Inhibitor IAP IAP Proteins (XIAP, c-IAP1/2) Caspases Caspases IAP->Caspases Inhibits Apoptosis_Normal Apoptosis Blocked IAP_Inhibitor 2,3-dihydro-1H-indene-based IAP Inhibitor (Smac Mimetic) IAP_Cancer IAP Proteins IAP_Inhibitor->IAP_Cancer Binds to BIR domain Caspases_Cancer Caspases IAP_Cancer->Caspases_Cancer Inhibition Relieved Apoptosis_Cancer Apoptosis Induced Caspases_Cancer->Apoptosis_Cancer Activates

Caption: Mechanism of action of 2,3-dihydro-1H-indene-based IAP inhibitors.

GDC-0152: A Clinical Candidate

A prominent example of a potent small-molecule IAP antagonist that utilizes the 2,3-dihydro-1H-indene scaffold is GDC-0152. This compound has demonstrated the ability to bind with high affinity to the BIR domains of XIAP, c-IAP1, and c-IAP2. By doing so, it promotes the degradation of c-IAP1, leading to the activation of caspases and a reduction in the viability of cancer cells. Notably, GDC-0152 has shown efficacy in preclinical models, inhibiting tumor growth in a breast cancer xenograft model when administered orally.

The development of GDC-0152 and other similar compounds highlights the importance of the this compound core as a foundational element for constructing potent and selective IAP inhibitors for cancer therapy.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. While detailed synthetic protocols require further elucidation, its role as a key building block is evident from the synthesis of its derivatives. The true value of this compound, however, lies in its application as a privileged scaffold in medicinal chemistry. The successful development of IAP inhibitors for cancer treatment, such as GDC-0152, underscores the potential of the 2,3-dihydro-1H-indene core. Further exploration of this scaffold will likely lead to the discovery of new therapeutic agents targeting a range of diseases.

An In-Depth Technical Guide to 2,3-dihydro-1H-indene-4-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2,3-dihydro-1H-indene-4-carboxylic acid, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, purification, characterization, and its emerging role as a key intermediate in the creation of novel therapeutic agents. This document is designed to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of this versatile molecule.

Core Concepts: Physicochemical Properties and Strategic Importance

This compound, also known as 4-indanecarboxylic acid, belongs to a class of bicyclic aromatic compounds that have garnered significant interest in medicinal chemistry. Its rigid, fused-ring structure provides a well-defined three-dimensional scaffold that can be strategically modified to interact with biological targets.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 4044-54-6--INVALID-LINK--
Molecular Formula C₁₀H₁₀O₂--INVALID-LINK--
Molecular Weight 162.18 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solidInferred from related compounds
Solubility Soluble in organic solvents like ethanol, DMF, and dichloromethane; sparingly soluble in water.[1]--INVALID-LINK--

The strategic importance of this scaffold lies in its utility as a precursor to a variety of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors.[2] The carboxylic acid functional group serves as a versatile handle for further chemical modifications, such as amidation and esterification, allowing for the exploration of a wide chemical space.

Synthesis of this compound: A Two-Step Approach

The most logical and commonly employed synthetic route to this compound involves a two-step process:

  • Intramolecular Friedel-Crafts Acylation: Formation of the indanone ring system.

  • Reduction of the Ketone: Conversion of the indanone to the indane.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction Arylpropanoic Acid Arylpropanoic Acid Indanone Intermediate Indanone Intermediate Arylpropanoic Acid->Indanone Intermediate Lewis Acid (e.g., PPA, AlCl₃) Indanone Intermediate_ref Indanone Intermediate Target Molecule This compound Indanone Intermediate_ref->Target Molecule Reduction (e.g., Wolff-Kishner)

Caption: General synthetic workflow for this compound.
Step 1: Intramolecular Friedel-Crafts Acylation to 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

The initial step involves the cyclization of a suitable phenylpropanoic acid derivative to form the indanone core. This is a classic example of an intramolecular Friedel-Crafts acylation.

Causality of Experimental Choices:

  • Starting Material: The choice of the starting arylpropanoic acid is critical. For the synthesis of the title compound, a precursor with a carboxylic acid or a group that can be converted to a carboxylic acid at the desired position is necessary.

  • Catalyst: Strong Lewis acids or protic acids are required to facilitate the acylation. Polyphosphoric acid (PPA) is a common choice as it serves as both the catalyst and the solvent. Aluminum chloride (AlCl₃) is another effective Lewis acid, though it requires an inert solvent. The choice of catalyst can influence the reaction conditions and the regioselectivity of the cyclization.

  • Solvent: When using a catalyst like AlCl₃, a non-polar, aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used to prevent reaction with the solvent.

  • Temperature: These reactions often require elevated temperatures to overcome the activation energy of the C-C bond formation.

Experimental Protocol (Illustrative Example for a Related Compound):

A more direct approach involves the cyclization of an appropriate precursor. For instance, the synthesis of a related indanone involves heating the corresponding carboxylic acid with polyphosphoric acid.

Purification: The crude indanone intermediate is typically purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Step 2: Reduction of the Indanone Carbonyl Group

The second step is the reduction of the ketone functionality of the indanone intermediate to a methylene group, yielding the final this compound. The choice of reducing agent is critical to avoid the reduction of the carboxylic acid group.

Causality of Experimental Choices:

  • Wolff-Kishner Reduction: This is a classic and highly effective method for the deoxygenation of ketones under basic conditions. It is particularly well-suited for substrates that are sensitive to acid. The reaction involves the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon heating with a strong base (e.g., KOH or potassium tert-butoxide) in a high-boiling solvent like diethylene glycol.

G Indanone Indanone Hydrazone Hydrazone Indanone->Hydrazone + Hydrazine Carbanion Carbanion Hydrazone->Carbanion Base, Heat Alkane Indane Carbanion->Alkane Proton Source (-N₂ gas)

Caption: Simplified mechanism of the Wolff-Kishner reduction.

Experimental Protocol (General Procedure):

  • The indanone intermediate is dissolved in a high-boiling solvent such as diethylene glycol.

  • Hydrazine hydrate is added, and the mixture is heated to facilitate the formation of the hydrazone.

  • A strong base, such as potassium hydroxide, is added, and the temperature is raised further to effect the reduction and drive off the nitrogen gas.

  • After the reaction is complete, the mixture is cooled and worked up by acidification and extraction with an organic solvent.

Purification: The final product, this compound, can be purified by recrystallization or column chromatography to achieve high purity.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7-8 ppm. Aliphatic protons of the five-membered ring as multiplets between 2-3.5 ppm. A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).
¹³C NMR A signal for the carboxylic carbon around 170-180 ppm. Aromatic carbon signals between 120-150 ppm. Aliphatic carbon signals in the upfield region.
FTIR A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹. C-H stretches (aromatic and aliphatic) and C=C stretches (aromatic).
Mass Spec. The molecular ion peak corresponding to the molecular weight of the compound (162.18 g/mol ). Characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, and the 4-carboxylic acid derivative is a key starting material for the synthesis of a range of biologically active molecules.

Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a key intermediate in the synthesis of NSAIDs, with indomethacin and related compounds being prominent examples.[2] The indane ring system mimics the core structure of several cyclooxygenase (COX) enzyme inhibitors.

Synthesis of Enzyme Inhibitors

Derivatives of this compound have been investigated as inhibitors of various enzymes. For instance, indene amino acid derivatives have been synthesized and evaluated as succinate dehydrogenase inhibitors, which have potential applications as fungicides.[4]

Building Block for Novel Heterocyclic Compounds

The carboxylic acid functionality allows for the coupling of this scaffold to other chemical moieties, leading to the creation of novel and complex molecules with potential therapeutic applications. For example, it can be used in the synthesis of compounds targeting prostaglandin receptors.[2]

Safety and Handling

As a chemical intermediate, this compound and its precursors should be handled with appropriate safety precautions in a laboratory setting.

  • 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid: May cause skin, eye, and respiratory tract irritation.[1]

  • This compound: GHS hazard statements indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[5]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • In case of contact, wash the affected area with copious amounts of water and seek medical attention if necessary.

Conclusion

This compound is a fundamentally important building block in organic synthesis and medicinal chemistry. Its robust and tunable scaffold, combined with the versatility of its carboxylic acid group, makes it an attractive starting point for the development of new drugs and other bioactive compounds. The synthetic pathways outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to produce and utilize this valuable compound in their scientific endeavors. Further exploration of its derivatives is likely to yield novel molecules with significant therapeutic potential.

References

An In-depth Technical Guide to 4-Indanecarboxylic Acid and Its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-indanecarboxylic acid, a versatile bicyclic scaffold of significant interest in medicinal chemistry and drug development. We will delve into its chemical nomenclature, physicochemical properties, and spectroscopic profile. Furthermore, this guide will detail synthetic methodologies for its preparation and explore the diverse biological activities exhibited by its derivatives, including their potential as anti-inflammatory, anticancer, and antimicrobial agents. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of the indane framework in modern therapeutic design.

Introduction: The Indane Scaffold in Medicinal Chemistry

The indane ring system, characterized by a benzene ring fused to a cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This rigid bicyclic framework provides a unique three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets.[1] Among the various substituted indanes, 4-indanecarboxylic acid has emerged as a valuable building block for the synthesis of a wide array of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, demonstrating the versatility of this scaffold in addressing multifaceted oncologic pathways and other disease mechanisms.[1]

Nomenclature and Chemical Identity

A clear understanding of the nomenclature of 4-indanecarboxylic acid is crucial for unambiguous scientific communication.

Synonyms and Identifiers
  • Systematic IUPAC Name: 2,3-dihydro-1H-indene-4-carboxylic acid

  • Common Synonyms: 4-Indanecarboxylic acid, Indane-4-carboxylic acid

  • CAS Number: 4044-54-6

The isomeric forms, 1-indanecarboxylic acid, 2-indanecarboxylic acid, and 5-indanecarboxylic acid, are distinct chemical entities with their own unique properties and applications.

Chemical Structure and Properties

The chemical structure of 4-indanecarboxylic acid is presented below, along with its key physicochemical properties.

Table 1: Physicochemical Properties of 4-Indanecarboxylic Acid

PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance White to off-white crystalline solid
Melting Point 132-134 °C
Solubility Soluble in organic solvents like methanol, ethanol, and acetone. Sparingly soluble in water.

Spectroscopic Characterization

The structural elucidation of 4-indanecarboxylic acid and its derivatives relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two prominent features:

  • A very broad O-H stretching band, typically observed in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations.[3][4] This broadening is a result of hydrogen bonding.[3]

  • A strong C=O stretching band, which for a saturated carboxylic acid like 4-indanecarboxylic acid, appears between 1710 and 1760 cm⁻¹.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet between 10-13 ppm. The aromatic protons of the indane ring system will exhibit characteristic splitting patterns in the aromatic region (approximately 7.0-8.0 ppm). The aliphatic protons on the cyclopentane ring will appear further upfield.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is readily identifiable in the ¹³C NMR spectrum, typically resonating in the range of 170-185 ppm. The aromatic and aliphatic carbons will have distinct chemical shifts that can be assigned based on their electronic environment.

Mass Spectrometry

In mass spectrometry, carboxylic acids often undergo characteristic fragmentation patterns, including the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). The molecular ion peak (M+) can be used to confirm the molecular weight of the compound.

Synthesis of 4-Indanecarboxylic Acid

A more concrete example is the synthesis of the 2-isomer, 2-indancarboxylic acid, which has been reported via the hydrolysis of 2-(carboethoxy)indan.[5]

Experimental Protocol: Synthesis of 2-Indanecarboxylic Acid[5]
  • Dissolve 2-(carboethoxy)indan (1.0 eq) in a mixture of ethanol and water.

  • Add potassium hydroxide (5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Perform a liquid-liquid extraction with water and diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous phase to a pH of 1 using hydrochloric acid.

  • Extract the product with dichloromethane.

  • Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield 2-indancarboxylic acid.

Synthesis_of_2_Indanecarboxylic_Acid

Chemical Reactivity and Derivatization

The carboxylic acid group of 4-indanecarboxylic acid is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Standard carboxylic acid chemistry can be employed, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst.

  • Amidation: Reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acid chloride or use of coupling agents).

  • Reduction: Conversion to the corresponding alcohol using reducing agents like lithium aluminum hydride.

  • Halogenation: Conversion to the acid halide using reagents such as thionyl chloride or oxalyl chloride.

Derivatization_of_4_Indanecarboxylic_Acid

Applications in Drug Discovery and Development

The indane scaffold, and specifically derivatives of indanecarboxylic acid, have shown promise in a variety of therapeutic areas.

Anti-inflammatory Activity

Several indanecarboxylic acid derivatives have been investigated for their anti-inflammatory properties.[6][7] For instance, 6-chloro-5-cyclohexylindan-1-carboxylic acid (Clidanac) is a known anti-inflammatory agent.[7] The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Anticancer Activity

The rigid indane framework has been utilized in the design of novel anticancer agents.[1] Derivatives have been shown to target various oncologic pathways. For example, some indole-2-carboxylic acid derivatives have demonstrated potent growth-inhibitory activity against human breast cancer cell lines.[8] The specific mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.

Antimicrobial Activity

Derivatives of indanecarboxylic acid have also been explored for their potential as antimicrobial agents.[9] The lipophilic nature of the indane ring can facilitate membrane disruption in bacteria, while the carboxylic acid moiety can be modified to enhance interactions with specific microbial targets.

Conclusion

4-Indanecarboxylic acid is a valuable and versatile building block in the field of medicinal chemistry. Its rigid bicyclic structure provides a unique platform for the design of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, ensures that 4-indanecarboxylic acid will continue to be a molecule of significant interest for researchers and drug development professionals. Further exploration of the structure-activity relationships of its derivatives holds the potential for the discovery of new and improved treatments for a range of diseases.

References

1H NMR spectrum of 2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3-dihydro-1H-indene-4-carboxylic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical characterization. This document moves beyond a simple spectral prediction, offering insights into the causal relationships between molecular structure and spectral output, detailing a robust experimental protocol, and providing a framework for data validation.

Introduction: The Molecule and the Method

This compound (CAS No: 4044-54-6) is a substituted indane derivative, a structural motif of interest in medicinal chemistry and materials science.[1] Its structure comprises a benzene ring fused to a cyclopentane ring, with a carboxylic acid group at the 4-position of the indane system. The molecular formula is C₁₀H₁₀O₂.[1]

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. It provides detailed information about the electronic environment of each proton, their connectivity, and their spatial relationships. This guide will dissect the anticipated ¹H NMR spectrum of this compound, grounding the analysis in fundamental principles and established empirical data.

Structural Analysis and Proton Environments

To interpret the spectrum, we must first identify the chemically non-equivalent protons in the molecule. Due to the lack of symmetry, all ten protons are chemically distinct, although some may exhibit coincidental overlap in the spectrum.

Caption: Structure of this compound with proton labels.

Predicted ¹H NMR Spectral Parameters

The chemical environment of each proton dictates its chemical shift (δ), multiplicity, and coupling constant (J). A trisubstituted aromatic ring will show 3 protons in the aromatic region (typically 6.5-8.5 ppm).[2] Benzylic protons are expected between 2-3 ppm.[2]

Carboxylic Acid Proton (Hₐ)
  • Chemical Shift (δ): Expected to appear as a broad singlet significantly downfield, typically in the range of 10-12 ppm.[3][4] This deshielding is due to the electronegativity of the oxygen atoms and the anisotropic effect of the C=O bond.[4]

  • Multiplicity: A singlet, as it is not coupled to any neighboring protons. Its broadness is a result of hydrogen bonding and rapid chemical exchange with trace amounts of water or other acidic protons in the sample.[3]

  • Validation: This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a classic test for exchangeable protons.

Aromatic Protons (Hₑ, H𝒸, Hₔ)

The aromatic region will contain signals for three protons. Their specific chemical shifts and splitting patterns are dictated by their position relative to the electron-withdrawing carboxylic acid group and the electron-donating alkyl portion of the fused ring. Electron-withdrawing groups deshield ortho and para protons, shifting them downfield.[5]

  • Hₑ (H-7): This proton is ortho to the alkyl group and meta to the carboxylic acid. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet, split by the vicinal proton H𝒸. The typical ortho coupling constant (³J) in aromatic systems is 7–10 Hz.[6]

  • H𝒸 (H-6): This proton is meta to both substituents. It will be split by both Hₑ and Hₔ, appearing as a triplet (or more accurately, a doublet of doublets if the coupling constants are different). Since both couplings are ortho, the splitting should be similar, leading to a triplet-like appearance.

  • Hₔ (H-5): This proton is ortho to the carboxylic acid group, making it the most deshielded (downfield) of the aromatic protons.[5] It will appear as a doublet, split by the vicinal proton H𝒸 with a typical ortho coupling constant (³J) of 7-10 Hz.[6]

Aliphatic Protons (Hₑ, Hբ, H₉)

These protons are part of the five-membered aliphatic ring.

  • Hₑ and H₉ (C1-H₂ and C3-H₂): These are benzylic protons and are therefore deshielded compared to simple alkanes, typically appearing in the 2-3 ppm range.[7]

    • H₉ (C1-H₂): These two protons are adjacent to the aromatic ring. They will be split by the two protons on C2 (Hբ), appearing as a triplet (³J ≈ 6-8 Hz).[8]

    • Hₑ (C3-H₂): These protons are also benzylic and adjacent to the C2 protons. They will also appear as a triplet (³J ≈ 6-8 Hz). Due to the influence of the nearby carboxylic acid, these protons may be slightly downfield compared to the C1 protons.

  • Hբ (C2-H₂): These two protons are coupled to four neighboring protons (two on C1 and two on C3). They will appear as a multiplet, likely a quintet, centered between the chemical shifts of the C1 and C3 protons.

Summary of Predicted Spectral Data
Proton LabelPositionIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
Hₐ-COOH1H10.0 - 12.0broad singletN/A
HₔH-51H7.8 - 8.1Doublet (d)³J ≈ 7-10
H𝒸H-61H7.2 - 7.5Triplet (t)³J ≈ 7-10
HₑH-71H7.1 - 7.3Doublet (d)³J ≈ 7-10
HₑC3-H₂2H2.9 - 3.2Triplet (t)³J ≈ 6-8
H₉C1-H₂2H2.8 - 3.1Triplet (t)³J ≈ 6-8
C2-H₂2H2.0 - 2.3Quintet (quin)³J ≈ 6-8

Experimental Protocol for Spectrum Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data. The following procedure is designed to be self-validating.

Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

      • Causality: CDCl₃ is a common choice, but the acidic proton signal may be very broad or exchange with residual water. DMSO-d₆ is an excellent alternative as it forms stronger hydrogen bonds with the carboxylic acid, resulting in a sharper, more easily identifiable -COOH proton signal.[3]

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to achieve maximum homogeneity. This is evaluated by observing the sharpness and symmetry of a solvent or TMS peak. A narrow, symmetrical peak shape is indicative of a well-shimmed field.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. The required number will depend on the sample concentration.

    • Set a relaxation delay (D1) of 1-2 seconds to allow for near-complete relaxation of the protons between scans, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize the values relative to a known signal (e.g., setting one of the 1H aromatic signals to an integral of 1.0).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID (16 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integrate Signals calibrate->integrate assign Assign Peaks integrate->assign validate Validate Structure assign->validate

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to show seven distinct sets of signals, corresponding to its ten unique protons. Key features include a broad singlet for the carboxylic acid proton above 10 ppm, a characteristic three-proton pattern in the aromatic region, and three multiplets for the aliphatic protons of the five-membered ring. By following a rigorous experimental protocol and applying fundamental principles of spectral interpretation, ¹H NMR provides an unequivocal confirmation of the molecular structure.

References

An In-depth Technical Guide to the Mass Spectrometry of 2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed exploration of the mass spectrometric behavior of 2,3-dihydro-1H-indene-4-carboxylic acid (also known as indan-4-carboxylic acid). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the core principles and strategic choices underpinning a robust analytical characterization of this molecule. We will cover ionization techniques, predictable fragmentation pathways, and a validated experimental protocol for confident identification and quantification.

Introduction and Physicochemical Profile

This compound is a bicyclic aromatic carboxylic acid. Its rigid indane core makes it a valuable scaffold in medicinal chemistry and materials science. Accurate mass determination and structural elucidation are critical for reaction monitoring, purity assessment, and metabolite identification. Mass spectrometry serves as the primary analytical tool for these tasks due to its exceptional sensitivity and specificity.

Before delving into its mass spectrometric analysis, understanding the fundamental properties of the molecule is essential. These properties, summarized in Table 1, dictate the optimal analytical strategies, particularly the choice of ionization source and chromatographic conditions.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₀O₂ PubChem[1]
Average Molecular Weight 162.18 g/mol PubChem[1]
Monoisotopic Mass 162.06808 Da PubChem[1]
IUPAC Name This compound PubChem[1]

| CAS Number | 4044-54-6 | PubChem[1] |

Core Principles of Mass Spectrometric Analysis

The analysis of this compound can be approached using different mass spectrometric techniques, primarily differentiated by the ionization method. The choice between a "hard" ionization technique like Electron Ionization (EI) and "soft" techniques like Electrospray Ionization (ESI) depends entirely on the analytical goal.

  • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI bombards the molecule with high-energy electrons, inducing extensive and reproducible fragmentation. This provides a detailed structural "fingerprint" but often results in a weak or absent molecular ion peak for some classes of compounds.[2] Aromatic acids, however, tend to produce more stable molecular ions.[3]

  • Electrospray Ionization (ESI): As the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS), ESI is a soft ionization method that transfers analyte ions from solution into the gas phase with minimal fragmentation. This is ideal for determining the molecular weight and for quantitative studies. Due to the acidic nature of the carboxyl group, ESI is highly effective for this compound, particularly in negative ion mode.[4][5]

Predicted Fragmentation Pathway under Electron Ionization (EI)

The key fragmentation steps are:

  • Molecular Ion (M•⁺) Formation: The initial ionization event removes an electron, typically from the non-bonding orbitals of the carboxyl oxygen or the aromatic pi system, to form the molecular ion at m/z 162 .

  • α-Cleavage (Loss of Hydroxyl Radical): The most common initial fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (•OH, 17 Da).[7] This produces a stable acylium ion at m/z 145 .

  • Loss of the Carboxyl Group: A subsequent or alternative fragmentation is the loss of the entire carboxyl group as •COOH (45 Da), yielding an indanyl cation at m/z 117 .[6]

  • Decarbonylation: The acylium ion (m/z 145) can further lose carbon monoxide (CO, 28 Da) to form the same indanyl cation at m/z 117 .

The proposed fragmentation cascade is visualized in the diagram below.

G M C₁₀H₁₀O₂ (m/z 162) Molecular Ion F1 [M-OH]⁺ (m/z 145) Acylium Ion M->F1 - •OH (17 Da) F2 [M-COOH]⁺ (m/z 117) Indanyl Cation M->F2 - •COOH (45 Da) F1->F2 - CO (28 Da)

Caption: Proposed EI fragmentation pathway for this compound.

Expected Behavior under Electrospray Ionization (ESI)

In contrast to EI, ESI analysis focuses on generating intact molecular ions, which is essential for accurate mass determination and quantification.

  • Negative Ion Mode ([M-H]⁻): This is the preferred mode for carboxylic acids. The acidic proton is readily abstracted in the ESI source, yielding a strong signal for the deprotonated molecule at m/z 161 . This is the most sensitive and reliable method for detecting this compound.[4][5]

  • Positive Ion Mode ([M+H]⁺, [M+Na]⁺): While less common for acids, ionization can be achieved in positive mode, typically forming the protonated molecule [M+H]⁺ at m/z 163 or, more commonly, adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ at m/z 185 .[4] For certain applications, derivatization can be employed to enhance positive-ion mode detection.[8]

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the ESI-generated precursor ion (e.g., m/z 161). In negative mode, collision-induced dissociation (CID) would be expected to cause a loss of carbon dioxide (CO₂, 44 Da), resulting in a product ion at m/z 117 .

Experimental Protocol: LC-ESI-MS/MS Analysis

This section provides a self-validating, field-proven protocol for the quantitative analysis and confirmation of this compound in a research setting. The logic behind each parameter selection is explained to ensure adaptability and robust performance.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Prepare Stock Solution (1 mg/mL in Methanol) B 2. Create Working Standards (Serial dilution in 50:50 Water:ACN) A->B C 3. Prepare QC Samples (Low, Mid, High concentrations) B->C D 4. LC Separation (Reversed-Phase C18) C->D E 5. ESI Ionization (Negative Ion Mode) D->E F 6. MS Analysis (Full Scan & SRM/MRM) E->F G 7. Peak Integration (Quantifier/Qualifier Ions) F->G H 8. Calibration Curve (Linear Regression) G->H I 9. Quantify Samples (& Validate with QCs) H->I

References

An In-Depth Technical Guide to the Infrared Spectrum of 2,3-dihydro-1H-indene-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2,3-dihydro-1H-indene-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the molecule's vibrational spectroscopy, outlines detailed experimental protocols for spectral acquisition, and offers an expert interpretation of the expected spectral features. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction: The Vibrational Signature of a Bio-Relevant Scaffold

This compound, a molecule integrating a bicyclic indane framework with a carboxylic acid functionality, represents a core structure of interest in medicinal chemistry and materials science. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's constituent bonds. For a molecule such as this compound, the IR spectrum offers invaluable information for structural elucidation, purity assessment, and the study of intermolecular interactions, such as hydrogen bonding, which are critical in biological systems.

This guide will first establish a theoretical framework for predicting the key IR absorption bands based on the molecule's distinct functional groups: the carboxylic acid, the aromatic ring, and the aliphatic cyclopentyl ring. Subsequently, it will provide rigorous, field-proven protocols for obtaining a high-quality IR spectrum of this solid compound.

Theoretical Analysis of Vibrational Modes

The infrared spectrum of this compound is a superposition of the vibrational modes of its structural components. The expected spectrum is dominated by the highly characteristic absorptions of the carboxylic acid group, with additional features arising from the aromatic and aliphatic C-H bonds and the carbon skeleton.

The Carboxylic Acid Group: A Dominant Spectroscopic Feature

The carboxylic acid moiety (-COOH) gives rise to some of the most recognizable bands in an IR spectrum, primarily due to its ability to form strong intermolecular hydrogen bonds, typically resulting in a dimeric structure in the solid state.

  • O-H Stretching: The hydroxyl group's stretching vibration is profoundly affected by hydrogen bonding. Instead of a sharp peak, carboxylic acids display an extremely broad and intense absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1][2][3] This broadness is a hallmark of the extensive hydrogen-bonding network in carboxylic acid dimers.[1][4] This band is often superimposed on the C-H stretching absorptions.

  • C=O (Carbonyl) Stretching: The carbonyl group produces a strong and sharp absorption band. For an aromatic carboxylic acid, where the carbonyl is conjugated with the benzene ring, this stretch is typically observed in the range of 1700 to 1680 cm⁻¹.[5] Conjugation slightly lowers the frequency compared to saturated carboxylic acids.[3] The exact position can provide insights into the molecular environment.

  • C-O Stretching and O-H Bending: The spectrum will also feature bands corresponding to the C-O single bond stretching and the O-H in-plane bending. The C-O stretch is typically found in the 1320-1210 cm⁻¹ region and is often coupled with the O-H bend.[1][4] A broad absorption around 960-900 cm⁻¹ due to the out-of-plane O-H bend of the dimer is also a characteristic feature.[4]

The Indane Scaffold: Aromatic and Aliphatic Signatures

The 2,3-dihydro-1H-indene core contributes distinct absorptions from its aromatic and saturated cyclic components.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear as weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6]

  • Aliphatic C-H Stretching: The CH₂ groups of the five-membered ring will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, generally in the 2960-2850 cm⁻¹ region.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring give rise to a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.[6]

  • C-H Bending: The "fingerprint" region (below 1500 cm⁻¹) will contain a complex series of bands arising from C-H in-plane and out-of-plane bending vibrations of both the aromatic and aliphatic portions of the molecule, as well as skeletal vibrations of the indane frame.

Predicted Infrared Spectrum Data

The following table summarizes the predicted key absorption bands for this compound, their expected wavenumber ranges, and the corresponding molecular vibrations.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode
3300 - 2500Strong, very broadO-H stretch (from hydrogen-bonded dimer)
3100 - 3000Weak to mediumAromatic C-H stretch
2960 - 2850MediumAliphatic C-H stretch (CH₂)
1700 - 1680Strong, sharpC=O stretch (conjugated carboxylic acid)
1600 - 1450Medium to weakAromatic C=C ring stretch
~1420Medium, broadCoupled O-H in-plane bend and C-O stretch
1320 - 1210StrongC-O stretch coupled with O-H in-plane bend
960 - 900Medium, broadO-H out-of-plane bend (from dimer)

Experimental Protocols for Spectral Acquisition

The acquisition of a high-quality, reproducible IR spectrum of a solid sample like this compound requires meticulous sample preparation. Two common and reliable methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Transmission Spectroscopy

This classic technique involves dispersing the solid sample in a dry, IR-transparent matrix of KBr and pressing it into a thin, transparent pellet.

Causality: The objective is to suspend the analyte in a medium that does not absorb infrared radiation in the region of interest, thereby allowing for the unimpeded measurement of the sample's transmission spectrum. The high pressure applied causes the KBr to flow and encapsulate the finely ground sample, minimizing light scattering.

Step-by-Step Protocol:

  • Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr). Dry the KBr powder in an oven at ~110°C for at least 2-3 hours to remove adsorbed water, which has strong IR absorption bands.[7] Store the dried KBr in a desiccator.

  • Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[8] Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[9] This should result in a thin, transparent, or translucent pellet.

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Before running the sample, acquire a background spectrum, typically of the empty sample compartment, to ratio against the sample spectrum, thus removing contributions from atmospheric water and CO₂.

  • Sample Analysis: Collect the spectrum of the KBr pellet. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid sampling technique that requires minimal sample preparation.

Causality: This method relies on the phenomenon of total internal reflection. An IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). At the crystal-sample interface, an evanescent wave is generated, which penetrates a few microns into the sample.[10] The absorption of this evanescent wave by the sample is measured.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR crystal surface is clean. This can be done by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: Acquire a background spectrum with the clean, empty ATR crystal. This is crucial to correct for any ambient atmospheric changes and the absorbance of the crystal itself.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to press the solid sample firmly and evenly against the crystal.[11] Good contact is essential for a high-quality spectrum.

  • Sample Analysis: Collect the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly.

Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental and interpretative processes.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Start Start Grind_Sample Grind Sample (1-2 mg) Start->Grind_Sample Place_on_ATR Place on ATR Crystal Start->Place_on_ATR ATR Method Mix_Sample_KBr Mix Sample and KBr Grind_Sample->Mix_Sample_KBr KBr Method Dry_KBr Dry KBr (~110°C) Dry_KBr->Mix_Sample_KBr Press_Pellet Press into Pellet Mix_Sample_KBr->Press_Pellet Collect_Bkg Collect Background Press_Pellet->Collect_Bkg Apply_Pressure Apply Pressure Place_on_ATR->Apply_Pressure Apply_Pressure->Collect_Bkg Collect_Sample_Spec Collect Sample Spectrum Collect_Bkg->Collect_Sample_Spec Process_Spectrum Process Spectrum (Baseline Correction) Collect_Sample_Spec->Process_Spectrum Identify_Peaks Identify Peak Positions Process_Spectrum->Identify_Peaks Assign_Modes Assign Vibrational Modes Identify_Peaks->Assign_Modes Final_Report Final_Report Assign_Modes->Final_Report

Caption: Experimental workflow for IR spectral acquisition and analysis.

Interpretation_Logic cluster_regions Spectral Region Analysis Spectrum Acquired IR Spectrum Region1 ~3300-2500 cm⁻¹ Spectrum->Region1 Region2 ~1700 cm⁻¹ Spectrum->Region2 Region3 ~1300-1200 cm⁻¹ Spectrum->Region3 Region4 < 1500 cm⁻¹ Spectrum->Region4 OH_Stretch Broad O-H Stretch? => H-Bonded COOH Region1->OH_Stretch CO_Stretch Strong, Sharp C=O Stretch? => Carbonyl Present Region2->CO_Stretch C_O_Stretch Strong C-O Stretch? Region3->C_O_Stretch Fingerprint Complex Pattern (C-C, C-H bends) Region4->Fingerprint Conclusion Structure Confirmed: This compound OH_Stretch->Conclusion Yes CO_Stretch->Conclusion Yes C_O_Stretch->Conclusion Yes Fingerprint->Conclusion Consistent

Caption: Logical flow for the interpretation of the IR spectrum.

Conclusion

The infrared spectrum of this compound is rich with information, providing a clear signature for its structural confirmation. The key diagnostic features are the exceptionally broad O-H stretching band of the hydrogen-bonded carboxylic acid dimer, the strong carbonyl absorption near 1700-1680 cm⁻¹, and the characteristic C-H and C=C absorptions of the indane framework. By following the detailed experimental protocols provided, researchers can reliably obtain high-quality spectra for analysis. This guide serves as a robust framework for the application of IR spectroscopy in the characterization of this and structurally related molecules, ensuring both technical accuracy and deep mechanistic understanding.

References

An In-Depth Technical Guide to 2,3-dihydro-1H-indene-4-carboxylic Acid: Properties, Characterization, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful lead generation and optimization. The 2,3-dihydro-1H-indene, or indane, framework represents a "privileged structure"—a molecular core that is capable of providing ligands for diverse biological receptors.[1] Its rigid, bicyclic nature offers a defined three-dimensional geometry, making it an attractive scaffold for presenting functional groups in a precise spatial orientation. This guide focuses on a key derivative, 2,3-dihydro-1H-indene-4-carboxylic acid, a compound of significant interest to medicinal chemists and researchers. The incorporation of a carboxylic acid group, a common pharmacophore for interacting with biological targets, onto the versatile indane backbone creates a molecule with considerable potential as a building block in the synthesis of novel therapeutics. This document provides a comprehensive overview of its physical properties, chemical behavior, spectroscopic signature, and strategic application in drug design.

Molecular Structure and Identification

Correctly identifying and classifying a chemical entity is the foundation of all subsequent research. This compound is characterized by a benzene ring fused to a cyclopentane ring, with a carboxylic acid group substituted at position 4 of the aromatic ring.

The primary identifiers for this compound are:

  • IUPAC Name : this compound[2]

  • Common Synonyms : 4-Indanecarboxylic acid, Indane-4-carboxylic acid[2]

  • CAS Number : 4044-54-6[2]

The molecule's connectivity can be unambiguously represented by the following notations:

  • SMILES : C1CC2=C(C1)C(=CC=C2)C(=O)O[2]

  • InChI : InChI=1S/C10H10O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2,(H,11,12)[2]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental settings, from reaction design to formulation. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂PubChem[2]
Molecular Weight 162.18 g/mol PubChem[2]
Appearance White to off-white crystalline solid (typical)Inferred
Melting Point Data not available in searched literature
Boiling Point Data not available in searched literature
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, DMF, and dichloromethane (inferred from similar structures)ChemBK[3]
Acidity (pKa) ~4-5 (predicted, typical for benzoic acid derivatives)Inferred[4]
LogP (XLogP3-AA) 2.3PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]

Note: Experimental data for melting point, boiling point, and a precise pKa were not found in the cited literature. The pKa is estimated based on the typical range for aromatic carboxylic acids.

The LogP value of 2.3 indicates moderate lipophilicity, a crucial parameter in drug design that influences membrane permeability and solubility.

Spectroscopic Characterization

Structural confirmation is paramount. The expected spectroscopic data provides a fingerprint for verifying the identity and purity of the compound.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid group.

  • O-H Stretch : A very broad and characteristic absorption is expected in the 2500-3300 cm⁻¹ region due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C=O Stretch : A strong, sharp absorption should appear between 1710 cm⁻¹ (for the common hydrogen-bonded dimer) and 1760 cm⁻¹ (for the monomer).

  • C-H Stretches : Aliphatic C-H stretches from the cyclopentane ring will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be seen just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen framework.

  • ¹H NMR :

    • Carboxylic Acid Proton (-COOH) : A singlet, often broad, appearing far downfield, typically around 12 ppm. Its chemical shift is highly dependent on concentration and solvent.

    • Aromatic Protons (Ar-H) : The three protons on the benzene ring will appear in the 7.0-8.0 ppm range. Their splitting pattern will depend on their coupling to each other.

    • Benzylic Protons (-CH₂-) : The two methylene groups adjacent to the aromatic ring (at positions 1 and 3) will likely appear as triplets around 2.8-3.2 ppm.

    • Aliphatic Proton (-CH₂-) : The central methylene group of the cyclopentane ring (at position 2) will likely appear as a quintet (or multiplet) further upfield, around 2.0-2.3 ppm.

  • ¹³C NMR :

    • Carbonyl Carbon (-C=O) : The carboxylic acid carbon is expected in the 165-185 ppm range.

    • Aromatic Carbons (Ar-C) : Six distinct signals are expected in the 120-150 ppm region.

    • Aliphatic Carbons (-CH₂-) : Three signals corresponding to the methylene carbons of the cyclopentane ring will be found in the upfield region, typically between 20-40 ppm.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its two primary functional components: the carboxylic acid group and the aromatic ring.

  • Carboxylic Acid Reactions : The -COOH group is the primary site of reactivity. It can readily undergo:

    • Esterification : Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) to form the corresponding ester.

    • Amide Bond Formation : Activation of the carboxylic acid (e.g., with thionyl chloride to form an acyl chloride, or using coupling reagents like EDC/HOBt) followed by reaction with an amine to yield an amide. This is a cornerstone reaction in medicinal chemistry.

    • Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol (4-(hydroxymethyl)indane) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Aromatic Ring Reactions : The benzene ring can undergo electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group. However, the fused aliphatic ring is activating and ortho-, para-directing. The net effect can lead to complex substitution patterns, often requiring specific synthetic strategies to achieve desired regioselectivity.

Reactivity_Hub Figure 1: Reactivity Pathways main 2,3-dihydro-1H-indene- 4-carboxylic acid ester Ester Derivative main->ester Alcohol, H⁺ amide Amide Derivative main->amide 1. SOCl₂ 2. Amine alcohol Primary Alcohol main->alcohol LiAlH₄ ring_sub Ring-Substituted Product main->ring_sub Electrophile (e.g., Br₂/FeBr₃)

Caption: Figure 1: Key reaction pathways for this compound.

Relevance in Drug Discovery and Development

The title compound is more than a simple chemical; it is a strategic tool for drug designers.

  • Rigid Scaffold : Unlike flexible aliphatic chains, the indane scaffold locks appended functional groups into a predictable conformation. This conformational constraint can reduce the entropic penalty of binding to a target protein, potentially leading to higher affinity and selectivity.

  • Vectorial Presentation : The carboxylic acid at the 4-position acts as a key interaction point or "vector." It can form critical hydrogen bonds or ionic interactions with basic residues (like lysine or arginine) in a protein's active site.

  • Lipophilic Core : The hydrocarbon framework provides a lipophilic body that can engage with hydrophobic pockets within a biological target, contributing to overall binding energy.

  • Synthetic Handle : The molecule serves as a versatile starting point. The carboxylic acid can be converted into a wide array of other functional groups (amides, esters, etc.), allowing for the rapid generation of a library of analogues to explore the structure-activity relationship (SAR) of a lead compound. For example, a research program might synthesize dozens of amides from this core acid to probe the size and nature of a specific pocket in their target enzyme.

Experimental Protocols

To ensure scientific integrity, all protocols must be self-validating. The following workflows are standard for the characterization and quality control of this and similar compounds.

Protocol 1: Structure Confirmation by NMR Spectroscopy
  • Sample Preparation : Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Validation Check :

    • Confirm the presence of a singlet near 12 ppm (¹H NMR) that disappears upon adding a drop of D₂O.

    • Integrate the proton signals. The ratio of aromatic to aliphatic protons should be consistent with the C₁₀H₁₀O₂ structure.

    • Verify the presence of the carbonyl carbon signal (~170 ppm) in the ¹³C spectrum.

    • The number of signals in both spectra should match the number of unique carbons and protons in the molecule.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation : Prepare a mobile phase consisting of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Column : Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Sample Preparation : Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or methanol.

  • Method : Inject 10 µL of the sample and run a gradient elution, for example, from 10% B to 90% B over 20 minutes, at a flow rate of 1 mL/min.

  • Detection : Monitor the eluent using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Validation Check : A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should typically be >95% for research applications.

QC_Workflow Figure 2: Quality Control Workflow cluster_0 Initial Synthesis cluster_1 Characterization & QC cluster_2 Final Validation raw_product Crude Product nmr NMR Spectroscopy (Protocol 1) raw_product->nmr Identity Check hplc HPLC Analysis (Protocol 2) nmr->hplc Purity Check mass_spec Mass Spectrometry hplc->mass_spec Mass Check pass Qualified Material (>95% Purity) mass_spec->pass All Checks Pass fail Repurify / Resynthesize mass_spec->fail Check Fails

Caption: Figure 2: A self-validating workflow for ensuring the quality of the synthesized compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315 : Causes skin irritation[2]

  • H319 : Causes serious eye irritation[2]

  • H335 : May cause respiratory irritation[2]

Precautions : Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 2,3-Dihydro-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Indane Scaffold

The 2,3-dihydro-1H-indene, commonly known as indane, is a privileged bicyclic hydrocarbon scaffold consisting of a benzene ring fused to a cyclopentane ring.[1][2] This rigid structural motif is a cornerstone in medicinal chemistry and materials science. Indane derivatives are integral to a wide array of biologically active molecules, exhibiting properties ranging from anticancer and anti-inflammatory to neuroprotective.[3][4][5][6] Notably, the indanone core is found in drugs like Donepezil, used for the treatment of Alzheimer's disease, highlighting its therapeutic relevance.[4][7] Furthermore, these derivatives serve as crucial synthetic intermediates for various drugs and natural products.[4][8]

This comprehensive guide provides an in-depth exploration of the primary synthetic routes to 2,3-dihydro-1H-indene derivatives. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present comparative data to empower researchers in selecting the optimal synthetic strategy for their specific target molecules.

Part 1: The Workhorse Route: Intramolecular Friedel-Crafts Acylation to 1-Indanones

The most classical and robust strategy for constructing the indane skeleton begins with the synthesis of a 1-indanone intermediate.[4][7] The intramolecular Friedel-Crafts acylation is the premier method for this transformation, involving the cyclization of a tethered acyl group onto an aromatic ring.[3][7][9] This reaction proceeds via an electrophilic aromatic substitution mechanism, typically promoted by a strong Brønsted or Lewis acid.[7]

Causality & Mechanism: The "Why" Behind the Reaction

The core principle of the Friedel-Crafts acylation is the generation of a highly electrophilic acylium ion. This intermediate is then susceptible to attack by the electron-rich aromatic ring within the same molecule. The choice of starting material—either a 3-arylpropionic acid or its more reactive acyl chloride derivative—dictates the reaction conditions required.

  • Direct Cyclization of 3-Arylpropionic Acids: This "one-step" approach is environmentally favorable as water is the only byproduct.[3][4] However, it necessitates harsh conditions, including strong superacids and high temperatures, to generate the acylium ion from the less reactive carboxylic acid.[3][4][10]

  • Cyclization of 3-Arylpropionyl Chlorides: This "two-step" method involves first converting the carboxylic acid to the highly reactive acyl chloride. The subsequent cyclization can then proceed under much milder conditions using a Lewis acid like aluminum chloride (AlCl₃).[3] While more efficient, this route generates corrosive byproducts.[3][4]

The general mechanism involves the acid-catalyzed formation of an acylium ion, which undergoes intramolecular electrophilic attack on the aromatic ring to form a cyclohexadienyl cation (a sigma complex). Subsequent deprotonation restores aromaticity, yielding the final 1-indanone product.[3]

Friedel_Crafts_Mechanism cluster_reactants Step 1: Acylium Ion Formation cluster_cyclization Step 2 & 3: Cyclization & Deprotonation Start 3-Arylpropionic Acid Derivative (Acid or Acyl Chloride) Acylium Acylium Ion Intermediate (Electrophile) Start->Acylium + Strong Acid (e.g., PPA, TfOH, AlCl₃) Sigma Sigma Complex (Cyclohexadienyl Cation) Acylium->Sigma Intramolecular Electrophilic Attack Product 1-Indanone Product Sigma->Product Deprotonation (-H⁺)

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol 1: Direct Cyclization via Polyphosphoric Acid (PPA)

This protocol details the one-step cyclization of a 3-arylpropionic acid. It is advantageous for its simplicity but requires high temperatures.

Materials:

  • 3-Arylpropionic acid (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20 times the weight of the acid)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add the 3-arylpropionic acid.

  • Catalyst Addition: Add polyphosphoric acid to the flask. The mixture will be thick and may require robust stirring.

  • Heating: Heat the mixture to 80-100°C. The exact temperature and time will depend on the substrate. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture slightly and very carefully pour it onto a large amount of crushed ice in a beaker. This step is highly exothermic and should be performed in a fume hood with caution.

  • Neutralization & Extraction: Stir the quenched mixture until the PPA is fully hydrolyzed. Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or EtOAc.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3] Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-indanone.[3]

Experimental Protocol 2: Two-Step Cyclization via Acyl Chloride

This protocol is generally higher yielding and proceeds under milder conditions than the direct cyclization method.

Part A: Formation of 3-Arylpropionyl Chloride

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).[3]

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq).[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution stops.[3]

  • Isolation: Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride, which is often used directly in the next step.[3]

Part B: Intramolecular Friedel-Crafts Cyclization

  • Reaction Setup: Dissolve the crude 3-arylpropionyl chloride in anhydrous DCM under an inert atmosphere. Cool the solution to 0°C in an ice bath.[3]

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq).[3]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC.[3]

  • Quenching & Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute hydrochloric acid (HCl).[3] Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify the crude product by column chromatography.

Data Summary: Comparison of Catalytic Systems

The choice of acid catalyst significantly impacts the reaction's efficiency. Modern methods often seek to replace harsh, stoichiometric reagents with more environmentally benign catalytic alternatives.

Catalyst SystemTypical Starting MaterialConditionsAdvantagesDisadvantagesReference
Polyphosphoric Acid (PPA) 3-Arylpropionic Acid80-100 °C, neatInexpensive, one-stepHigh temp, viscous, difficult workup[9]
Triflic Acid (TfOH) 3-Arylpropionic Acid50-80 °C, CH₂Cl₂High activity, homogenousExpensive, corrosive superacid[3]
Aluminum Chloride (AlCl₃) 3-Arylpropionyl Chloride0 °C to RT, CH₂Cl₂High yield, mild tempStoichiometric, corrosive byproducts[3]
Lanthanide Triflates (e.g., Tb(OTf)₃) 3-Arylpropionic AcidHigh Temp (250 °C)Catalytic Lewis acidVery high temp, specialized catalyst[10]
Microwave/Ultrasound 3-Arylpropionic AcidVariesRapid heating, improved yieldsRequires specialized equipment[4]

Part 2: From Indanone to Indane: Reductive Pathways

Once the 1-indanone core is synthesized, the final 2,3-dihydro-1H-indene (indane) can be accessed through reduction. A common and efficient method is the catalytic hydrogenation of an indene intermediate, which is readily formed from the indanone.

Synthesis_Workflow Start 3-Arylpropionic Acid Indanone 1-Indanone Start->Indanone Friedel-Crafts Acylation (Part 1) Indenol 1-Indanol Indanone->Indenol Reduction (e.g., NaBH₄) Indene Indene Derivative Indenol->Indene Dehydration (e.g., H⁺, heat) Indane 2,3-Dihydro-1H-indene (Final Product) Indene->Indane Catalytic Hydrogenation (Part 2)

Caption: General synthetic workflow from acid to indane derivative.

Experimental Protocol 3: Catalytic Hydrogenation of Indene

This protocol describes the saturation of the five-membered ring's double bond to yield the indane scaffold. This transformation is crucial as the saturated bicyclic structure is prevalent in many pharmaceuticals.[11]

Materials:

  • Indene derivative (1.0 eq)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup: Dissolve the indene derivative in a suitable solvent like methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., purge with nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales, a Parr hydrogenator is recommended.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. The reaction is typically complete within a few hours. Monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,3-dihydro-1H-indene derivative, which can be further purified by chromatography or recrystallization if necessary.

Part 3: Modern Synthetic Approaches

While Friedel-Crafts acylation remains a dominant strategy, modern organic synthesis has introduced alternative methods, such as the intramolecular Heck reaction, for constructing the indane framework.

The Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful palladium-catalyzed method for forming C-C bonds, capable of constructing a wide variety of ring sizes, including the five-membered ring of the indane system.[12][13][14] The reaction typically involves the coupling of an aryl or vinyl halide with an alkene tethered to it.[12]

Mechanism Rationale: The reaction proceeds via a catalytic cycle involving:

  • Oxidative Addition: A Palladium(0) complex inserts into the aryl-halide bond.

  • Migratory Insertion: The tethered alkene coordinates to the palladium center and inserts into the aryl-palladium bond, forming the new C-C bond and closing the ring.

  • β-Hydride Elimination: A hydrogen atom is eliminated from a carbon adjacent to the new palladium-carbon bond, regenerating the alkene (in a different position) and forming a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species eliminates H-X (where X is the halide) in the presence of a base, regenerating the Pd(0) catalyst.

This method offers high functional group tolerance and can be rendered asymmetric through the use of chiral ligands, making it a valuable tool in complex molecule synthesis.[13][14]

Part 4: Purification and Spectroscopic Characterization

Unambiguous characterization of the synthesized 2,3-dihydro-1H-indene derivatives is critical to validate their structure and purity.[2][15] A combination of chromatographic and spectroscopic techniques is employed.

Purification
  • Column Chromatography: Silica gel chromatography is the most common method for purifying crude reaction mixtures, separating the desired product from byproducts and unreacted starting materials.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system is an effective method for achieving high purity.

Spectroscopic Analysis

A combination of NMR, IR, and Mass Spectrometry provides a complete structural picture.[2][15][16]

TechniqueKey Structural Information for 2,3-Dihydro-1H-indene Core
¹H NMR Aromatic Protons (Ar-H): Typically appear in the δ 7.0-7.5 ppm region. The splitting pattern depends on the substitution. Benzylic Protons (-CH₂-Ar): Appear as triplets or multiplets around δ 2.8-3.2 ppm. Aliphatic Protons (-CH₂-CH₂-): Appear as a multiplet (often a quintet) around δ 1.9-2.2 ppm.
¹³C NMR Aromatic Carbons: Resonances typically found between δ 120-150 ppm. Benzylic Carbons: Signals around δ 30-35 ppm. Aliphatic Carbon: Signal around δ 25-30 ppm.
FT-IR Aromatic C-H stretch: ~3050 cm⁻¹. Aliphatic C-H stretch: ~2950 cm⁻¹. Aromatic C=C stretch: ~1600, 1480 cm⁻¹. If a ketone is present (indanone), a strong C=O stretch will be observed around 1710 cm⁻¹.
Mass Spec. (MS) Provides the molecular weight of the compound via the molecular ion peak (M⁺). The fragmentation pattern can offer additional structural clues.

Data compiled from references[15] and[2].

Conclusion

The synthesis of 2,3-dihydro-1H-indene derivatives is a well-established field with robust and versatile methodologies. The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids and their derivatives remains the most common and reliable entry point, yielding 1-indanone precursors that can be readily converted to the target indane scaffold. Modern catalytic methods like the intramolecular Heck reaction provide powerful alternatives with high functional group tolerance. The protocols and data presented herein offer a comprehensive guide for researchers to confidently synthesize and characterize these valuable compounds for applications in drug discovery and beyond.

References

Application Notes & Protocols: 2,3-dihydro-1H-indene-4-carboxylic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Indane Scaffold

2,3-dihydro-1H-indene-4-carboxylic acid is a versatile bifunctional molecule featuring a rigid indane scaffold and a reactive carboxylic acid group. This unique combination makes it a valuable starting material and key intermediate in the synthesis of complex pharmaceutical agents. The indane core provides a well-defined three-dimensional structure that can be strategically positioned within a drug molecule to optimize binding interactions with biological targets. Its most notable application is in the multi-step synthesis of Ramelteon, a selective melatonin receptor agonist used for the treatment of insomnia.[1][2] This guide provides an in-depth exploration of the synthesis, purification, and application of this compound, with a focus on its pivotal role in the production of Ramelteon.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis. The compound is a solid at room temperature and exhibits solubility in common organic solvents.[3]

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 4044-54-6PubChem[4]
Molecular Formula C₁₀H₁₀O₂PubChem[4]
Molecular Weight 162.18 g/mol PubChem[4]
Appearance Crystalline solidChemBK[3]
Solubility Insoluble in water; soluble in ethanol, DMF, DCMChemBK[3]
Canonical SMILES C1CC2=C(C1)C(=CC=C2)C(=O)OPubChem[4]
Analytical Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the indane ring and the presence of the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: Used to verify the presence of key functional groups, particularly the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that support the proposed structure.[4]

Synthesis and Purification Workflows

The synthesis of this compound can be achieved through various routes. A common and effective strategy involves the catalytic hydrogenation of a corresponding unsaturated precursor, such as an indene-carboxylic acid, or the reduction of an oxo-functionalized indane, like 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Precursor 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid Reaction Catalytic Hydrogenation (e.g., H₂, Pd/C in Methanol) Precursor->Reaction Reduction of ketone Crude Crude 2,3-dihydro-1H- indene-4-carboxylic acid Reaction->Crude Purify Recrystallization (e.g., from Ethanol/Water) Crude->Purify Work-up & Isolation Pure Pure Product (>98% Purity) Purify->Pure Characterize QC Analysis (NMR, MS, IR) Pure->Characterize Verification

Caption: General workflow for synthesis and purification.

Protocol 3.1: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of the ketone in 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid. Catalytic hydrogenation is a robust and widely used method for such transformations due to its high efficiency and clean reaction profile.

Rationale: Palladium on carbon (Pd/C) is an excellent catalyst for the hydrogenation of ketones under moderate hydrogen pressure and temperature.[5] Methanol is chosen as the solvent for its ability to dissolve the starting material and its inertness under the reaction conditions.[5]

Materials:

  • 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (Anhydrous)

  • Hydrogen (H₂) gas

  • Parr hydrogenator or similar pressure vessel

  • Celite or filter aid

Procedure:

  • In a suitable pressure vessel, dissolve 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (1 equivalent) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 5-10 kg/cm ².[5]

  • Stir the reaction mixture vigorously at room temperature (20-40 °C) for 2-8 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

Protocol 3.2: Purification by Recrystallization

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be sparingly soluble at low temperatures but highly soluble at high temperatures, while impurities should remain soluble at all temperatures or be insoluble. A solvent system like ethanol/water often provides the necessary polarity range for carboxylic acids.

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

  • Confirm purity using the analytical methods described in Section 2.

Application Profile: Synthesis of Ramelteon

The primary pharmaceutical application of this compound is as a precursor to the tricyclic core of Ramelteon.[2] Ramelteon is a hypnotic agent that acts as a selective agonist for the melatonin MT1 and MT2 receptors located in the brain's suprachiasmatic nucleus.[1][6] By mimicking the action of endogenous melatonin, it helps regulate the sleep-wake cycle, making it effective for treating insomnia characterized by difficulty with sleep onset.[7] Unlike many traditional hypnotics, Ramelteon has no affinity for GABA receptors, which contributes to its favorable safety profile and low potential for abuse.[1][7]

Synthetic Pathway from Intermediate to Ramelteon

The conversion of this compound to Ramelteon is a multi-step process. A key transformation involves an intramolecular Friedel-Crafts acylation to construct the third ring, followed by several functional group manipulations to build the final chiral side chain.[8]

G Start 2,3-dihydro-1H-indene- 4-carboxylic acid Step1 Activation (e.g., SOCl₂) Start->Step1 Intermediate1 Acid Chloride Intermediate Step1->Intermediate1 Step2 Intramolecular Friedel-Crafts Acylation (e.g., AlCl₃) Intermediate1->Step2 Intermediate2 Tricyclic Ketone Core (1,2,6,7-tetrahydro-8H-indeno [5,4-b]furan-8-one) Step2->Intermediate2 Step3 Multi-step Functional Group Manipulation Intermediate2->Step3 Intermediate3 Chiral Amine Intermediate Step3->Intermediate3 Step4 Acylation (Propionyl Chloride) Intermediate3->Step4 Final Ramelteon Step4->Final

Caption: Key synthetic transformations to Ramelteon.

Protocol 4.1: Formation of the Tricyclic Ketone Core

This protocol outlines the crucial cyclization step to form the 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one core, a key intermediate for Ramelteon.[2][8]

Rationale: The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂). This electrophilic intermediate then undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid like aluminum trichloride (AlCl₃), to form the new five-membered ring.[8] o-Dichlorobenzene is often used as a high-boiling, inert solvent for this type of reaction.[8]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Aluminum trichloride (AlCl₃)

  • o-Dichlorobenzene (ODCB)

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • Acid Chloride Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend this compound (1 equivalent) in o-dichlorobenzene.

  • Slowly add thionyl chloride (approx. 1.2 equivalents) to the suspension.

  • Heat the mixture to approximately 40-50 °C and stir for 30-60 minutes, or until the evolution of gas ceases and a clear solution is formed.[8]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Friedel-Crafts Cyclization: In a separate, dry vessel, prepare a suspension of aluminum trichloride (approx. 1.5 equivalents) in o-dichlorobenzene and cool to 0 °C.

  • Slowly add the prepared acid chloride solution to the AlCl₃ suspension, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for approximately 30-60 minutes.[8] Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tricyclic ketone.

  • Purify the ketone by column chromatography or recrystallization.

This tricyclic ketone serves as the advanced intermediate for the subsequent steps, which include introducing the side chain and establishing the correct stereochemistry to yield the final Ramelteon molecule.[2][8]

Safety and Handling

As a chemical intermediate, this compound and its derivatives require careful handling.

  • Hazards Identification: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid direct contact with skin and eyes. Prevent inhalation of dust or vapors.[3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion

This compound is more than a simple organic molecule; it is a strategically vital building block in medicinal chemistry. Its rigid framework and versatile handle for chemical modification enable the efficient construction of complex therapeutic agents. The protocols and applications detailed herein, particularly its role in the synthesis of the insomnia therapeutic Ramelteon, underscore its importance and provide a practical guide for researchers and drug development professionals aiming to leverage its synthetic potential.

References

The Strategic Role of 2,3-Dihydro-1H-indene-4-carboxylic Acid Scaffolds in the Synthesis of Novel Nonsteroidal Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indan Moiety as a Privileged Scaffold in NSAID Discovery

Nonsteroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of modern pharmacotherapy for managing pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins. While effective, traditional NSAIDs are often associated with gastrointestinal side effects, largely attributed to the presence of a free carboxylic acid group and non-selective inhibition of COX isoforms. This has driven the exploration of novel molecular scaffolds that can offer improved efficacy and safety profiles.

The 2,3-dihydro-1H-indene (indan) ring system has emerged as a "privileged scaffold" in medicinal chemistry due to its rigid, three-dimensional structure that can effectively orient pharmacophoric groups for optimal target engagement. Specifically, indan-based carboxylic acids have been investigated as bioisosteres of classical arylalkanoic acid NSAIDs. The constrained conformation of the indan ring system can enhance binding affinity and selectivity for the COX enzymes. This document provides a comprehensive guide for researchers on the utilization of 2,3-dihydro-1H-indene-4-carboxylic acid and its derivatives as key building blocks in the synthesis of next-generation NSAIDs, with a focus on the well-characterized anti-inflammatory agent, Clidanac.

Core Principles of Indan-Based NSAID Synthesis

The synthetic strategy for developing indan-based NSAIDs generally involves a multi-step process that builds the core indan structure and subsequently introduces the necessary functional groups for anti-inflammatory activity. A common approach begins with the construction of a substituted 1-indanone, which serves as a versatile intermediate for further elaboration.

The following sections detail the synthetic protocols for a representative indan-based NSAID, 6-chloro-5-cyclohexyl-indan-1-carboxylic acid (Clidanac), starting from readily available precursors. These protocols are designed to be robust and adaptable for the synthesis of a variety of analogs for structure-activity relationship (SAR) studies.

Synthetic Workflow for Indan-Based NSAIDs

The overall synthetic pathway can be visualized as a sequence of key transformations, each with its own set of experimental considerations.

NSAID Synthesis Workflow A Starting Materials (e.g., 3-Chlorobenzaldehyde) B Synthesis of 3-(substituted)-phenylpropionic acid A->B Knoevenagel Condensation & Reduction C Intramolecular Friedel-Crafts Cyclization B->C PPA or AlCl3 D Synthesis of Substituted 1-Indanone C->D E Conversion to Indan-1-carboxylic acid D->E e.g., Haloform Reaction or Oxidation F Final NSAID (e.g., Clidanac) E->F Purification Clidanac Synthesis A 5-Chloro-1-Indanone B Friedel-Crafts Acylation with Cyclohexanecarbonyl chloride A->B C 6-Chloro-5-cyclohexanoyl-1-indanone B->C D Clemmensen Reduction C->D E 6-Chloro-5-cyclohexyl-1-indanone D->E F Conversion to Carboxylic Acid E->F G Clidanac F->G COX Inhibition cluster_0 COX Active Site Arg120 Arginine 120 HydrophobicPocket Hydrophobic Pocket NSAID Indan-based NSAID COOH Carboxylic Acid NSAID->COOH Indan Indan Scaffold NSAID->Indan Substituents Cyclohexyl & Chloro NSAID->Substituents COOH->Arg120 Ionic Interaction Substituents->HydrophobicPocket Hydrophobic Interaction

Application Notes and Protocols for the Synthesis of Indene Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with enhanced potency, selectivity, and metabolic stability is paramount. Peptides, while offering exceptional biological specificity, are often hampered by their inherent conformational flexibility and susceptibility to proteolytic degradation.[1] Unnatural amino acids (UAAs) have emerged as powerful tools to overcome these limitations, acting as molecular "scaffolds" that introduce specific structural constraints.[2][3][]

Among the diverse classes of UAAs, indene-based amino acid derivatives are particularly valuable. These structures incorporate a rigid bicyclic indane or indene framework, which significantly restricts the conformational freedom of the amino acid backbone and side chain.[5][6] This pre-organization can lock a peptide into its bioactive conformation, enhancing its binding affinity for a target receptor or enzyme. Furthermore, the incorporation of such bulky, non-natural structures can sterically shield peptide bonds from enzymatic cleavage, thereby improving in vivo stability and bioavailability.[2] This guide provides an in-depth overview of established and cutting-edge protocols for the synthesis of these crucial building blocks.

Overview of Synthetic Strategies

The synthesis of indene amino acid derivatives can be broadly categorized into two primary approaches: the construction of the indane ring system onto a glycine template, or the functionalization of a pre-existing indanone core. Each strategy offers distinct advantages depending on the desired substitution pattern and stereochemical outcome.

G cluster_0 Synthetic Approaches Start Core Scaffolds Glycine Glycine or Alanine Precursors Start->Glycine Indanone Indanone Precursors Start->Indanone StrategyA Strategy A: Ring Construction Glycine->StrategyA Dialkylation/ Cyclization StrategyB Strategy B: Core Functionalization Indanone->StrategyB Amination/ Derivatization Product Indene Amino Acid Derivatives StrategyA->Product StrategyB->Product

Caption: High-level overview of the two primary synthetic pathways.

Protocol 1: Asymmetric Synthesis via Dialkylation of a Chiral Glycine Equivalent

This method is arguably the most versatile for generating enantiomerically pure indane amino acids, particularly 2-aminoindan-2-carboxylic acid. It relies on the use of a chiral auxiliary to direct the stereoselective formation of the quaternary stereocenter. The nickel(II) complex of a Schiff base derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) is a well-established and highly effective chiral template.[7][8]

Causality Behind Experimental Choices:

  • Ni(II) Complex: The planar nickel(II) complex rigidly holds the glycine Schiff base, exposing one face of the α-carbon for alkylation while the bulky chiral ligand shields the other. This steric control is the basis for the high stereoselectivity.

  • Phase-Transfer Catalysis (PTC): The reaction involves a solid base (K₂CO₃ or NaOH) and an organic solvent. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is essential to shuttle the hydroxide or carbonate anion into the organic phase to deprotonate the glycine α-carbon, enabling the reaction to proceed under mild, biphasic conditions.[9][10]

  • Two-Step Alkylation: A sequential dialkylation with α,α'-dibromo-o-xylene first forms a mono-alkylated intermediate, which then undergoes an intramolecular cyclization to form the indane ring.[8]

G cluster_0 Workflow: Asymmetric Dialkylation A 1. Prepare Chiral Ni(II) Glycine Complex B 2. First Alkylation (PTC Conditions) + α,α'-dibromo-o-xylene A->B Base, TBAB C 3. Intramolecular Cyclization (PTC) B->C Base, DMF D 4. Acid Hydrolysis (e.g., 6N HCl) C->D Decomplexation E 5. Isolate Product & Recover Ligand D->E Purification

Caption: Experimental workflow for the chiral Ni(II) complex method.

Detailed Step-by-Step Methodology:
  • Complex Formation: The chiral Schiff base ligand is prepared separately and then complexed with Ni(NO₃)₂·6H₂O and glycine in the presence of a base (e.g., NaOH) in methanol. The resulting deep red Ni(II) complex is isolated by filtration.

  • Monoalkylation: The Ni(II)-glycine complex (1.0 equiv.) is suspended in dichloromethane. Solid potassium carbonate (5.0 equiv.) and tetrabutylammonium bromide (0.1 equiv.) are added. α,α'-Dibromo-o-xylene (1.2 equiv.) is added, and the mixture is stirred vigorously at room temperature. The reaction is monitored by TLC until the starting complex is consumed (typically 8-12 hours).

  • Intramolecular Cyclization: Without purification, the solvent is switched to DMF. A stronger base such as sodium tert-butoxide (1.5 equiv.) is added, and the mixture is stirred at room temperature for 4-6 hours until cyclization is complete.[8]

  • Decomposition and Isolation: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting solid is suspended in 6N aqueous HCl and heated at reflux for 4-6 hours to hydrolyze the Schiff base and decompose the complex.

  • Purification: The aqueous solution is cooled and washed with an organic solvent (e.g., diethyl ether) to remove the free chiral ligand (which can be recovered). The aqueous layer, containing the amino acid hydrochloride salt, is then adjusted to its isoelectric point (pH ~6-7) to precipitate the free amino acid. The product is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

ParameterTypical ValueSource
Starting Material (S)-BPB-Gly-Ni(II)[8]
Alkylating Agent α,α'-dibromo-o-xylene[8]
Overall Yield 85-95%[8]
Enantiomeric Excess >98% ee[7]
Key Reagents K₂CO₃, NaO-t-Bu, TBAB[8]

Protocol 2: Biocatalytic Synthesis via Asymmetric Transamination

For the synthesis of chiral aminoindenes, biocatalysis offers a highly efficient and environmentally benign alternative to classical chemical methods. Transaminase (TAm) enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, creating a chiral amine with exceptional enantioselectivity.[11]

Causality Behind Experimental Choices:

  • Enzyme Specificity: Transaminases are highly enantioselective, meaning they predominantly produce one enantiomer of the amine product. This selectivity is dictated by the specific geometry of the enzyme's active site.[11]

  • Pyridoxal Phosphate (PLP): This cofactor is essential for the catalytic activity. It acts as an intermediate carrier of the amino group, cycling between its pyridoxal form (aldehyde) and pyridoxamine form (amine).

  • Reaction Conditions: The reaction is performed in an aqueous buffer at or near physiological pH (typically 7-8) and mild temperatures (30-40 °C), which preserves the enzyme's structure and activity. DMSO is often used as a co-solvent to improve the solubility of the hydrophobic indanone substrate.

G cluster_0 Biocatalytic Cycle: Transamination Indanone Indanone Substrate (Prochiral Ketone) Enzyme_PMP Enzyme-PMP (Amine form) Indanone->Enzyme_PMP 1. Amino group transfer to substrate Aminoindene (S)-Aminoindene (Chiral Amine) Enzyme_PLP Enzyme-PLP (Aldehyde form) Ketone_Waste Ketone Byproduct (e.g., Acetone) Enzyme_PLP->Ketone_Waste Enzyme_PMP->Enzyme_PLP 2. Enzyme regeneration Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enzyme_PLP 3. Cofactor recharge

Caption: Simplified catalytic cycle for transaminase-mediated synthesis.

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 100 mM, pH 8.0). Add the transaminase enzyme (commercially available kits often provide a range of enzymes for screening).

  • Substrate Addition: Add the amine donor, such as isopropylamine (typically in large excess, e.g., 10-20 equiv.). Dissolve the indanone substrate (e.g., 4-cyanoindanone, 1.0 equiv.) in a minimal amount of DMSO and add it to the reaction mixture.[11]

  • Incubation: Add the pyridoxal phosphate (PLP) cofactor (typically 1-2 mol%). Seal the vessel and incubate at the optimal temperature for the enzyme (e.g., 40 °C) with gentle agitation for 24-96 hours.

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine both conversion and the enantiomeric excess (e.e.) of the product.

  • Workup and Isolation: Once the reaction reaches completion, adjust the pH to >10 with aqueous NaOH to stop the enzymatic reaction and deprotonate the product amine. Extract the product into an organic solvent (e.g., ethyl acetate or MTBE). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral aminoindene. Further purification can be achieved by chromatography or crystallization if necessary.

ParameterTypical ValueSource
Substrate 4-Cyanoindanone[11]
Enzyme Transaminase (various)[11]
Amine Donor Isopropylamine[11]
Conversion >99%[11]
Enantiomeric Excess >99.5% ee[11]
Conditions pH 8.0, 40 °C, 96h[11]

Protocol 3: Catalytic Asymmetric Iminium Ion Cyclization

A more recent and elegant approach involves the enantioselective synthesis of 1-aminoindenes through an intramolecular cyclization catalyzed by a chiral Brønsted acid. This method constructs the chiral center and the indene ring in a single, highly stereocontrolled step.[12]

Causality Behind Experimental Choices:

  • Brønsted Acid Catalyst: A chiral N-triflyl phosphoramide, derived from BINOL, acts as a chiral proton source. It protonates the imine nitrogen of the substrate, forming a chiral iminium ion.[12]

  • Ion-Pairing: The resulting iminium cation forms a tight, stereodefined ion pair with the chiral conjugate base of the acid catalyst. This complex orients the molecule for a highly enantioselective intramolecular Friedel-Crafts-type attack of the alkene onto the iminium carbon, setting the stereochemistry of the final product.

Detailed Step-by-Step Methodology:
  • Substrate Synthesis: The 2-alkenylbenzaldimine substrate is first synthesized by condensing the corresponding 2-alkenylbenzaldehyde with a primary amine (e.g., benzylamine).

  • Asymmetric Cyclization: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 2-alkenylbenzaldimine substrate (1.0 equiv.) in a dry, non-polar solvent like toluene or dichloromethane.

  • Catalyst Addition: Add the chiral N-triflyl phosphoramide catalyst (typically 5-10 mol%).

  • Reaction: Stir the mixture at the optimized temperature (can range from -20 °C to room temperature) for 12-48 hours. The reaction progress is monitored by TLC or ¹H NMR.

  • Workup and Purification: Upon completion, the reaction is quenched with a mild base (e.g., saturated NaHCO₃ solution). The organic layer is separated, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the enantiopure 1-aminoindene derivative.

ParameterTypical ValueSource
Catalyst BINOL-derived N-triflyl phosphoramide[12]
Substrate 2-Alkenylbenzaldimine[12]
Yield 70-95%[12]
Enantiomeric Excess 85-98% ee[12]
Solvent Toluene[12]

Best Practices and Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Reagent degradation. - Side product formation.- Optimize reaction time and temperature. - Use freshly distilled solvents and pure reagents. - Ensure an inert atmosphere for moisture-sensitive reactions.
Low Enantioselectivity - Impure or inactive catalyst/enzyme. - Racemization of product or intermediate. - Non-optimal reaction temperature.- Use fresh, high-purity catalyst or a new batch of enzyme. - Lower the reaction temperature.[13] - Screen different solvents or catalyst structures.
Difficult Purification - Products and starting materials have similar polarity. - Presence of stubborn impurities.- Optimize the solvent system for column chromatography. - Consider converting the product to a crystalline salt for purification by recrystallization.
Inconsistent Results - Variations in reagent quality. - Inconsistent reaction setup (moisture, temperature). - Inaccurate measurement of catalyst loading.- Use reagents from a single, reliable batch. - Employ rigorous techniques for setting up dry reactions. - Prepare a stock solution of the catalyst for accurate dosing.

Conclusion

The synthesis of indene amino acid derivatives is a critical enabling technology in the field of drug discovery. The protocols outlined here—ranging from the robust, auxiliary-based dialkylation to modern enzymatic and organocatalytic methods—provide researchers with a versatile toolkit to access these valuable constrained scaffolds. The choice of synthetic route will ultimately depend on the specific target molecule, required scale, and available resources. By understanding the underlying principles of stereocontrol in each method, scientists can effectively troubleshoot and optimize these procedures to accelerate the development of next-generation peptide and peptidomimetic therapeutics.

References

Application Notes & Protocols: Leveraging the Indane Scaffold for the Creation of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indane scaffold, a bicyclic framework composed of a benzene ring fused to a cyclopentane ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its inherent rigidity and the capacity for diverse functionalization on both its aromatic and aliphatic portions make it a versatile and valuable building block for designing potent and selective therapeutic agents.[3][4] This guide provides an in-depth exploration of the indane core, covering its therapeutic significance, key synthetic methodologies for creating derivatives, and detailed protocols for synthesis and bioactivity screening. We will focus on practical, field-proven insights to empower researchers, scientists, and drug development professionals in their quest for novel bioactive molecules.

The Indane Core: A Foundation for Therapeutic Innovation

The indane ring system's unique combination of aromatic and aliphatic characteristics within a rigid structure provides an attractive scaffold for medicinal chemists.[2] This rigidity can pre-organize substituents into a conformationally restricted state, which often leads to higher binding affinity and selectivity for biological targets.[1] The therapeutic potential of this scaffold is not merely theoretical; it is a core component of several commercially successful drugs.[3][5]

Table 1: Prominent Examples of Indane-Based Therapeutics

Drug NameTherapeutic AreaMechanism of Action
Donepezil (Aricept®) Neurodegenerative (Alzheimer's)Reversible inhibitor of acetylcholinesterase (AChE)[1][6]
Indinavir (Crixivan®) Antiviral (HIV/AIDS)HIV-1 protease inhibitor[5][7]
Sulindac (Clinoril™) Anti-inflammatory (NSAID)Non-selective COX inhibitor[3][8]
Indacaterol Respiratory (COPD)Ultra-long-acting β-adrenoceptor agonist[2]

The diverse applications highlighted in Table 1 underscore the scaffold's versatility, from targeting enzymes in the central nervous system to inhibiting viral proteases.[2][3][5] This success has spurred extensive research into novel indane derivatives for a wide range of diseases, including cancer, microbial infections, and inflammatory disorders.[7][8][9]

Strategic Synthesis of Bioactive Indane Derivatives

The creation of novel indane-based molecules hinges on robust and flexible synthetic strategies. The general workflow involves identifying a promising indane building block, such as 1-indanone or 2-indanone, and employing a series of reactions to introduce desired pharmacophores and functional groups.

G cluster_0 Discovery & Design cluster_1 Synthesis & Screening cluster_2 Optimization & Preclinical A Target Identification & Validation B Scaffold Selection (Indane Core) A->B C In Silico Screening & Virtual Library Design B->C D Synthesis of Indane Derivatives C->D E In Vitro Bioactivity Screening (e.g., Enzyme Assays) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization (ADME/Tox Properties) G->H I In Vivo Efficacy & Safety Studies H->I J Clinical Candidate I->J Candidate Selection G A 5,6-Dimethoxy-1-indanone C Aldol Condensation A->C B N-Benzyl-4-piperidine- carboxaldehyde B->C D Unsaturated Intermediate (Donepezil Precursor) C->D Base (e.g., NaOH, LDA) E Hydrogenation (e.g., Pd/C, H2) D->E F Donepezil Base E->F G A AChE Enzyme C Enzymatic Hydrolysis A->C B Acetylthiocholine (ATCh, Substrate) B->C D Thiocholine C->D G Colorimetric Reaction D->G E Indane Derivative (Inhibitor) E->A Inhibition F DTNB (Ellman's Reagent) F->G H Yellow Anion (Measured at 412 nm) G->H

References

The 2,3-Dihydro-1H-indene-4-carboxylic Acid Scaffold: A Privileged Substructure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Rigid Scaffold

The 2,3-dihydro-1H-indene, or indane, nucleus represents a fascinating and enduringly relevant scaffold in the landscape of medicinal chemistry. Its rigid, bicyclic structure, composed of a fused benzene and cyclopentane ring, provides a well-defined three-dimensional architecture that is amenable to a wide array of chemical modifications. This inherent conformational constraint can lead to enhanced binding affinity and selectivity for biological targets. Among its many derivatives, 2,3-dihydro-1H-indene-4-carboxylic acid stands out as a key intermediate and a pharmacophoric element in the design of novel therapeutic agents. The strategic placement of the carboxylic acid group on the aromatic ring provides a crucial anchor for interactions with protein targets, often mimicking the role of endogenous ligands.[1][2] This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of compounds derived from this versatile scaffold, tailored for researchers and professionals in drug discovery and development.

Part 1: Synthesis of the Core Scaffold

A robust and scalable synthesis of the this compound core is paramount for any medicinal chemistry program. While various synthetic routes have been reported, a common and reliable strategy involves the preparation of the corresponding 1-indanone precursor followed by reduction.

Protocol 1: Synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

This protocol outlines a common method for the synthesis of the ketone precursor, which can then be reduced to the target carboxylic acid.

Materials:

  • Commercially available starting materials and reagents

  • Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, place the appropriate starting materials.

  • Reaction Execution: Dissolve the starting materials in a suitable anhydrous solvent. Add the necessary reagents dropwise via the dropping funnel, maintaining the reaction temperature as required (e.g., using an ice bath or heating mantle).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a suitable quenching agent. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid.

Protocol 2: Reduction to this compound

The carbonyl group of the precursor can be efficiently removed using standard reduction methods. The Wolff-Kishner reduction is a classic and effective method for this transformation under basic conditions.[3][4][5][6][7]

Materials:

  • 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

  • Hydrazine hydrate

  • Potassium hydroxide or sodium hydroxide

  • High-boiling point solvent (e.g., diethylene glycol)

  • Standard reflux and distillation apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, hydrazine hydrate, and potassium hydroxide in diethylene glycol.

  • Hydrazone Formation: Heat the mixture to a temperature that allows for the formation of the hydrazone intermediate. Water will be evolved during this step.

  • Decomposition of Hydrazone: Increase the temperature to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. This is typically carried out at a higher temperature (around 180-200 °C).

  • Monitoring the Reaction: Monitor the reaction by TLC until the hydrazone intermediate is no longer visible.

  • Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.

Diagram of Synthetic Workflow:

Synthesis_Workflow Start Starting Materials Precursor 1-Oxo-2,3-dihydro-1H- indene-4-carboxylic acid Start->Precursor Multistep Synthesis Target 2,3-Dihydro-1H- indene-4-carboxylic acid Precursor->Target Wolff-Kishner Reduction

Caption: Synthetic route to this compound.

Part 2: Medicinal Chemistry Applications

The this compound scaffold has proven to be a valuable starting point for the development of a diverse range of therapeutic agents. Its rigid nature allows for the precise positioning of functional groups to optimize interactions with biological targets.

Application 1: Anti-inflammatory Agents - COX Inhibition

A primary application of this scaffold is in the design of non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid moiety is a key pharmacophoric feature that often mimics the carboxylate of arachidonic acid, the natural substrate for cyclooxygenase (COX) enzymes. By inhibiting COX-1 and/or COX-2, these compounds block the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9]

Mechanism of Action:

Derivatives of this compound can be designed to selectively inhibit COX-2 over COX-1. This selectivity is desirable as COX-1 is involved in housekeeping functions such as maintaining the integrity of the gastric mucosa, while COX-2 is primarily upregulated at sites of inflammation. Selective COX-2 inhibitors, therefore, have the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

Signaling Pathway Diagram:

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_house Prostaglandins (Housekeeping) COX1->PGs_house PGs_inflam Prostaglandins (Inflammation) COX2->PGs_inflam GI_Protection GI Protection, Platelet Function PGs_house->GI_Protection Inflammation Inflammation, Pain, Fever PGs_inflam->Inflammation Indane_Deriv Indane Carboxylic Acid Derivative Indane_Deriv->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by indane derivatives.

Application 2: Modulators of Nuclear Receptors

Emerging research suggests that the indane scaffold can also be utilized to develop modulators of nuclear receptors, such as Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs).[8][10][11][12][13][14] These ligand-activated transcription factors play crucial roles in regulating metabolism, inflammation, and cellular differentiation. The carboxylic acid group can serve as a key interaction point within the ligand-binding pocket of these receptors.

Potential Therapeutic Areas:

  • Metabolic Diseases: Agonists of PPARs are used to treat type 2 diabetes and dyslipidemia.

  • Inflammatory Diseases: Both LXRs and PPARs have been shown to have anti-inflammatory properties, making them attractive targets for chronic inflammatory conditions.

  • Cardiovascular Diseases: LXR agonists can promote reverse cholesterol transport and may have anti-atherosclerotic effects.[11]

Part 3: In Vitro and In Vivo Evaluation

A critical component of any drug discovery program is the robust biological evaluation of synthesized compounds. The following protocols are examples of standard assays used to characterize the anti-inflammatory and COX-inhibitory activity of this compound derivatives.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of compounds for the two COX isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., celecoxib, ibuprofen)

  • Assay buffer and detection reagents (e.g., for measuring prostaglandin E2 production)

  • Microplate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or vehicle control. Pre-incubate to allow for compound binding.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Stop Reaction: After a defined incubation period, stop the reaction using a suitable reagent.

  • Detection: Quantify the amount of prostaglandin E2 produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a colorimetric assay.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Representative Data Table:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Reference (Ibuprofen) 15350.43
Reference (Celecoxib) >1000.05>2000
Test Compound A 500.5100
Test Compound B 2555
Protocol 4: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and well-validated animal model for evaluating the acute anti-inflammatory activity of test compounds.

Materials:

  • Rodents (e.g., rats or mice)

  • Carrageenan solution (e.g., 1% in saline)

  • Test compounds and reference drug (e.g., indomethacin)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer for measuring paw volume

Step-by-Step Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle to the animals via a suitable route (e.g., oral gavage) at a defined time before carrageenan injection.

  • Induction of Inflammation: Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.

Experimental Workflow Diagram:

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization Dosing Compound Administration Acclimatization->Dosing Induction Carrageenan Injection Dosing->Induction Measurement Paw Volume Measurement Induction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Results Results & Interpretation Calculation->Results

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

The this compound scaffold continues to be a valuable asset in the medicinal chemist's toolbox. Its rigid framework and the presence of a key carboxylic acid functional group provide a solid foundation for the design of potent and selective modulators of various biological targets. The protocols and applications outlined in this guide offer a comprehensive starting point for researchers looking to explore the therapeutic potential of this privileged substructure. As our understanding of disease biology deepens, it is likely that novel applications for this versatile scaffold will continue to emerge.

References

Application Notes and Protocols: Developing Prostaglandin Receptor Targeting Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a class of lipid compounds derived from arachidonic acid that play crucial roles in a wide array of physiological and pathological processes. Their effects are mediated through a family of nine distinct G-protein coupled receptors (GPCRs): DP1, DP2 (CRTH2), EP1, EP2, EP3, EP4, FP, IP, and TP. The diverse and often opposing actions of prostaglandins, depending on the receptor subtype activated, make these receptors highly attractive targets for therapeutic intervention in inflammation, pain, cancer, cardiovascular disease, and reproductive disorders.

This document provides a comprehensive guide for researchers developing novel molecules targeting prostaglandin receptors. It outlines key experimental workflows, from initial binding characterization to functional cellular assays and in vivo model considerations, emphasizing the rationale behind protocol choices to ensure robust and reproducible data.

Part 1: Ligand Binding Assays - Quantifying Receptor Interaction

The foundational step in characterizing a novel molecule is to determine its affinity and selectivity for the target receptor. Radioligand binding assays remain a gold standard for this purpose due to their sensitivity and reproducibility.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the prostaglandin receptor.

Principle: A fixed concentration of radiolabeled ligand and receptor-containing preparation (e.g., cell membranes) are incubated with increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.

Protocol: EP4 Receptor Competition Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human EP4 receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)

      • 25 µL of test compound (at various concentrations) or vehicle (for total binding) or a high concentration of unlabeled PGE2 (10 µM, for non-specific binding).

      • 25 µL of [3H]-PGE2 (radioligand) at a final concentration equal to its Kd (e.g., ~1 nM).

      • 25 µL of cell membrane preparation (e.g., 10-20 µg protein).

  • Incubation:

    • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Termination and Filtration:

    • Rapidly filter the reaction mixture through a GF/B glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Example Data for EP4 Receptor Binding Assay

CompoundIC50 (nM)Ki (nM)
PGE22.51.2
Compound X15.87.9
Compound Y>10,000>5,000

Part 2: Functional Assays - Assessing Downstream Signaling

Once binding is confirmed, the next critical step is to determine the functional consequence of this interaction. Prostaglandin receptors are GPCRs that couple to various G-proteins to modulate intracellular second messenger levels.

  • EP2 and EP4 receptors typically couple to Gαs, leading to an increase in cyclic AMP (cAMP).

  • EP1 receptor couples to Gαq, resulting in an increase in intracellular calcium ([Ca2+]).

  • EP3 receptor has multiple splice variants that can couple to Gαi (decreasing cAMP) or Gαq.

  • DP2 (CRTH2) receptor couples to Gαi, leading to a decrease in cAMP and an increase in intracellular Ca2+.

cAMP Measurement Assay

This assay is suitable for assessing the activity of compounds targeting Gαs- or Gαi-coupled receptors like EP2, EP4, and EP3.

Principle: Cells expressing the receptor of interest are stimulated with the test compound, and the resulting change in intracellular cAMP is measured. Agonists will increase (Gαs) or decrease (Gαi) cAMP levels, while antagonists will block the effect of a known agonist.

Protocol: HTRF cAMP Assay for EP4 Agonism

  • Cell Seeding:

    • Seed HEK293 cells expressing the human EP4 receptor into a 384-well plate at a density of 5,000 cells/well.

    • Incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of the test compound and a known agonist (e.g., PGE2) in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Remove cell culture media and add the compound dilutions to the cells.

  • Incubation:

    • Incubate at room temperature for 30 minutes.

  • Lysis and Detection (using a commercial HTRF kit):

    • Add cAMP-d2 conjugate (acceptor) and anti-cAMP-cryptate conjugate (donor) in lysis buffer to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Signal Reading:

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Intracellular Calcium Mobilization Assay

This assay is used for Gαq-coupled receptors like EP1.

Principle: Changes in intracellular calcium are detected using a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to Ca2+.

Protocol: FLIPR Calcium Assay for EP1 Agonism

  • Cell Seeding:

    • Seed CHO-K1 cells expressing the human EP1 receptor into a black-walled, clear-bottom 96-well plate.

    • Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor like probenecid (to prevent dye leakage).

    • Remove culture media, add the dye loading buffer, and incubate for 1 hour at 37°C.

  • Compound Addition and Reading:

    • Place the plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • The instrument adds the test compound to the wells while simultaneously monitoring fluorescence changes in real-time.

  • Data Analysis:

    • The change in fluorescence intensity over time is recorded.

    • Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50.

Part 3: Signaling Pathway Visualization

Understanding the downstream signaling cascades is crucial for interpreting functional data.

G_Protein_Signaling cluster_Gas Gαs Pathway (EP2, EP4, IP) cluster_Gai Gαi Pathway (EP3, DP2, TP) cluster_Gaq Gαq Pathway (EP1, FP, TP) Agonist_Gas Agonist_Gas Receptor_Gas Receptor_Gas Agonist_Gas->Receptor_Gas Binds Gas Gas Receptor_Gas->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Agonist_Gai Agonist_Gai Receptor_Gai Receptor_Gai Agonist_Gai->Receptor_Gai Binds Gai Gai Receptor_Gai->Gai Activates Gai->AC Inhibits Agonist_Gaq Agonist_Gaq Receptor_Gaq Receptor_Gaq Agonist_Gaq->Receptor_Gaq Binds Gaq Gaq Receptor_Gaq->Gaq Activates PLC Phospholipase C Gaq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates

Caption: Major G-protein signaling pathways for prostaglandin receptors.

Part 4: Experimental Workflow and Decision Making

A logical progression of experiments is key to efficient drug development.

Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo / Ex Vivo Validation Primary_Screen Primary Screen (e.g., Binding Assay) Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Identify Hits Selectivity_Panel Selectivity Panel (vs. other PG receptors) Hit_Confirmation->Selectivity_Panel Confirm Activity Functional_Assay Functional Assay (cAMP or Ca2+) Selectivity_Panel->Functional_Assay Assess Specificity Agonist_Antagonist Determine Mode of Action (Agonist/Antagonist) Functional_Assay->Agonist_Antagonist Characterize Function PK_PD Pharmacokinetics & Pharmacodynamics Agonist_Antagonist->PK_PD Lead Candidates Efficacy_Model Disease Efficacy Model (e.g., Inflammation, Pain) PK_PD->Efficacy_Model Establish Exposure Tox_Screen Early Toxicology Efficacy_Model->Tox_Screen Demonstrate Effect

Caption: A typical workflow for prostaglandin receptor drug discovery.

Part 5: In Vivo Model Considerations

Translating in vitro findings to in vivo efficacy requires careful model selection. The choice of model is dictated by the receptor being targeted and the therapeutic indication.

  • Inflammation and Pain (EP4, DP2):

    • Carrageenan-induced Paw Edema: A classic model of acute inflammation where anti-inflammatory effects are measured by a reduction in paw swelling.

    • Adjuvant-induced Arthritis in Rats: A model for chronic inflammatory pain, mimicking aspects of rheumatoid arthritis.

  • Cancer (EP2, EP4):

    • Syngeneic Tumor Models: Immunocompetent mouse models where tumor cells are implanted, allowing for the study of the compound's effect on both the tumor and the immune response. For example, targeting EP4 can enhance anti-tumor immunity.

  • Cardiovascular (IP, TP):

    • FeCl3-induced Carotid Artery Thrombosis Model: Used to evaluate anti-thrombotic agents that target the TP receptor.

    • Monocrotaline-induced Pulmonary Hypertension Model: Relevant for testing IP receptor agonists for their vasodilatory effects.

Key Considerations for In Vivo Studies:

  • Pharmacokinetics (PK): Ensure the compound has adequate exposure at the target tissue.

  • Pharmacodynamics (PD): Use biomarkers to confirm target engagement in vivo (e.g., measuring ex vivo prostaglandin production or downstream signaling markers).

  • Species Differences: Prostaglandin receptor pharmacology can differ between species. Validate compound activity on the ortholog of the target species before initiating in vivo studies.

Application Notes and Protocols for 2,3-dihydro-1H-indene-4-carboxylic acid: A Guide to Safe Handling and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the safe handling and use of 2,3-dihydro-1H-indene-4-carboxylic acid. As a Senior Application Scientist, the following guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring both safety and experimental integrity.

Scientific Background and Applications

This compound, also known as indane-4-carboxylic acid, is a bicyclic aromatic compound. Its rigid, fused ring structure makes it an attractive scaffold in medicinal chemistry and materials science. While specific, large-scale applications are not widely documented in publicly available literature, its structural motifs are present in various biologically active molecules.

Derivatives of indane have been investigated for a range of biological activities, including as anticoagulants, anticancer agents, and neuroprotective agents.[1][2] Therefore, this compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery and development.[3] It may be used in the synthesis of pharmaceuticals, pesticides, and pigments.[3]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassHazard StatementGHS CodeSignal WordPictogram
Skin Corrosion/IrritationCauses skin irritationH315WarningIrritant
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319WarningIrritant
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)May cause respiratory irritationH335WarningIrritant

Source: PubChem CID 232840

It is crucial to understand that as a solid, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure, particularly in cases of poor laboratory hygiene.

Core Safety Protocols

Given its classification as a skin, eye, and respiratory irritant, a multi-layered approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risk.

Engineering Controls

The first line of defense is to control the hazard at its source.

  • Chemical Fume Hood: All handling of solid this compound that may generate dust, such as weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This prevents the inhalation of airborne particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Workflow for Handling Solid this compound

cluster_fume_hood Inside Chemical Fume Hood weigh Weigh solid in a pre-tared, sealed container transfer Transfer solid to reaction vessel weigh->transfer dissolve Dissolve solid in solvent transfer->dissolve reaction_setup Reaction Setup dissolve->reaction_setup balance Balance (outside hood) balance->weigh Place sealed container on balance waste Hazardous Waste reaction_setup->waste start Start: this compound activation Activation with Coupling Agent start->activation coupling Addition of Amine activation->coupling workup Aqueous Work-up coupling->workup purification Purification workup->purification product Final Amide Product purification->product

References

Application Notes and Protocols for 2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the safe and effective handling, storage, and use of 2,3-dihydro-1H-indene-4-carboxylic acid (CAS: 4044-54-6), a key intermediate in pharmaceutical research and organic synthesis. Adherence to these protocols is critical to ensure compound integrity, experimental reproducibility, and personnel safety. This guide is intended for researchers, chemists, and laboratory professionals involved in drug development and chemical sciences.

Compound Identification and Properties

A foundational aspect of safe handling is the accurate identification and understanding of the compound's properties. This compound is a solid organic compound whose characteristics are summarized below.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 4044-54-6[1][2]
Molecular Formula C₁₀H₁₀O₂[1][2]
Synonyms Indane-4-carboxylic acid, 4-Indanecarboxylic acid[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 162.18 g/mol [1]
Appearance Solid[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bond Count 1[2]

Note: Solubility data for the direct compound is not widely published. However, related structures are noted to be insoluble in water but soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane. Empirical determination of solubility in the desired experimental solvent is recommended.

Hazard Identification and Safety Precautions

Based on GHS classifications provided to the European Chemicals Agency (ECHA), this compound presents specific hazards that mandate rigorous safety protocols.[1]

Table 3: GHS Hazard Classifications

Hazard CodeDescriptionSignal Word
H315 Causes skin irritationWarning
H319 Causes serious eye irritationWarning
H335 May cause respiratory irritationWarning

Source: PubChem[1]

The acidic nature of the carboxylic acid functional group is the primary driver of its irritant properties. Therefore, preventing direct contact and inhalation is the principal goal of the following safety protocols.

Engineering Controls
  • Primary Handling: All weighing and solution preparation activities must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust particles or aerosols.[3]

  • Ventilation: The laboratory space must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and located in close proximity to the handling area.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields, or chemical safety goggles.[5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[5]

    • Lab Coat: A full-length laboratory coat should be worn and kept fastened.

  • Respiratory Protection: For operations with a high potential for dust generation that cannot be controlled by a fume hood, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[5]

Storage Protocols

Proper storage is paramount to maintaining the chemical stability and purity of this compound. Carboxylic acids can be sensitive to moisture and temperature fluctuations over time.

Storage Conditions
  • Short-Term Storage (≤ 30 days): For immediate or frequent use, the compound can be stored at ambient room temperature in a dry, well-ventilated area.[2]

  • Long-Term Storage (> 30 days): To ensure maximum stability and prevent potential degradation, long-term storage under refrigerated conditions (2-8°C) is the recommended best practice.[6][7] The container must be tightly sealed to prevent moisture ingress.

StorageDecisionTree Fig 1. Storage Condition Decision Protocol A Compound Received B Intended Use Duration? A->B C Short-Term Use (< 30 days) B->C  < 30 Days D Long-Term Storage (> 30 days) B->D  > 30 Days E Store at Room Temperature in a dry, sealed container. C->E F Store at 2-8°C in a tightly sealed container. D->F

Caption: Decision tree for determining appropriate storage conditions.

Container and Labeling
  • Always store the compound in its original, tightly sealed container.[3][7]

  • Ensure the label is legible and includes the full chemical name, CAS number, and hazard pictograms.

Incompatible Materials
  • Store away from strong oxidizing agents, as they can react exothermically with carboxylic acids.[3]

  • Avoid storage near strong bases, which can induce a neutralization reaction.

Handling and Use Protocols

These protocols provide a systematic approach to handling the compound from receipt to disposal.

Protocol 4.1: Receiving and Unpacking
  • Upon receipt, visually inspect the external packaging for any signs of damage.

  • Transfer the package to a designated receiving area, preferably within a fume hood.

  • Don the appropriate PPE (lab coat, gloves, safety glasses).

  • Carefully open the external packaging and inspect the primary container for leaks or cracks.

  • Verify that the container label matches the ordering information.

  • Log the compound into the laboratory's chemical inventory system.

  • Transfer the compound to the appropriate storage location as determined by the protocol in Section 3.1.

Protocol 4.2: Sample Preparation (Weighing and Dissolving)

This workflow is designed to minimize exposure and ensure accurate preparation of stock solutions.

Workflow Fig 2. Experimental Workflow for Sample Preparation cluster_storage Storage cluster_prep Preparation (in Fume Hood) cluster_final Final Product A Retrieve from Storage (RT or 2-8°C) B Equilibrate to Room Temperature (if refrigerated) A->B C Don PPE B->C D Place on Analytical Balance C->D E Tare Weighing Vessel D->E F Carefully Transfer Solid Compound E->F G Record Mass F->G H Add Solvent (e.g., DMSO, EtOH) G->H I Facilitate Dissolution (Vortex/Sonicate) H->I J Stock Solution Ready for Use I->J

Caption: Step-by-step workflow for safe sample preparation.

Detailed Steps:

  • Preparation: Don all required PPE as outlined in Section 2.2.

  • Equilibration: If the compound is stored under refrigeration, allow the sealed container to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise its integrity.

  • Weighing: Conduct all weighing operations inside a chemical fume hood or on a balance with a draft shield to contain any dust.

    • Place a suitable weighing vessel (e.g., glass vial) on the analytical balance and tare the mass.

    • Carefully transfer the desired amount of the solid compound into the vessel using a clean spatula. Avoid creating dust.[6]

    • Securely close the primary container immediately after transfer.

  • Dissolution:

    • Add the desired volume of the appropriate solvent (e.g., DMSO, ethanol) to the weighing vessel.

    • Cap the vessel and mix via vortexing or sonication until all solid has completely dissolved.

  • Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.

Protocol 4.3: Spill Management

In the event of a spill, immediate and proper cleanup is essential.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant dust generation.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand to prevent further spread.[3]

  • Clean-Up: Carefully sweep or vacuum (with HEPA filter) the absorbed material into a suitable, sealable container for hazardous waste.[3][6] Do not use water to clean up the dry powder, as this can create a slurry that is more difficult to manage.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: Label the waste container and dispose of it according to institutional and local regulations.

Protocol 4.4: Waste Disposal
  • All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as chemical hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of this compound down the drain.[6]

Conclusion

This compound is a valuable research chemical that can be handled safely and effectively by adhering to the protocols outlined in this guide. The core principles of safe handling—understanding the hazards, using proper engineering controls and PPE, and following systematic procedures for storage and use—are essential for ensuring both the safety of laboratory personnel and the integrity of scientific research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indene-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

The predominant synthetic route involves a two-stage process: a Friedel-Crafts acylation/cyclization to form the key intermediate, 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (also known as 1-indanone-4-carboxylic acid), followed by a reduction of the ketone to a methylene group. This guide is structured to troubleshoot issues in both stages of this synthesis.

General Synthetic Workflow

The overall transformation is summarized in the workflow below. Each stage presents unique challenges that can significantly impact the final yield and purity.

G cluster_0 Stage 1: Friedel-Crafts Acylation & Cyclization cluster_1 Stage 2: Ketone Reduction A Benzene + Succinic Anhydride B 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid A->B  AlCl₃, heat C This compound B->C  Reduction (e.g., Clemmensen or Wolff-Kishner) G Start Have 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid? Decision Are there any acid-sensitive groups in the molecule? Start->Decision Clemmensen Use Clemmensen Reduction (Zn(Hg), conc. HCl) Decision->Clemmensen No WolffKishner Use Wolff-Kishner Reduction (H₂NNH₂, KOH, heat) Decision->WolffKishner Yes End Final Product Clemmensen->End WolffKishner->End

Technical Support Center: Synthesis of Indane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing and functionalizing the indane scaffold. The indane core is a privileged structure in modern drug discovery, forming the backbone of therapeutics like the Alzheimer's drug Donepezil and the anti-HIV agent Indinavir[1][2]. However, its synthesis is not without challenges.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to empower you to diagnose issues in your own experiments, understand the causality behind them, and implement robust solutions.

Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered during the synthesis of various indane derivatives.

Q1: My intramolecular Friedel-Crafts reaction to form the indanone ring is failing or giving very low yields. What are the common causes?

A1: This is a classic and frequent challenge. The success of an intramolecular Friedel-Crafts reaction (both acylation and alkylation) to form the five-membered ring is highly sensitive to several factors. Low yield is typically traced back to three main areas: catalyst issues, substrate reactivity, and reaction conditions.

  • Causality - Catalyst Deactivation/Stoichiometry: In Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) complexes with the carbonyl group of the product ketone. This complex deactivates the catalyst, meaning you often need more than a stoichiometric amount for the reaction to proceed to completion[3]. If you are using catalytic amounts, the reaction will likely stall.

  • Causality - Substrate Deactivation: The acyl group itself is electron-withdrawing and deactivates the aromatic ring, making the final electrophilic aromatic substitution step sluggish[4][5]. If your aromatic precursor already contains other deactivating groups, the energy barrier for cyclization can become prohibitively high. Highly deactivated aromatic compounds may not react effectively.

  • Causality - Ring Strain & Chain Length: Forming a five-membered ring is generally favorable, but the specific substrate matters. If the tether connecting the reactive group to the aromatic ring is too short, too long, or too rigid, the conformation required for cyclization may be difficult to achieve.

Troubleshooting Flowchart: Low Yield in Friedel-Crafts Cyclization

start Low Yield in Friedel-Crafts Cyclization check_catalyst Step 1: Verify Catalyst Stoichiometry & Activity start->check_catalyst check_substrate Step 2: Assess Substrate Reactivity check_catalyst->check_substrate If catalyst is sufficient solution_catalyst Increase Lewis Acid to >1.1 eq. Ensure anhydrous conditions. check_catalyst->solution_catalyst Is catalyst <1 eq. or wet? check_conditions Step 3: Optimize Reaction Conditions check_substrate->check_conditions If substrate is suitable solution_substrate Consider a more potent cyclization precursor (e.g., acyl chloride vs. acid). If ring is deactivated, try stronger acid (e.g., triflic acid). check_substrate->solution_substrate Is aromatic ring electron-poor? solution_conditions Increase temperature moderately. Screen alternative non-coordinating solvents (e.g., CS₂, nitrobenzene). check_conditions->solution_conditions Are conditions too mild? start Crude Indane Derivative is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile (b.p. < 200°C @ 1 atm)? is_solid->is_volatile No (Oil or Low-Melting Solid) recrystallize Recrystallization is_solid->recrystallize Yes is_acidic_basic Does it have an acidic or basic handle? is_volatile->is_acidic_basic No distill Vacuum Distillation or Kugelrohr is_volatile->distill Yes chromatography Final Polish: Column Chromatography (Normal or Reverse Phase) is_acidic_basic->chromatography No extraction Acid/Base Extraction is_acidic_basic->extraction Yes recrystallize->chromatography If impurities remain distill->chromatography For high purity extraction->chromatography To remove neutrals cluster_0 Nazarov Cyclization Mechanism Dienone Divinyl Ketone Cation Pentadienyl Cation (Rate-Limiting Formation) Dienone->Cation + Lewis Acid (LA) Oxyallyl Oxyallyl Cation (Stereochemistry set here) Cation->Oxyallyl 4π Electrocyclization (Conrotatory) Product Indanone Product Oxyallyl->Product Elimination Product-LA Complex Product-LA Complex (Catalyst Inhibition) Product->Product-LA Complex + LA

References

Technical Support Center: Optimizing Reaction Conditions for Indene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or developing synthetic routes to indene and its derivatives. Indene is a valuable aromatic hydrocarbon, serving as a critical intermediate in the production of coumarone-indene resins, specialty polymers, and as a structural motif in various biologically active molecules and pharmaceuticals.[1][2][3]

The synthesis of indenes, while diverse, is often accompanied by challenges ranging from low yields to purification difficulties. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate and optimize your experimental conditions.

Troubleshooting Guide: Common Issues in Indene Synthesis

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields are one of the most frequent issues in organic synthesis. The cause can often be traced to one or more factors related to setup, reaction execution, or workup.[4][5]

Possible Causes & Recommended Solutions:

  • Moisture and Air Sensitivity: Many organometallic catalysts and reagents used in modern indene syntheses are sensitive to air and moisture.[6]

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents, which can be obtained by distillation from an appropriate drying agent or by passing them through a solvent purification system.

  • Impure Starting Materials or Reagents: The purity of your starting materials, including precursors and catalysts, is paramount. Impurities can poison catalysts or lead to unwanted side reactions.[5][6]

    • Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. Purify reagents if necessary. For instance, indene itself can be purified by washing with acid and base to remove nitrogenous materials and benzonitrile, followed by distillation or fractional crystallization.[7][8]

  • Suboptimal Reaction Temperature: Incorrect temperature control can lead to decomposition of reactants or catalysts, or favor the formation of side products.[6]

    • Solution: Carefully monitor and control the internal reaction temperature. If a reaction is exothermic, consider dropwise addition of reagents at a lower temperature. For reactions requiring heat, ensure uniform heating with an oil bath and vigorous stirring.

  • Inefficient Workup and Purification: Significant product loss can occur during the workup and purification stages.[4]

    • Solution: During aqueous workup, ensure complete extraction of the product by using an adequate amount of organic solvent and performing multiple extractions. When performing column chromatography, choose the solvent system carefully to ensure good separation and avoid product decomposition on the silica gel.[9]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose the cause of low reaction yields.

LowYieldTroubleshooting start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed incomplete_rxn Incomplete Reaction or Stall sm_consumed->incomplete_rxn No sm_gone Product or Side Products? sm_consumed->sm_gone Yes check_catalyst Verify Catalyst Activity (Fresh vs. Old Batch) incomplete_rxn->check_catalyst check_reagents Check Reagent Purity & Stoichiometry incomplete_rxn->check_reagents check_conditions Re-evaluate Temp. & Time incomplete_rxn->check_conditions side_products Significant Side Products sm_gone->side_products Side Products product_degraded Product Degraded sm_gone->product_degraded Low Product Mass optimize_selectivity Optimize for Selectivity: - Lower Temperature - Change Catalyst/Ligand - Adjust Stoichiometry side_products->optimize_selectivity check_workup Investigate Workup/Purification: - Is product acid/base sensitive? - Is it unstable on silica gel? - Was it lost during extraction? product_degraded->check_workup

Caption: A flowchart for diagnosing causes of low yield.

Q2: My catalyst appears to be inactive or decomposes during the reaction. What should I do?

Catalyst deactivation is a critical issue, particularly in metal-catalyzed syntheses. The choice of catalyst is crucial, with various metals like Cobalt, Palladium, Ruthenium, and Iron being employed for indene synthesis.[10][11][12]

Possible Causes & Recommended Solutions:

  • Catalyst Poisoning: Impurities in the starting materials or solvent (e.g., sulfur, water, or coordinating species) can irreversibly bind to the metal center, rendering the catalyst inactive.

    • Solution: Purify all substrates and solvents before use. Consider passing solvents through a column of activated alumina to remove polar impurities.

  • Improper Handling/Storage: Many catalysts are air-sensitive and can oxidize if not handled properly.

    • Solution: Always handle air-sensitive catalysts in a glovebox or under a stream of inert gas. Store them in a desiccator or glovebox according to the manufacturer's recommendations.

  • Thermal Decomposition: The reaction temperature may be too high for the catalyst's stability.

    • Solution: Consult the literature for the optimal temperature range for your specific catalyst system. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.

Q3: I'm having difficulty purifying the final indene product due to persistent impurities. What are the best methods?

Indene is often derived from sources like coal tar or petroleum fractions, which contain impurities with close boiling points, making purification challenging.[8] Common impurities include benzonitrile, indane, and various alkylbenzenes.[8]

Recommended Purification Protocols:

  • Chemical Washing (Acid/Base Extraction):

    • To remove basic impurities (e.g., alkylpyridines), wash the crude product with a dilute acid solution (e.g., 6M HCl).[7]

    • To remove acidic impurities (e.g., phenols) and some neutral impurities like benzonitrile (via hydrolysis), wash with a strong base solution (e.g., 10-40% NaOH), sometimes with heating.[7][8]

  • Fractional Distillation:

    • After chemical washing, fractional distillation under reduced pressure is effective for separating indene from components with different boiling points.

  • Fractional Crystallization:

    • This technique is highly effective for achieving high purity. Chilling the indene fraction (e.g., to -10°C) causes the indene to crystallize, leaving impurities in the mother liquor.[8] The purified crystals can then be separated by filtration.

  • Chromatography:

    • For small-scale laboratory syntheses, column chromatography using silica gel is a standard method. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically used.[9]

Experimental Protocols

Protocol 1: Standard Purification of Crude Indene

This protocol is a general guideline for purifying indene obtained from a synthesis or a commercial source containing typical impurities.

  • Acid Wash: Transfer the crude indene to a separatory funnel. Add an equal volume of 6M HCl and shake vigorously for 2-3 minutes. Allow the layers to separate and discard the aqueous layer. Repeat this step.

  • Base Wash: To the organic layer, add an equal volume of 10% aqueous NaOH solution. Shake vigorously. This step helps remove acidic impurities. Separate and discard the aqueous layer. Repeat this step.[8]

  • Water Wash: Wash the organic layer with deionized water until the aqueous layer is neutral (check with pH paper).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: For high purity, subject the resulting oil to fractional distillation under vacuum or fractional crystallization at low temperature.[8]

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to indene and its derivatives? A: Modern synthetic methods have moved beyond simple isolation from coal tar. Common strategies include:

  • Palladium and Ruthenium-catalyzed reactions: These methods, such as Suzuki coupling followed by ring-closing metathesis (RCM), offer excellent control and functional group tolerance for creating substituted indenes.[11]

  • Cycloisomerization of Alkynes: Air-stable metal salts (e.g., PtCl₂, FeCl₃) can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes.[12]

  • C-H Activation: Rhodium and Cobalt complexes can catalyze C-H activation/annulation cascades to build the indene core efficiently.[13]

Q: How do I choose the right catalyst for my synthesis? A: The choice depends on your starting materials, desired functional group tolerance, and cost considerations.

Catalyst TypeCommon ExamplesKey AdvantagesConsiderations
Palladium (Pd) Pd(OAc)₂, PdCl₂(PPh₃)₂High functional group tolerance, well-established reactivity.[11][13]Can be expensive, sometimes requires specific ligands.
Ruthenium (Ru) Grubbs' catalysts, TpRu complexesExcellent for ring-closing metathesis (RCM) routes.[11][12]Can be sensitive to air and moisture.
Cobalt (Co) Cp*Co(CO)I₂Uses an abundant, cheaper metal; enables novel metalloradical pathways.[3][10][12]Newer methodology, may require more optimization.
Iron (Fe) FeCl₃Very inexpensive and readily available.[12]May have a more limited substrate scope compared to noble metals.

Q: What are the critical safety precautions when working with indene? A: Indene is a flammable liquid and its vapors can form explosive mixtures with air.[14][15]

  • Handling: Always work in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[14][15] Use non-sparking tools and ground all equipment to prevent static discharge.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves (e.g., fluorinated rubber), and a flame-retardant lab coat.[14][16]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container, preferably under an inert atmosphere as it is air-sensitive.[15][17]

  • Fire Safety: Have a Class B fire extinguisher (e.g., dry chemical, CO₂) readily available.[16]

Q: How does indene's reactivity influence its handling and storage? A: Indene readily polymerizes, especially in the presence of acid catalysts or upon exposure to air and light.[1][2] This reactivity necessitates careful storage. Commercial indene often contains inhibitors to prevent polymerization. For long-term storage, it is best kept refrigerated under an inert atmosphere.[15]

Catalytic Cycle Visualization

Conceptual Ruthenium-Catalyzed Indene Synthesis via RCM

The following diagram illustrates a simplified, conceptual pathway for synthesizing an indene derivative using a Ruthenium-catalyzed Ring-Closing Metathesis (RCM) approach, a powerful strategy for forming cyclic structures.[11]

RCM_Cycle catalyst [Ru]=Catalyst intermediate1 Ruthenacyclobutane Intermediate substrate Diene Substrate (from Suzuki Coupling) substrate->intermediate1 + Catalyst product_complex Product-Catalyst Complex intermediate1->product_complex [2+2] Cycloreversion ethylene Ethylene (byproduct) intermediate1->ethylene Release product_complex->catalyst Regeneration product Indene Derivative product_complex->product Product Release

Caption: Conceptual workflow for Ru-catalyzed RCM in indene synthesis.

References

Technical Support Center: Synthesis of 2,3-dihydro-1H-indene-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center guide for the synthesis of 2,3-dihydro-1H-indene-4-carboxylic acid.

Welcome to the technical resource center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this important intermediate. Our goal is to provide actionable, field-proven insights to help you minimize byproduct formation and optimize your reaction yields.

The synthesis of this compound, while conceptually straightforward, often presents challenges related to selectivity and purity. The most common route involves a two-step process: an intramolecular Friedel-Crafts acylation to form an indanone precursor, followed by reduction of the ketone. Each step has critical parameters that, if not controlled, can lead to a complex mixture of byproducts. This guide addresses the most common issues encountered during this synthesis in a practical question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low Yield and Regioisomeric Impurities in the Cyclization Step

Question: "I am attempting the intramolecular Friedel-Crafts cyclization of 3-(o-tolyl)propanoic acid to synthesize 7-methyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid's precursor, but my yield is low and I'm seeing a significant amount of the undesired 4-methyl regioisomer. How can I improve the selectivity?"

Answer: This is a classic challenge in Friedel-Crafts chemistry. The formation of regioisomers arises from the competing acylation at different positions on the aromatic ring. The directing effect of the methyl group on the tolyl precursor is not always sufficient to ensure perfect selectivity.[1] Furthermore, high concentrations can promote intermolecular side reactions, leading to polymeric byproducts and reducing the yield of the desired intramolecular cyclization.[1]

Core Causes & Solutions:

  • Catalyst Choice and Reaction Conditions: The strength of the Lewis acid and the reaction temperature are paramount. Polyphosphoric acid (PPA) is common, but its high viscosity and the often high temperatures required (around 100°C) can lead to charring and degradation.[1]

    • Expert Recommendation: Consider using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). It often provides better results at lower temperatures, enhancing selectivity and minimizing degradation.

  • Concentration Control: To favor the desired intramolecular reaction, the principle of high dilution can be effective, although it may be less practical for large-scale synthesis.[1]

  • Solvent Optimization: The choice of solvent can significantly influence regioselectivity in Friedel-Crafts acylations.[1] While many cyclizations are run neat in the acid catalyst, exploring co-solvents (where applicable with other Lewis acids like AlCl₃) can alter the reaction pathway.

start Low Yield / Regioisomer Formation in Cyclization Step cause1 Cause: Competing Acylation (Poor Regiocontrol) start->cause1 cause2 Cause: Intermolecular Polymerization start->cause2 cause3 Cause: Product Degradation (Charring) start->cause3 solution1 Solution 1: Optimize Catalyst (e.g., PPA -> Eaton's Reagent) cause1->solution1 solution2 Solution 2: Control Temperature (Gradual increase, monitor closely) cause1->solution2 solution3 Solution 3: Use High Dilution (Favors intramolecular reaction) cause2->solution3 cause3->solution2 outcome Improved Yield & Selectivity of Indanone solution1->outcome solution2->outcome solution3->outcome start Indanone Precursor (C=O group) product Desired Product (CH2 group) start->product Complete Reduction (e.g., H2, Pd/C) byproduct1 Byproduct: Indanol (CH-OH group) (Incomplete Reduction) start->byproduct1 Partial Reduction byproduct2 Byproduct: Dimer/Polymer (From side reactions) start->byproduct2 byproduct1->product Further Reduction

References

Technical Support Center: Scaling Up the Synthesis of 4-Indanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 4-indanecarboxylic acid. As a crucial building block in medicinal chemistry, particularly for synthesizing CGRP receptor antagonists and other therapeutics, a robust and scalable synthesis is paramount.[1] This document addresses common challenges through a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 4-indanecarboxylic acid?

A1: The most prevalent and industrially viable route is a two-step process starting from indane.

  • Friedel-Crafts Acylation: Indane is acylated, typically with acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 4-acetylindane.

  • Oxidation: The resulting methyl ketone is then oxidized to the carboxylic acid using the haloform reaction (e.g., with sodium hypochlorite).

This route is favored for its use of readily available starting materials and its generally reliable reaction conditions. The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming C-C bonds.[2]

Q2: Why is Friedel-Crafts acylation preferred over alkylation for introducing the carbon framework?

A2: Friedel-Crafts acylation offers two critical advantages over alkylation in this context. First, the acyl group (-COCH₃) is deactivating, which prevents polysubstitution on the aromatic ring; once one acyl group is added, the ring is less reactive towards further acylation.[3] In contrast, an alkyl group is activating, making the product more reactive than the starting material and leading to undesired polyalkylation byproducts. Second, acylation is not prone to the carbocation rearrangements that frequently plague alkylation reactions, ensuring the desired carbon skeleton is installed without isomeric scrambling.[2]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary concerns are:

  • Friedel-Crafts Reaction Exotherm: The acylation reaction is highly exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. This requires a properly sized reactor with adequate cooling capacity and controlled, gradual addition of reagents.

  • Aluminum Chloride Handling: Anhydrous aluminum chloride is highly reactive with moisture, releasing corrosive hydrogen chloride (HCl) gas. It must be handled in a dry environment with appropriate personal protective equipment (PPE).

  • Haloform Reaction Byproducts: The haloform reaction generates halogenated byproducts (e.g., chloroform if using hypochlorite) and requires careful handling of bleach solutions. Proper quenching and waste disposal procedures are essential.

Troubleshooting Guide: From Lab Bench to Scale-Up

Problem 1: Low Yield in the Friedel-Crafts Acylation Step

  • Possible Cause A: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic. Contamination with moisture will deactivate it and stall the reaction.

    • Solution: Always use fresh, high-purity, anhydrous AlCl₃ from a sealed container. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause B: Poor Temperature Control. If the temperature is too low, the reaction rate will be impractically slow. If it is too high, it can lead to the formation of tar-like byproducts and degradation.

    • Solution: Maintain the recommended temperature range throughout the addition and reaction period. For scale-up, this means accounting for the change in surface-area-to-volume ratio and ensuring the cooling system can handle the exotherm. A slow, subsurface addition of the acylating agent is recommended.

  • Possible Cause C: Isomer Formation. The primary desired product is the 4-substituted indane. However, acylation can also occur at the 5-position, leading to a mixture of isomers that is difficult to separate and lowers the yield of the target compound.

    • Solution: Regioselectivity is influenced by the solvent and temperature. Using a non-polar solvent like dichloromethane (DCM) or dichloroethane (DCE) at low temperatures (0–5 °C) generally favors acylation at the 4-position.

Problem 2: Incomplete Oxidation in the Haloform Reaction

  • Possible Cause A: Insufficient Oxidant. An inadequate amount of sodium hypochlorite (bleach) will result in unreacted 4-acetylindane remaining in the final product.

    • Solution: Use a molar excess of the oxidizing agent (typically 3-4 equivalents). The quality of commercial bleach can vary, so it is advisable to titrate it to determine its active chlorine concentration before use in a large-scale reaction.

  • Possible Cause B: Poor Phase Mixing. The reaction is biphasic (organic substrate, aqueous oxidant). Inefficient mixing leads to a slow and incomplete reaction.

    • Solution: On a larger scale, vigorous mechanical stirring is essential to maximize the interfacial area between the two phases. The use of a phase-transfer catalyst can also be beneficial.

Problem 3: Difficulty in Purifying the Final 4-Indanecarboxylic Acid

  • Possible Cause A: Contamination with Unreacted Ketone. The starting material from the oxidation step, 4-acetylindane, is a common impurity.

    • Solution: Implement a robust acid-base extraction during the workup. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous base (e.g., sodium hydroxide). The carboxylic acid will deprotonate and move to the aqueous layer as its sodium salt, leaving the neutral ketone impurity in the organic layer.[4] The aqueous layer can then be separated, re-acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which is then collected by filtration.

  • Possible Cause B: Oily Product or Poor Crystallization. The crude product may initially separate as an oil or fail to crystallize effectively, trapping impurities.

    • Solution: Recrystallization is the definitive final purification step. Finding the right solvent system is key. A common approach is to use a solvent in which the acid has high solubility when hot and low solubility when cold, such as a toluene/heptane or ethanol/water mixture.[4] Seeding the solution with a small crystal of pure product can help induce crystallization.

Scalable Experimental Protocol

This protocol is a representative model for producing 4-indanecarboxylic acid on a multi-gram scale.

Step 1: Friedel-Crafts Acylation to form 4-Acetylindane
  • Reactor Setup: A 1 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel is dried and purged with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous aluminum chloride (1.2 eq). Add anhydrous dichloromethane (DCM, 5 volumes). Cool the slurry to 0 °C using a circulating chiller.

  • Indane Addition: In a separate vessel, dissolve indane (1.0 eq) in DCM (2 volumes). Add this solution to the AlCl₃ slurry while maintaining the internal temperature below 5 °C.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0–5 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS.

  • Quench: Slowly and carefully pour the reaction mixture into a separate vessel containing crushed ice and concentrated HCl. This is a highly exothermic and gas-evolving step.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-acetylindane as an oil.

Step 2: Haloform Oxidation to 4-Indanecarboxylic Acid
  • Reactor Setup: Use a reactor equipped for vigorous stirring and temperature control.

  • Reagent Charging: Charge the reactor with a commercial bleach solution (sodium hypochlorite, 3.5 eq) and cool to 10-15 °C.

  • Substrate Addition: Add the crude 4-acetylindane from Step 1 to the bleach solution. Add a small amount of phase-transfer catalyst if desired.

  • Reaction: Stir the biphasic mixture vigorously. A slight exotherm may be observed. Allow the reaction to stir at room temperature overnight or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Workup & Purification:

    • Cool the mixture and quench any excess hypochlorite by adding a solution of sodium sulfite.

    • Perform an acid-base extraction as described in Troubleshooting Problem 3 .

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude solid from a suitable solvent system (e.g., toluene/heptane) to yield pure 4-indanecarboxylic acid.

Data Summary: Representative Scale-Up Batch

ParameterStep 1 (Acylation)Step 2 (Oxidation & Purification)
Starting Material Indane4-Acetylindane
Scale (Input) 50.0 g~63 g (crude)
Typical Yield 85-95% (crude)75-85% (over two steps)
Product 4-Acetylindane4-Indanecarboxylic Acid
Final Purity (by HPLC) N/A>98.5%
Final Weight (Output) ~63.2 g48.5 g

Process Workflow and Troubleshooting Logic

The following diagram illustrates the key stages of the synthesis and the decision points for troubleshooting common issues.

G start_end start_end process_step process_step intermediate intermediate issue issue solution solution Indane Start: Indane Acylation Step 1: Friedel-Crafts Acylation (Indane + AcCl / AlCl3) Indane->Acylation LowYield Low Yield? Acylation->LowYield Check Point Acetylindane Intermediate: Crude 4-Acetylindane Isomers Isomers Present? Acetylindane->Isomers Check Point Oxidation Step 2: Haloform Oxidation (NaOCl) IncompleteOx Incomplete Oxidation? Oxidation->IncompleteOx Check Point CrudeAcid Intermediate: Crude 4-Indanecarboxylic Acid Purification Purification: Acid-Base Extraction & Recrystallization CrudeAcid->Purification PurificationFail Poor Purity/ Crystallization? Purification->PurificationFail Check Point FinalProduct Final Product: Pure 4-Indanecarboxylic Acid LowYield->Acetylindane No Sol_Yield Check AlCl3 quality. Optimize temperature. Ensure inert atmosphere. LowYield->Sol_Yield Yes Isomers->Oxidation No Sol_Isomers Lower reaction temp. Use non-polar solvent. Isomers->Sol_Isomers Yes IncompleteOx->CrudeAcid No Sol_Ox Use excess NaOCl. Ensure vigorous mixing. IncompleteOx->Sol_Ox Yes PurificationFail->FinalProduct No Sol_Purify Optimize acid-base wash. Screen recrystallization solvents. PurificationFail->Sol_Purify Yes Sol_Yield->Acylation Re-run/ Optimize Sol_Isomers->Acylation Optimize Sol_Ox->Oxidation Optimize Sol_Purify->Purification Re-work

Caption: Synthesis workflow for 4-indanecarboxylic acid with critical troubleshooting checkpoints.

References

Technical Support Center: Troubleshooting Indene Derivative Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indene derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with the indene scaffold. Indene and its derivatives are valuable structural motifs in medicinal chemistry and materials science, but their inherent reactivity can present significant stability challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common stability issues encountered during synthesis, purification, storage, and application.

Understanding the Instability of the Indene Core

The stability of an indene derivative is intrinsically linked to its electronic structure. The 1H-indene tautomer is more stable due to its conjugated system, which imparts aromatic-like character.[1] However, the allylic protons on the five-membered ring are susceptible to abstraction, and the double bond is prone to reactions like oxidation.[2] Factors such as exposure to atmospheric oxygen, light, heat, and improper storage conditions can initiate degradation cascades, compromising sample purity, activity, and reproducibility of results.[3][4][5]

Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable steps for resolution.

Issue 1: Rapid Color Change (Yellowing/Browning) of a Purified Indene Derivative in Storage

Symptom: A freshly purified, colorless or pale-yellow solid/oil derivative of indene rapidly turns yellow or brown upon storage, even at low temperatures.

Potential Cause: This is a classic sign of oxidation . The indene core, particularly at the allylic position, is susceptible to reaction with atmospheric oxygen.[2][6] This process can be initiated by ambient light and trace metal impurities, leading to the formation of polymeric peroxides and other chromophoric degradation products like indenones and dialdehydes.[7][8]

Troubleshooting Steps:

  • Implement Inert Atmosphere Techniques: The most critical step is to rigorously exclude oxygen.[9][10]

    • Storage: Store the compound under an inert atmosphere (argon or nitrogen) in a sealed vial, preferably within a glovebox.[11]

    • Handling: For manipulations outside a glovebox, use Schlenk line techniques.[9][12] This involves using specialized glassware that allows for evacuation of air and backfilling with an inert gas.[10][11]

    • Solvents: Ensure all solvents used for dissolution are thoroughly de-gassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 30-60 minutes or by using the freeze-pump-thaw method (typically three cycles).[13]

  • Protect from Light:

    • Wrap storage vials with aluminum foil or use amber-colored vials to prevent photo-initiated oxidation.[3][14]

    • Conduct experimental manipulations in a fume hood with the sash lowered and ambient light minimized where possible.

  • Chelate Metal Ions:

    • If trace metal contamination is suspected from reagents or glassware, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01% w/v) to the solvent during the final purification step, if compatible with your compound and downstream applications.

Issue 2: Appearance of New, Unidentified Peaks in HPLC/LC-MS Analysis of a Stored Sample

Symptom: An HPLC or LC-MS chromatogram of a sample that was previously pure now shows multiple new peaks, indicating the formation of degradation products.

Potential Cause: This points to chemical degradation, which could be due to one or more stress factors: hydrolysis, oxidation, photolysis, or thermal decomposition.[15][16] The nature of the new peaks can provide clues to the degradation pathway.

Troubleshooting & Identification Workflow:

The most systematic way to address this is by conducting a forced degradation study .[15][17] This involves intentionally subjecting your compound to harsh conditions to generate potential degradation products, which can then be compared to the unknown peaks in your stored sample.[16]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} caption { label = "Fig 1. Forced Degradation Troubleshooting Workflow" fontsize = 10 fontname = "Arial" } enddot Caption: Troubleshooting workflow for identifying degradation pathways.

Experimental Protocol: Forced Degradation Study [18][19]

  • Preparation: Prepare several solutions of your indene derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 2-8 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 2-8 hours.

    • Thermal: Heat the solution at 80°C for 48 hours.

    • Photolytic: Expose the solution to a calibrated light source as per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[20] Keep a control sample wrapped in foil.

  • Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution).[15][21]

  • Identification: Compare the retention times of the peaks in your degraded stored sample with those generated under the specific stress conditions. This will reveal the primary mode of degradation (e.g., if the unknown peak matches a peak from the H₂O₂-stressed sample, oxidation is the likely cause).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a novel indene derivative?

A1: While compound-specific, a general best-practice starting point is to store the material as a solid, protected from light, under an inert atmosphere (argon or nitrogen), at a low temperature (-20°C or below).[4][5][11] Avoid storing in solution for long periods. If solution storage is necessary, use a de-gassed, anhydrous aprotic solvent.

Parameter Recommended Condition Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation.[9]
Temperature -20°C or -80°CSlows down the rate of all potential degradation reactions.[3]
Light Amber vial or wrapped in foilPrevents photo-initiated degradation (photolysis).[22]
Physical Form Solid (lyophilized powder if possible)Reduces mobility and reactivity compared to solutions.
Solvent (if in solution) De-gassed, anhydrous aprotic solventMinimizes dissolved oxygen and prevents hydrolysis.[13]

Q2: My indene derivative is intended for use in an aqueous buffer for a biological assay, but it seems to degrade during the experiment. What can I do?

A2: This is a common challenge. Aqueous buffers can promote hydrolysis and, unless de-gassed, contain dissolved oxygen.

  • Confirm Instability: First, confirm that the compound is degrading in the assay medium. Incubate the derivative in the complete cell-free medium under assay conditions (e.g., 37°C, 24 hours) and analyze its concentration over time by HPLC.[23]

  • Minimize Oxygen: De-gas the buffer/medium immediately before adding your compound.

  • Use Fresh Solutions: Prepare stock solutions fresh before each experiment. Do not use stock solutions that have been stored for long periods, especially if they are in protic solvents like DMSO which can absorb water.

  • Consider Formulation Strategies: For highly unstable compounds, advanced formulation approaches like encapsulation in cyclodextrins or liposomes can offer protection in aqueous environments.[24]

Q3: Can thermal decomposition be an issue at room temperature?

A3: While significant thermal decomposition of the indene core typically occurs at very high temperatures (pyrolytic conditions), some highly functionalized or strained derivatives can be more thermally labile.[25][26][27] If your derivative has particularly sensitive functional groups (e.g., peroxides, certain esters), decomposition can occur at lower temperatures over time. Storing at reduced temperatures (-20°C or -80°C) is always a prudent measure to mitigate this risk.[3]

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

} caption { label = "Fig 2. Key Factors in Indene Derivative Instability" fontsize = 10 fontname = "Arial" } enddot Caption: Interplay of stress factors and degradation pathways for indene derivatives.

By understanding the inherent reactivity of the indene scaffold and implementing these systematic troubleshooting and handling protocols, you can significantly improve the stability of your compounds, leading to more reliable and reproducible experimental outcomes.

References

Indane Functionalization: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: A Practical Guide to Overcoming Common Pitfalls in Indane Functionalization

Introduction: Navigating the Complexities of the Indane Scaffold

The indane scaffold is a privileged structural motif in medicinal chemistry and materials science, prized for its rigid bicyclic framework that allows for precise three-dimensional positioning of functional groups. However, this same rigidity and the subtle differences in reactivity between its benzylic, aliphatic, and aromatic C-H bonds present significant synthetic challenges. Low yields, poor regioselectivity, and undesired side reactions are common hurdles that can impede research progress.

This guide is designed as a technical support resource to directly address the specific, practical issues encountered during indane functionalization. We move beyond simple protocols to explain the underlying chemical principles—the "why" behind a problem—and provide actionable, field-tested solutions to guide your experimental design and troubleshooting efforts.

Section 1: Troubleshooting Poor Regioselectivity in C-H Functionalization

Controlling the site of functionalization is arguably the most common challenge in indane chemistry. The scaffold presents three distinct types of C-H bonds (benzylic C1, aliphatic C2, and aromatic C4/C5/C6/C7), each with unique reactivity profiles.

Q1: My reaction is producing a mixture of C1 and C2 functionalized products. How can I selectively target the benzylic C1 position?

Root Cause Analysis: The benzylic C1-H bonds are typically more reactive than the aliphatic C2-H bonds due to the stability of the resulting benzylic radical or organometallic intermediate. However, many catalytic systems can exhibit low selectivity. This often arises from a catalyst that is reactive enough to overcome the activation barrier for both C1-H and C2-H cleavage without a strong directing influence.

Troubleshooting & Optimization:

  • Leverage Steric Hindrance: The C1 position is sterically less encumbered than the C2 position. Employing a bulky catalyst or ligand can amplify this difference, favoring attack at the more accessible C1 site.[1]

  • Utilize Radical-Based Mechanisms: Reactions proceeding through a radical mechanism will strongly favor the C1 position due to the resonance stabilization of the benzylic radical. Consider photoredox catalysis or classical radical initiators (e.g., AIBN, benzoyl peroxide) under mild conditions. Metallaphotoredox catalysis, in particular, has emerged as a powerful strategy for benzylic C-H functionalization.[2]

  • Solvent and Temperature Tuning: Non-polar solvents often enhance selectivity by minimizing competing pathways. Lowering the reaction temperature can also increase selectivity by favoring the pathway with the lower activation energy, which is typically C1 functionalization.

Q2: Conversely, how can I achieve selective functionalization at the aliphatic C2 position?

Root Cause Analysis: Selective functionalization at the C2 position is challenging due to the higher reactivity of the benzylic C1-H bonds. Achieving C2 selectivity requires a strategy that either deactivates the C1 position or utilizes a catalyst system that is sterically or electronically biased against it.

Troubleshooting & Optimization:

  • Directed C-H Activation: This is the most robust strategy for achieving C2 selectivity. By installing a directing group (DG) on the indane scaffold, you can position a metal catalyst in close proximity to the C2-H bonds.[1][3] Common directing groups include amides, oximes, or pyridyl groups. The catalyst, chelated to the DG, will preferentially activate the adjacent C-H bond.

  • Transient Directing Groups: For cases where installing and removing a directing group is undesirable, a transient directing group strategy can be employed.[4] This involves the in situ formation of a directing group, often an imine or enamine from a ketone precursor (e.g., 2-indanone), which guides the catalyst before being hydrolyzed during workup.

  • Catalyst and Ligand Design: Certain rhodium and palladium catalysts, when paired with specific ligands, can exhibit a preference for C(sp³)–H bonds over benzylic ones, although this is less common and often substrate-dependent.[5][6]

C2_Functionalization_Workflow cluster_start cluster_strategy Primary Strategy: Directing Groups (DG) cluster_alternative Alternative: Transient DG cluster_result Start Goal: C2 Functionalization InstallDG Install Directing Group (e.g., amide, pyridine) on indane scaffold Start->InstallDG Permanent DG StartKetone Start with 2-Indanone Start->StartKetone Transient DG RunReaction Run Pd(II) or Rh(III) catalyzed C-H activation InstallDG->RunReaction CleaveDG Cleave Directing Group RunReaction->CleaveDG Product Selective C2-Functionalized Indane Product CleaveDG->Product InSituDG In situ DG formation with amine catalyst StartKetone->InSituDG ReactionHydrolysis C-H activation followed by hydrolytic workup InSituDG->ReactionHydrolysis ReactionHydrolysis->Product

Section 2: Troubleshooting Aromatic Ring Functionalization

Electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts acylation, are common methods for functionalizing the benzene ring of the indane core. However, controlling regioselectivity and avoiding common pitfalls is crucial.

Q3: My Friedel-Crafts acylation of indane gives a mixture of 4- and 5-acylated isomers. How can I improve selectivity?

Root Cause Analysis: The alkyl portion of the indane ring is an ortho-, para-directing group. In this case, the C4 and C7 positions are ortho to the alkyl substituent, and the C5 and C6 positions are meta. However, the five-membered ring makes the C4 position sterically hindered. The C5 position is electronically activated (para-like) and sterically accessible, making it a common site of substitution. The competition between the electronically favored but sterically hindered C4 position and the accessible C5 position often leads to isomer mixtures.

Troubleshooting & Optimization:

  • Modify the Lewis Acid: The size of the Lewis acid can influence the steric environment of the reaction. Using a bulkier Lewis acid (e.g., AlCl₃ complexed with nitrobenzene) can increase steric repulsion at the C4 position, thereby favoring substitution at the C5 position.

  • Lower the Reaction Temperature: At lower temperatures, the reaction is under greater kinetic control. The transition state leading to the less sterically hindered C5-acylated product often has a lower activation energy, and reducing the temperature can significantly enhance the formation of this isomer.[7]

  • Solvent Choice: Changing the solvent can alter the solvation of the electrophile and the substrate, subtly influencing the steric and electronic environment. A screen of solvents from non-polar (e.g., CS₂) to moderately polar (e.g., 1,2-dichloroethane) is recommended.

  • Stoichiometry of Lewis Acid: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone coordinates strongly with it, deactivating the catalyst.[7][8] Ensure at least one equivalent is used. Using excess catalyst can sometimes lead to decreased selectivity due to increased reactivity.

Indane [label=<

Indane
PositionReactivity
C4Ortho (activated), but sterically hindered
C5Para-like (activated), sterically accessible
C6Meta-like (less activated)
C7Ortho (activated), but sterically hindered

>];

Catalyst [label=<

Troubleshooting Strategy
ParameterAction for C5 Selectivity
Lewis AcidUse bulkier catalyst (e.g., AlCl₃·PhNO₂)
TemperatureLower reaction temp (-20 °C to 0 °C)
SolventScreen solvents (e.g., CS₂, DCE)

>];

Indane -> Catalyst [style=invis]; } .enddot Caption: Factors influencing regioselectivity in indane acylation.

Q4: The yield of my Friedel-Crafts reaction is very low, and I recover mostly starting material.

Root Cause Analysis: Low yields in Friedel-Crafts acylation are most commonly due to catalyst deactivation or a deactivated aromatic ring.[7]

Troubleshooting & Optimization:

  • Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely moisture-sensitive. Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. Use freshly distilled solvents, flame-dried glassware, and run the reaction under an inert atmosphere (N₂ or Ar).

  • Verify Substrate Purity: Ensure your indane starting material is pure and free of any electron-withdrawing groups, which deactivate the ring towards electrophilic substitution.[9]

  • Use Fresh Catalyst: Use a freshly opened bottle of the Lewis acid or purify it before use. AlCl₃ should be a fine, white to pale-yellow powder. If it is clumpy or dark yellow/grey, it has likely been deactivated by moisture.

  • Check Stoichiometry: As noted previously, the product ketone complexes with the Lewis acid. At least a stoichiometric amount of catalyst is required to drive the reaction to completion.[8]

Section 3: Stereocontrol in Indane Functionalization

For many applications, particularly in drug development, controlling the stereochemistry at the C1 and C2 positions is critical.

Q5: How can I achieve enantioselective functionalization at the C1 position of indane?

Root Cause Analysis: Creating a stereocenter at the C1 position requires an asymmetric catalyst or chiral auxiliary that can effectively differentiate between the two enantiotopic C1-H bonds or the two faces of an intermediate.

Troubleshooting & Optimization:

  • Asymmetric C-H Activation: This is a state-of-the-art approach. It involves using a chiral ligand complexed to a transition metal (e.g., Pd, Rh, Cu). The chiral environment of the catalyst forces the C-H activation and subsequent bond formation to occur stereoselectively. This often requires extensive screening of ligands and conditions.

  • Enantioselective Reduction of Indanone: A highly reliable two-step approach involves the synthesis of 1-indanone, followed by an asymmetric reduction to the corresponding 1-indanol.[5][6] Well-established methods like the Corey-Bakshi-Shibata (CBS) reduction or Noyori asymmetric hydrogenation provide excellent enantioselectivity.[6] The resulting chiral alcohol can then be used in subsequent Sₙ2 reactions (after conversion to a leaving group) to install a variety of functionalities with inversion of stereochemistry.

Enantioselective_Strategy Indanone 1-Indanone Reduction Asymmetric Reduction (e.g., CBS, Noyori) Indanone->Reduction Indanol Chiral 1-Indanol (High ee) Reduction->Indanol Activation Activate OH group (e.g., MsCl, TsCl) Indanol->Activation LG Chiral Indane with Leaving Group Activation->LG SN2 SN2 Substitution with Nucleophile LG->SN2 Product Enantioenriched C1-Functionalized Indane SN2->Product

Detailed Protocol: Dess-Martin Periodinane (DMP) Oxidation of 2-Indanol to 2-Indanone

This protocol is a reliable method for preparing the 2-indanone precursor required for transient directing group strategies aimed at C2-functionalization.[10]

Materials:

  • 2-Indanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 2-indanol in anhydrous DCM (approx. 0.2 M concentration) in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • To this stirring solution, add DMP in one portion at room temperature. The mixture may become slightly cloudy.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer becomes clear.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield crude 2-indanone. The product is often pure enough for subsequent steps, but can be further purified by flash column chromatography if necessary.[10]

References

Technical Support Center: Purification of Crude 2,3-Dihydro-1H-indene-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2,3-dihydro-1H-indene-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important synthetic intermediate.

Introduction to Purification Challenges

This compound, a key building block in the synthesis of various pharmaceutical agents, often requires rigorous purification to remove unreacted starting materials, byproducts, and other process-related impurities. The presence of both a carboxylic acid functional group and a non-polar indane core imparts specific physicochemical properties that must be considered when selecting a purification strategy. This guide will explore the most effective techniques for obtaining high-purity material, focusing on acid-base extraction, recrystallization, and column chromatography, and will provide solutions to common issues encountered during these processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities may include unreacted starting materials, such as indane, and byproducts from side reactions. If the synthesis involves the oxidation of a precursor, you might encounter over-oxidized or under-oxidized species. For instance, if starting from 1-indanone-4-carboxylic acid, incomplete reduction could be a source of impurity[1]. It is also crucial to consider residual solvents from the reaction and work-up steps.

Q2: My crude product is an oil and won't solidify. How can I proceed with purification?

A2: "Oiling out" is a common problem where the compound separates as a liquid instead of a solid. This can be due to the presence of impurities that depress the melting point or high solubility in the chosen solvent. First, try to remove all residual solvent under high vacuum. If it remains an oil, an initial purification by column chromatography may be necessary to remove the impurities that are preventing crystallization.

Q3: I performed an acid-base extraction, but my recovery is very low. What could be the issue?

A3: Low recovery after an acid-base extraction can stem from several factors. Ensure that the pH of the aqueous phase was sufficiently high (at least 2 pH units above the pKa of the carboxylic acid) to fully deprotonate and dissolve the carboxylate salt. Conversely, during acidification to precipitate the acid, the pH should be lowered sufficiently (at least 2 pH units below the pKa). Incomplete precipitation will lead to loss of product in the aqueous phase. Another possibility is the formation of an emulsion during extraction; allowing the mixture to stand or adding a small amount of brine can help to break the emulsion.

Q4: How do I choose the best solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, which has both polar and non-polar characteristics, you might consider moderately polar solvents or a mixed solvent system. Ethanol, acetone, or mixtures of hexane with ethyl acetate are often good starting points for aromatic carboxylic acids[2]. Small-scale solubility tests with a variety of solvents are highly recommended to identify the optimal system.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process and provides actionable solutions.

Issue 1: Persistent Impurities After Recrystallization

Observation: After recrystallization, you still observe significant impurities by TLC or HPLC analysis.

dot

start Impurity Detected Post-Recrystallization cause1 Co-crystallization of Impurity start->cause1 Possible Cause cause2 Inappropriate Solvent Choice start->cause2 Possible Cause cause3 Insufficient Cooling or Equilibration start->cause3 Possible Cause solution1 Perform a second recrystallization with a different solvent system. cause1->solution1 Solution solution2 Consider purification by column chromatography. cause1->solution2 Alternative Solution cause2->solution1 Solution solution3 Ensure slow cooling to allow for selective crystal growth. cause3->solution3 Solution solution4 Wash crystals with ice-cold solvent to remove surface impurities. cause3->solution4 Additional Step

Caption: Troubleshooting persistent impurities after recrystallization.

Issue 2: Tailing or Streaking on Silica Gel TLC/Column Chromatography

Observation: Your compound appears as a streak or a tailing spot on a silica gel TLC plate, making it difficult to assess purity and leading to poor separation during column chromatography.

dot

start Tailing on Silica Gel cause Interaction of Carboxylic Acid with Basic Sites on Silica start->cause Primary Cause solution1 Add a small amount of acetic or formic acid to the eluent (e.g., 0.1-1%). cause->solution1 Recommended Solution solution2 Use a more polar solvent system to improve elution. cause->solution2 Alternative Solution solution3 Consider using reversed-phase chromatography (C18 silica). cause->solution3 Alternative for Difficult Separations

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2,3-dihydro-1H-indene-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dihydro-1H-indene-4-carboxylic acid, also known as indane-4-carboxylic acid, is a valuable building block in medicinal chemistry and materials science. Its rigid, bicyclic scaffold is a key structural motif in a variety of biologically active compounds. The strategic placement of the carboxylic acid functionality on the aromatic ring provides a handle for further molecular elaboration, making it a sought-after intermediate in the synthesis of complex target molecules.

This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound. We will delve into two principal routes: a two-step approach involving Friedel-Crafts acylation followed by carbonyl reduction, and a direct synthesis via the catalytic hydrogenation of an indene precursor. The discussion will focus on the underlying reaction mechanisms, detailed experimental protocols, and a comparative analysis of their respective yields, advantages, and limitations to aid researchers in selecting the optimal strategy for their specific needs.

Methodology 1: Intramolecular Friedel-Crafts Acylation Followed by Carbonyl Reduction

This widely-used approach constructs the indane skeleton in a two-stage process. First, an intramolecular Friedel-Crafts acylation of a suitable precursor forms the five-membered ring, yielding a 4-carboxy-1-indanone intermediate. This is followed by the reduction of the ketone to a methylene group to afford the final product.

Stage 1: Intramolecular Friedel-Crafts Acylation to 4-carboxy-1-indanone

The cornerstone of this route is the intramolecular cyclization of a 3-arylpropanoic acid derivative.[1] This electrophilic aromatic substitution reaction is typically promoted by a strong acid catalyst, which activates the carboxylic acid to form a highly electrophilic acylium ion. This intermediate is then attacked by the tethered aromatic ring to forge the new carbon-carbon bond, forming the indanone ring system.[2]

Reaction Mechanism:

The reaction is initiated by the protonation of the carboxylic acid by a strong Brønsted acid or coordination to a Lewis acid, which facilitates the formation of a resonance-stabilized acylium ion. This powerful electrophile is then intramolecularly attacked by the electron-rich aromatic ring. Subsequent deprotonation restores aromaticity and yields the 4-carboxy-1-indanone.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start 3-(3-carboxyphenyl)propanoic acid reagents Polyphosphoric Acid (PPA) or Triflic Acid start->reagents Activation intermediate Acylium Ion Intermediate reagents->intermediate Formation product 4-carboxy-1-indanone intermediate->product Intramolecular Cyclization

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-carboxy-1-indanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(3-carboxyphenyl)propanoic acid (1.0 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) or triflic acid (3.0-5.0 eq) to the flask.

  • Reaction Conditions: Heat the mixture to a temperature between 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-carboxy-1-indanone.

Stage 2: Reduction of the Carbonyl Group

The second stage involves the reduction of the ketone functionality in 4-carboxy-1-indanone to a methylene group. Two classical and robust methods for this transformation are the Clemmensen and Wolff-Kishner reductions. The choice between these two is dictated by the substrate's sensitivity to acidic or basic conditions.

A. Clemmensen Reduction (Acidic Conditions)

The Clemmensen reduction employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes.[3] This method is particularly effective for aryl-alkyl ketones and is tolerant of carboxylic acid groups.[4][5]

Reaction Mechanism:

The precise mechanism of the Clemmensen reduction is not fully elucidated but is believed to involve a series of single-electron transfers from the zinc surface to the protonated carbonyl group, leading to the formation of zinc-carbenoid intermediates.[5]

Experimental Protocol: Clemmensen Reduction of 4-carboxy-1-indanone

  • Preparation of Amalgamated Zinc: Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the solution and wash the zinc amalgam with water.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and 4-carboxy-1-indanone (1.0 eq).

  • Reaction Conditions: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and decant the aqueous layer.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.

B. Wolff-Kishner Reduction (Basic Conditions)

The Wolff-Kishner reduction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures to deoxygenate aldehydes and ketones.[6] This method is suitable for substrates that are sensitive to strong acids.[7]

Reaction Mechanism:

The reaction proceeds via the initial formation of a hydrazone, which is then deprotonated by the strong base. The resulting anion undergoes a series of proton transfers and the elimination of nitrogen gas to form a carbanion, which is then protonated by the solvent to yield the alkane.[8]

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start 4-carboxy-1-indanone reagents Hydrazine (N₂H₄) Potassium Hydroxide (KOH) start->reagents Condensation intermediate Hydrazone Intermediate reagents->intermediate Formation product This compound intermediate->product Reduction & N₂ Elimination

Caption: Workflow for Wolff-Kishner Reduction.

Experimental Protocol: Wolff-Kishner Reduction of 4-carboxy-1-indanone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-carboxy-1-indanone (1.0 eq) in a high-boiling solvent such as diethylene glycol.

  • Reagent Addition: Add hydrazine hydrate (excess) and potassium hydroxide pellets (excess).

  • Reaction Conditions: Heat the mixture to reflux (typically 180-200 °C).

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and dilute with water.

  • Acidification and Extraction: Acidify the aqueous solution with concentrated HCl to precipitate the product. Extract the product with an organic solvent.

  • Purification: Dry the organic extract over anhydrous sodium sulfate and concentrate to afford this compound.

Methodology 2: Catalytic Hydrogenation of Inden-4-carboxylic Acid

This approach offers a more direct route to the target molecule by starting with an unsaturated indene precursor, inden-4-carboxylic acid, and reducing the double bond via catalytic hydrogenation.

Stage 1: Synthesis of Inden-4-carboxylic Acid

The synthesis of the inden-4-carboxylic acid precursor can be achieved through various methods, often involving the cyclization of a suitably substituted phenyl derivative.

Stage 2: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and clean method for the reduction of alkenes to alkanes.[9] The reaction involves the addition of hydrogen gas across the double bond in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[10]

Reaction Mechanism:

The reaction occurs on the surface of the metal catalyst. Hydrogen gas is adsorbed onto the metal surface and dissociates into hydrogen atoms. The alkene also coordinates to the metal surface, and the hydrogen atoms are then added to the same face of the double bond in a stepwise manner, resulting in syn-addition.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start Inden-4-carboxylic acid reagents H₂ gas Pd/C or Pt/C catalyst start->reagents Hydrogenation product This compound reagents->product Reduction

Caption: Workflow for Catalytic Hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Inden-4-carboxylic Acid

  • Reaction Setup: In a hydrogenation vessel, dissolve inden-4-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm).

  • Reaction Conditions: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen or by TLC.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain this compound.

Comparative Analysis

FeatureMethodology 1: Friedel-Crafts & ReductionMethodology 2: Catalytic Hydrogenation
Starting Materials Readily available substituted benzene derivativesRequires synthesis of inden-4-carboxylic acid
Number of Steps 2-3 (depending on precursor availability)2 (synthesis of indene + hydrogenation)
Overall Yield Moderate to GoodPotentially high, but dependent on indene synthesis
Scalability Generally good, though reductions can be cumbersomeExcellent, especially the hydrogenation step
Key Advantages Well-established and reliable reactions. Choice of reduction method based on substrate stability.Hydrogenation is a clean reaction with minimal byproducts. Milder reaction conditions for the final step.
Potential Drawbacks Friedel-Crafts can require harsh acidic conditions. Reductions often use stoichiometric and hazardous reagents.Synthesis of the inden-4-carboxylic acid precursor can be challenging.
Safety & Environment Use of strong acids and potentially toxic metals (Hg in Clemmensen). Wolff-Kishner uses carcinogenic hydrazine and high temperatures.Use of flammable hydrogen gas under pressure. Palladium catalysts can be pyrophoric. Cleaner final step.

Conclusion and Recommendations

Both methodologies presented offer viable pathways to this compound. The choice of the most appropriate route will depend on several factors, including the availability of starting materials, the scale of the synthesis, and the functional group tolerance required.

Methodology 1 (Friedel-Crafts Acylation followed by Reduction) is a robust and well-documented approach. Its primary advantage lies in the use of readily accessible starting materials. The choice between the Clemmensen and Wolff-Kishner reduction provides flexibility in handling substrates with different sensitivities to acidic or basic conditions. However, the harsh conditions and the use of stoichiometric, and often hazardous, reagents in the reduction step are significant drawbacks.

Methodology 2 (Catalytic Hydrogenation) presents a more elegant and atom-economical final step. Catalytic hydrogenation is a clean and efficient transformation that is highly scalable. The main challenge of this route lies in the synthesis of the inden-4-carboxylic acid precursor. If a high-yielding and straightforward synthesis for this intermediate can be established, this methodology would be the preferred choice, particularly for large-scale production, due to its milder conditions and reduced waste generation in the final step.

For laboratory-scale synthesis where starting material availability is a key consideration, Methodology 1 is often the more practical choice. For process development and scale-up, investing in the optimization of the synthesis of inden-4-carboxylic acid to enable the use of Methodology 2 is highly recommended due to the significant advantages of catalytic hydrogenation in terms of efficiency, safety, and environmental impact.

References

A Comparative Guide to NSAID Precursors: Synthetic Strategies and Performance Metrics for 2,3-dihydro-1H-indene-4-carboxylic acid and Key Industrial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Architectural Foundations of Pain Relief

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of modern pharmacotherapy, primarily functioning by inhibiting cyclooxygenase (COX) enzymes to block prostaglandin synthesis, thereby mediating their analgesic, anti-inflammatory, and antipyretic effects.[1][2] The journey from basic chemical feedstocks to a final, purified active pharmaceutical ingredient (API) is a complex and meticulously optimized process. The efficiency, cost-effectiveness, and environmental footprint of this journey are largely dictated by the synthetic pathway chosen, and at the heart of this pathway lies the precursor: the foundational molecule upon which the final drug is built.

This guide provides an in-depth comparison of several key NSAID precursors. We will begin with a detailed examination of 2,3-dihydro-1H-indene-4-carboxylic acid, a versatile building block for indane-based anti-inflammatory agents. Subsequently, we will contrast its synthetic profile with the precursors of three globally recognized NSAIDs: ibuprofen, naproxen, and diclofenac. Our analysis will focus on synthetic efficiency, protocol validation, and the overarching principles of green chemistry that are increasingly shaping pharmaceutical manufacturing.

Focus Precursor: this compound

This compound is a bicyclic carboxylic acid that serves as a crucial intermediate in the synthesis of specific NSAIDs, such as Indoprofen, and other novel compounds with potential anti-inflammatory activity. Its rigid, fused-ring structure provides a unique scaffold for drug design.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₀H₁₀O₂
Molar Mass162.18 g/mol [3]
AppearanceCrystalline Solid
Storage Temp.Room Temperature[4]

The synthesis of this precursor is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. A common synthetic approach begins with the cyclization of a phenyl-substituted aliphatic acid.

Experimental Protocol: Synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

A key intermediate in accessing the title compound is its 1-oxo derivative. This protocol outlines its preparation, which can then be reduced to the final product.

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place the appropriate phenyl-substituted precursor acid.

  • Cyclization: Under an inert atmosphere (e.g., Nitrogen), add a strong acid catalyst, such as polyphosphoric acid or sulfuric acid.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-120°C) and stir for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quenching: Cool the mixture and carefully pour it onto crushed ice.

  • Isolation: The solid product, 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, precipitates out.[5] Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure intermediate.[6]

  • Reduction (Not Shown in Protocol): The ketone can then be reduced to a methylene group via standard methods like Clemmensen or Wolff-Kishner reduction, followed by appropriate workup to yield this compound.

G cluster_synthesis Synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid Start Phenyl-substituted Aliphatic Acid Cyclization Intramolecular Friedel-Crafts Acylation (e.g., Polyphosphoric Acid) Start->Cyclization Quench Quenching on Ice Cyclization->Quench Isolation Filtration & Washing Quench->Isolation Purification Recrystallization Isolation->Purification Product 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid Purification->Product

Caption: Workflow for the synthesis of an indanone carboxylic acid intermediate.

Comparative Analysis with Major NSAID Precursors

To contextualize the synthetic utility of this compound, we will compare it against the precursors for three blockbuster NSAIDs.

Ibuprofen Precursor: Isobutylbenzene

The synthesis of ibuprofen is a classic case study in the evolution of industrial organic synthesis, marked by a significant shift towards greener, more atom-economical processes.

  • The Boots Process: The original synthesis developed by the Boots Group was a six-step process starting from isobutylbenzene.[7][8] It involved a sequence of reactions including Friedel-Crafts acylation, Darzens reaction, hydrolysis, decarboxylation, oxime formation, and nitrile hydrolysis.[8] This pathway had a poor overall atom economy of ~40%, generating significant chemical waste.[8]

  • The BHC (Boots-Hoechst-Celanese) Process: A revolutionary improvement, the BHC process is a three-step synthesis also starting from isobutylbenzene.[7][8] It features a recyclable Lewis acid catalyst (anhydrous hydrogen fluoride) for the initial acylation, followed by catalytic hydrogenation and a palladium-catalyzed carbonylation.[7][8] This greener route boasts an atom economy of ~80% (approaching 99% with catalyst recycling) and significantly reduces waste.[8]

G cluster_boots Boots Process (~40% Atom Economy) cluster_bhc BHC Process (~80% Atom Economy) b1 Isobutylbenzene b2 Friedel-Crafts Acylation b1->b2 b3 Darzens Reaction b2->b3 b4 Hydrolysis & Decarboxylation b3->b4 b5 Oxime Formation b4->b5 b6 Nitrile Formation b5->b6 b7 Hydrolysis b6->b7 b_end Ibuprofen b7->b_end h1 Isobutylbenzene h2 Friedel-Crafts Acylation (HF) h1->h2 h3 Catalytic Hydrogenation h2->h3 h4 Pd-Catalyzed Carbonylation h3->h4 h_end Ibuprofen h4->h_end

Caption: Comparison of the 6-step Boots process vs. the 3-step BHC process for Ibuprofen.

Naproxen Precursor: 2-Methoxynaphthalene

Naproxen is sold as a single enantiomer, (S)-2-(6-methoxy-2-naphthyl)propionic acid, making its synthesis a challenge in stereocontrol. Industrial synthesis often starts from 2-methoxynaphthalene or 2-naphthol.[9][10]

A common route involves several key transformations:

  • Friedel-Crafts Acylation: 2-Methoxynaphthalene is acylated with acetyl chloride in the presence of a Lewis acid like aluminum chloride to introduce the acetyl group.[9]

  • Willgerodt-Kindler Reaction: The resulting ketone is converted into a thioamide.[9]

  • Hydrolysis and Methylation: The thioamide is then hydrolyzed to a carboxylic acid, followed by α-methylation to create the propionic acid side chain.

  • Resolution: Crucially, the resulting racemic mixture must be resolved to isolate the desired (S)-enantiomer.

More modern approaches focus on asymmetric synthesis to avoid the wasteful resolution step, using chiral catalysts to directly produce the (S)-enantiomer.[11]

Experimental Protocol: Friedel-Crafts Acylation of 2-Methoxynaphthalene

This protocol is adapted from established laboratory procedures for the synthesis of a key naproxen intermediate.[9]

  • Catalyst Preparation: In a 1-L three-necked flask under an inert atmosphere, dissolve 43 g of anhydrous aluminum chloride in 200 mL of dry nitrobenzene.

  • Substrate Addition: Add 39.5 g of finely ground 2-methoxynaphthalene to the stirred solution.

  • Acylation: Cool the mixture to approximately 5°C. Add 25 g of redistilled acetyl chloride dropwise over 15-20 minutes, ensuring the internal temperature is maintained between 10.5 and 13°C.

  • Reaction Completion: After addition, stir the mixture in an ice bath for 2 hours, then allow it to stand at room temperature for at least 12 hours.

  • Work-up: Carefully pour the reaction mixture into a mixture of concentrated HCl and ice. Extract the aqueous layer with chloroform.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent via rotary evaporation. The crude solid is then purified by vacuum distillation and recrystallization from methanol to yield pure 2-acetyl-6-methoxynaphthalene.[9]

Diclofenac Precursor: 2,6-Dichloroaniline

The synthesis of Diclofenac, a phenylacetic acid derivative, is structurally distinct from the "profen" drugs. A key precursor is 2,6-dichloroaniline, which itself is an important industrial chemical.[12] The synthesis of Diclofenac often involves the challenging construction of the diphenylamine core.

A common synthetic pathway involves:

  • Ullmann Condensation: Reaction of 2,6-dichloroaniline with a 2-halobenzoic acid derivative in the presence of a copper catalyst. This step can have issues with low yields and the formation of halogenated impurities.[13][14]

  • Reduction and Chlorination: The carboxylic acid group of the resulting N-phenylanthranilic acid is reduced to an alcohol, which is then chlorinated (e.g., with thionyl chloride).[14]

  • Cyanation and Hydrolysis: The benzyl chloride intermediate is reacted with sodium cyanide to form a nitrile, which is then hydrolyzed to yield the final diclofenac carboxylic acid.[14]

Recent advancements have focused on continuous flow processes and alternative strategies like the Smiles rearrangement to improve efficiency, safety, and atom economy.[15]

G cluster_diclofenac Classical Diclofenac Synthesis Pathway Start 2,6-Dichloroaniline + 2-Chlorobenzoic Acid Ullmann Ullmann Condensation (Cu Catalyst) Start->Ullmann Reduction Reduction of Carboxylic Acid (e.g., LiAlH4) Ullmann->Reduction Chlorination Chlorination of Alcohol (e.g., SOCl2) Reduction->Chlorination Cyanation Nitrile Formation (NaCN) Chlorination->Cyanation Hydrolysis Hydrolysis of Nitrile Cyanation->Hydrolysis Product Diclofenac Hydrolysis->Product

Caption: Key steps in a traditional synthetic route to Diclofenac.

Head-to-Head Performance Evaluation

The choice of a precursor and its associated synthetic route has profound implications for the final product's cost and environmental impact.

Precursor / ProcessKey Starting Material(s)Typical No. of StepsOverall YieldKey StrengthsKey Challenges / Hazards
Indene-4-carboxylic acid Phenyl-substituted aliphatic acid2-4ModerateProvides unique, rigid scaffold for novel drug design.Synthesis can require strong acids and multi-step purification.
Ibuprofen (Boots) Isobutylbenzene6Low (~25-40%)[8][16]Historically significant first industrial process.Poor atom economy, significant waste generation.[8]
Ibuprofen (BHC) Isobutylbenzene3High (~80-90%)Excellent atom economy, greener process, catalyst recycling.[8]Use of hazardous and corrosive anhydrous Hydrogen Fluoride (HF).[7]
Naproxen (Classical) 2-Methoxynaphthalene4-5 + ResolutionModerate (pre-resolution)Well-established chemistry.Requires wasteful resolution step; modern asymmetric methods are superior.
Diclofenac (Classical) 2,6-Dichloroaniline4-5ModerateAccess to a different class of NSAID structure.Use of copper catalysts, toxic reagents (NaCN), potential for impurities.[13][14]

Environmental and Safety Considerations

The evolution from the Boots to the BHC process for ibuprofen synthesis is a landmark example of the successful implementation of green chemistry principles in the pharmaceutical industry.[8] However, the environmental story of NSAIDs does not end with their synthesis. Due to their widespread use and incomplete removal in wastewater treatment facilities, NSAIDs like diclofenac, ibuprofen, and naproxen are now recognized as persistent environmental contaminants, posing risks to aquatic ecosystems.[17][18][19] Diclofenac, in particular, has been shown to be highly toxic to certain species, such as vultures, leading to population collapse.[18]

This reality underscores the dual responsibility of chemical and pharmaceutical manufacturers: not only to develop efficient and safe synthetic routes that minimize waste but also to consider the entire lifecycle of the drug. Designing more biodegradable drugs and improving wastewater treatment technologies are critical future frontiers.[17][18]

Conclusion and Future Outlook

The synthesis of NSAIDs is a dynamic field where the choice of precursor is a critical decision point influencing efficiency, cost, and environmental impact.

  • This compound represents a valuable, albeit less common, precursor for a specific class of indane-based NSAIDs. Its synthesis is moderately complex but offers a unique structural scaffold that continues to be of interest for the development of novel anti-inflammatory agents.

  • Isobutylbenzene for ibuprofen synthesis showcases the power of process optimization, with the BHC process setting a high bar for green industrial chemistry.

  • 2-Methoxynaphthalene for naproxen highlights the importance of stereochemistry in drug development, driving innovation in asymmetric catalysis to avoid inefficient resolution steps.

  • 2,6-Dichloroaniline for diclofenac synthesis demonstrates the challenges in constructing complex diarylamine systems and the ongoing need for cleaner, more efficient catalytic methods.

For researchers and drug development professionals, understanding the nuances of these precursor pathways is not merely an academic exercise. It is fundamental to innovating safer, cheaper, and more sustainable methods for producing the medicines that improve countless lives. The future of NSAID synthesis will undoubtedly be driven by the continued integration of green chemistry principles, the adoption of advanced technologies like continuous flow manufacturing, and the development of novel catalytic systems that offer both high efficiency and a minimal environmental footprint.

References

A Senior Application Scientist's Comparative Guide to the Purity Analysis of 2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate like 2,3-dihydro-1H-indene-4-carboxylic acid is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability. Impurities introduced during synthesis or degradation can have profound consequences, making their identification and quantification a non-negotiable aspect of quality control.

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this molecule. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind experimental choices, and the unique insights each method provides. Our approach is grounded in the principle of orthogonality, where employing multiple, disparate techniques provides a comprehensive and validated purity profile.

Chapter 1: The Chromatographic Core: Separating and Quantifying Impurities

Chromatography is the cornerstone of purity analysis, offering the high-resolution separation required to detect and quantify closely related impurities. The choice between liquid and gas chromatography, however, is fundamentally dictated by the volatility and thermal stability of the analyte and its potential contaminants.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Species

For an aromatic carboxylic acid, High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase setup, is the principal technique for purity and assay determination. It excels at separating the target molecule from non-volatile organic impurities such as starting materials, synthetic by-products, and degradation products.

The Causality Behind the Method: The key to a successful HPLC separation of this compound is managing its ionization. As a carboxylic acid, its retention on a nonpolar stationary phase (like C18) is highly dependent on the mobile phase pH. At a neutral pH, the carboxyl group is deprotonated (negatively charged), leading to poor retention and broad, tailing peaks. By acidifying the mobile phase (e.g., with phosphoric or formic acid) to a pH well below the analyte's pKa (~4-5), we suppress this ionization. The neutral, protonated form of the molecule interacts more consistently with the stationary phase, resulting in sharp, symmetrical peaks and enabling accurate quantification.[1]

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock. Dilute as necessary for analysis.

  • Data Analysis: Purity is typically determined by area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard is used for quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s_weigh Weigh Sample s_dissolve Dissolve in Diluent s_weigh->s_dissolve s_filter Filter (0.45µm) s_dissolve->s_filter h_inject Autosampler Injection s_filter->h_inject Vial Transfer h_sep C18 Column Separation (Gradient Elution) h_inject->h_sep h_detect UV Detection h_sep->h_detect d_integrate Integrate Peaks h_detect->d_integrate Chromatogram d_calculate Calculate Area % d_integrate->d_calculate d_report Generate Purity Report d_calculate->d_report

Fig 1: HPLC Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Contaminants

While HPLC is excellent for non-volatile impurities, it is poorly suited for detecting residual solvents from the synthesis (e.g., toluene, heptane, ethyl acetate) or other volatile by-products. Gas Chromatography (GC) is the ideal technique for this purpose. However, the carboxylic acid functional group is polar and non-volatile, making direct GC analysis problematic.

The Causality Behind the Method: To make this compound amenable to GC analysis, a derivatization step is necessary.[1] This chemical reaction converts the polar -COOH group into a less polar, more volatile, and more thermally stable ester or silyl ester. For example, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (TMS) group. This transformation allows the molecule to be vaporized without decomposition and to travel through the GC column for separation.[2] The subsequent mass spectrometry (MS) detection provides not only quantification but also structural information from the fragmentation pattern, which is invaluable for identifying unknown impurities.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector: Split/splitless inlet, 250°C, split ratio 20:1.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-450 m/z.

  • Derivatization & Sample Prep:

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Injection Volume: 1 µL.

  • Data Analysis: Identify peaks by comparing mass spectra to libraries (e.g., NIST). Quantify using an internal standard or by area percent.

GCMS_Workflow cluster_prep Derivatization cluster_gcms GC-MS System cluster_data Data Analysis s_weigh Weigh Sample s_dissolve Add Solvent & BSTFA s_weigh->s_dissolve s_heat Heat (70°C, 30 min) s_dissolve->s_heat g_inject GC Injection s_heat->g_inject Inject Sample g_sep Capillary Column Separation g_inject->g_sep g_ionize EI Ionization g_sep->g_ionize g_detect Mass Analyzer (Quadrupole) g_ionize->g_detect d_tic Generate TIC g_detect->d_tic Raw Data d_spectra Extract Mass Spectra d_tic->d_spectra d_identify Library Search (NIST) d_spectra->d_identify

Fig 2: GC-MS Experimental Workflow.

Chapter 2: Orthogonal Verification: Spectroscopic and Elemental Insights

While chromatography is powerful, it is not infallible. Co-elution of impurities can occur, and response factors can vary. Therefore, orthogonal methods—those that rely on different physicochemical principles—are essential for a self-validating purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for structural elucidation and can be adapted for highly accurate purity determination (Quantitative NMR or qNMR). ¹H NMR provides a "fingerprint" of the molecule, and the integral of each signal is directly proportional to the number of protons it represents.

The Causality Behind the Method: Unlike chromatographic techniques that rely on a comparison to a reference standard's response, qNMR is a primary ratio method. By adding a known amount of a stable, non-interfering internal standard to a precisely weighed sample, the purity of the analyte can be calculated directly from the integral ratios of analyte signals to standard signals.[3] This method is independent of the analyte's physical properties and provides a direct measure of mass purity. It is exceptionally good at detecting impurities that have distinct proton signals from the main component, even if they have similar chromatographic behavior. The characteristic broad singlet of the carboxylic acid proton between 10-13 ppm is a key identifier.[4][5][6]

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard: Maleic acid or another high-purity standard with sharp singlets in a clear region of the spectrum.

  • Solvent: Deuterated solvent in which both the sample and standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample.

    • Accurately weigh ~10 mg of the internal standard.

    • Dissolve both together in ~0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Ensure a sufficiently long relaxation delay (D1) (e.g., 5 times the longest T1 of any proton of interest) to allow for full relaxation and accurate integration.

    • Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals being integrated).

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculation: Purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, Purity_std = purity of the standard.

Elemental Analysis: The Fundamental Compositional Check

Elemental analysis (EA) is a classic technique that determines the mass percentages of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a compound.[7] It provides a fundamental check on the empirical formula.

The Causality Behind the Method: This technique relies on the complete combustion of the sample. The resulting gases (CO₂, H₂O, etc.) are separated and quantified, allowing for the calculation of the elemental composition of the original sample.[8] For this compound (C₁₀H₁₀O₂), the theoretical composition is C: 74.06%, H: 6.21%. A significant deviation from these values indicates the presence of impurities. Most chemistry journals and regulatory bodies consider a deviation of ±0.4% to be acceptable for a pure compound.[9] While not specific, it is an excellent bulk purity method that can detect inorganic impurities (salts, catalysts) or residual solvents that would alter the C:H ratio.

  • Instrumentation: CHNS/O Elemental Analyzer.

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove atmospheric moisture.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule.

  • Analysis:

    • The sample is dropped into a high-temperature combustion furnace (~900-1000°C) in a pure oxygen environment.

    • The combustion gases are passed through a reduction furnace to convert all nitrogen oxides to N₂.

    • The resulting gas mixture (CO₂, H₂O, N₂) is separated by a gas chromatography column.

    • Quantification is performed using a thermal conductivity detector (TCD).

  • Calibration: The instrument is calibrated using a high-purity, stable organic standard (e.g., acetanilide).

  • Data Analysis: The software calculates the weight percentages of C, H, and N. The results are compared to the theoretical values for C₁₀H₁₀O₂.

Chapter 3: Synthesizing the Data: A Comparative Framework

No single technique provides a complete picture of purity. A robust analysis relies on synthesizing the orthogonal data from each method. For instance, HPLC might show a purity of 99.5% by area, but GC-MS could reveal 0.3% of residual toluene, and elemental analysis might be slightly off due to an inorganic salt not visible by either chromatographic method.

Comparative Data Summary
Parameter HPLC-UV GC-MS ¹H NMR (qNMR) Elemental Analysis
Principle Liquid-solid partitioningGas-solid partitioning & mass-to-charge ratioNuclear spin in a magnetic fieldCombustion and gas detection
Typical Impurities Non-volatile organics (starting materials, by-products, degradants)Volatile & semi-volatile organics (residual solvents, volatile by-products)Structurally distinct organic moleculesAnything that alters the C:H:O ratio (inorganics, solvents, incorrect structure)
Quantitation Relative (area %) or quantitative with a standardRelative (area %) or quantitative with a standardAbsolute (primary ratio method) with a standardAbsolute (bulk property)
Specificity High; dependent on chromatographic resolutionVery high; structural info from MSHigh; dependent on spectral resolutionLow; non-specific
Key Strength Robust, versatile for non-volatile impurities.[1]Excellent for volatile impurities and identification of unknowns.[10][11]Provides structural confirmation and absolute quantification without a specific analyte standard.Confirms empirical formula and detects non-chromatophoric/involatile impurities.[12]
Key Weakness Misses volatile impurities; requires chromophoreRequires analyte to be volatile/thermally stable (often needs derivatization).[2]Lower sensitivity than chromatography; complex mixtures are difficult to resolve.Insensitive to isomeric impurities; requires mg-scale sample.[13]
Regulatory Standing Core method for purity and assay (ICH Q3A).[14][15]Core method for residual solvents (ICH Q3C).[14]Strong supporting data; primary method for reference standard certification.Foundational data for new chemical entities.[9]
Decision-Making Logic for Purity Analysis

The selection of analytical methods should be purpose-driven. The following workflow illustrates a logical approach to developing a comprehensive purity profile for a new batch of this compound.

Decision_Tree start New Batch of This compound q1 Objective: Routine Quality Control? start->q1 q2 Objective: Full Characterization & Impurity ID? q1->q2 No m_hplc Run HPLC-UV Purity Assay q1->m_hplc Yes q3 Objective: Reference Standard Certification? q2->q3 No m_hplc_ms Run LC-MS for Impurity Identification q2->m_hplc_ms Yes m_qnmr Perform qNMR vs. Certified Standard q3->m_qnmr Yes m_gc Run Headspace GC-FID for Residual Solvents m_hplc->m_gc report_cert Issue Certificate of Analysis with Mass Balance m_hplc->report_cert report_qc Report Purity & Solvent Content m_gc->report_qc m_gc->report_cert m_gc_ms Run Derivatization GC-MS for Volatile Impurity ID m_hplc_ms->m_gc_ms m_nmr_id Acquire ¹H and ¹³C NMR for Structural Confirmation m_gc_ms->m_nmr_id report_full Create Full Impurity Profile m_nmr_id->report_full m_ea Perform Elemental Analysis m_qnmr->m_ea m_kf Perform Karl Fischer Titration for Water Content m_ea->m_kf m_kf->report_cert

References

A Multi-Spectroscopic Approach to the Structural Validation of 2,3-dihydro-1H-indene-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, multi-technique spectroscopic protocol for the definitive validation of the 2,3-dihydro-1H-indene-4-carboxylic acid structure. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, creating a self-validating analytical system. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we establish an unassailable structural proof, distinguishing it from common isomeric alternatives.

The Subject Molecule: this compound

The target molecule (C₁₀H₁₀O₂) has a molecular weight of 162.18 g/mol .[2] Its structure consists of a benzene ring fused to a cyclopentane ring, with a carboxylic acid group at the C4 position of the indane system. This specific arrangement dictates a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, we anticipate signals corresponding to the aliphatic cyclopentane ring, the aromatic ring, and the carboxylic acid proton.

Causality in the ¹H NMR Spectrum:

  • Aliphatic Region: The three methylene groups (C1, C2, C3) on the five-membered ring are chemically distinct. The C2 protons will appear as a multiplet (a quintet or triplet of triplets) due to coupling with the protons on C1 and C3. The C1 and C3 protons, being adjacent to the aromatic ring, will appear as triplets and will be shifted further downfield compared to the C2 protons.

  • Aromatic Region: The substitution pattern is key. With the carboxylic acid at C4, the three aromatic protons at C5, C6, and C7 will form a distinct splitting pattern. We expect a doublet, a triplet, and another doublet, characteristic of a 1,2,3-trisubstituted benzene ring system.

  • Carboxylic Acid Proton: The acidic proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm.[3] Its chemical shift can be sensitive to concentration and solvent.[4]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
COOH~12.0broad s-1H
Ar-H (C7)~7.8d~7.51H
Ar-H (C5)~7.5d~7.51H
Ar-H (C6)~7.3t~7.51H
CH₂ (C1 or C3)~3.2t~7.52H
CH₂ (C1 or C3)~3.0t~7.52H
CH₂ (C2)~2.1quintet~7.52H
¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count and insight into their electronic environment (e.g., sp², sp³, carbonyl).

Causality in the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carboxylic acid carbon is the most deshielded, appearing significantly downfield (~170-185 ppm).[3]

  • Aromatic Carbons: Six distinct signals are expected. The two quaternary carbons (C3a, C7a) will have different shifts from the four CH carbons. The carbon attached to the carboxyl group (C4) will also be a distinct quaternary signal.

  • Aliphatic Carbons: Three signals are expected for the three distinct methylene groups in the five-membered ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~175
Ar-C (Quaternary)~145, ~140, ~130
Ar-CH~129, ~128, ~125
CH₂ (C1 or C3)~33
CH₂ (C1 or C3)~31
CH₂ (C2)~25
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[1]

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum with a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a 1D proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, use a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy for all carbon signals.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Causality in the IR Spectrum:

The presence of the carboxylic acid functional group provides two unmistakable signatures in the IR spectrum:

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[4] This broadness is a result of extensive hydrogen bonding between carboxylic acid molecules.

  • C=O Stretch: A sharp, intense absorption band around 1700-1725 cm⁻¹ for the carbonyl group.[4] Conjugation with the aromatic ring can slightly lower this frequency.

Additional expected peaks include C-H stretches for the aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) portions and C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).

Table 3: Characteristic IR Absorption Bands

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid2500 - 3300Strong, Very Broad
C-H StretchAromatic3000 - 3100Medium
C-H StretchAliphatic (CH₂)2850 - 2960Medium
C=O StretchCarboxylic Acid1700 - 1725Strong, Sharp
C=C StretchAromatic Ring1450 - 1600Medium-Weak
Experimental Protocol: ATR-IR Data Acquisition
  • Background Spectrum: Acquire a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental formula. The fragmentation pattern can also offer corroborating structural evidence.

Causality in the Mass Spectrum:

  • Molecular Ion Peak (M⁺): The spectrum should show a clear molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of C₁₀H₁₀O₂, which is 162.0681 (exact mass).

  • Key Fragments: The most likely fragmentation pathway involves the loss of the carboxyl group. Therefore, a significant peak at m/z 117 ([M-COOH]⁺) is highly indicative of the proposed structure. Another possible fragmentation is the loss of water, leading to a peak at m/z 144 ([M-H₂O]⁺).

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

m/zAssignment
162[M]⁺ (Molecular Ion)
144[M - H₂O]⁺
117[M - COOH]⁺
Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Separation & Ionization: The compound will be vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (typically by electron impact, EI).

  • Detection: The mass analyzer separates the resulting ions by their m/z ratio, generating the mass spectrum.

Integrated Analysis and Isomeric Comparison

The true power of this multi-technique approach lies in the convergence of data. No single technique provides the complete picture, but together, they form a self-validating system.

Caption: Workflow for the definitive spectroscopic validation of a molecular structure.

Comparison with an Isomer: 2,3-dihydro-1H-indene-5-carboxylic acid

To underscore the importance of this detailed analysis, consider the isomer 2,3-dihydro-1H-indene-5-carboxylic acid. While its MS and IR spectra would be very similar to the target 4-carboxylic acid isomer, its ¹H NMR spectrum would be dramatically different in the aromatic region.

  • 4-Carboxylic Acid Isomer: Shows a complex pattern (doublet, triplet, doublet) for the three adjacent aromatic protons.

  • 5-Carboxylic Acid Isomer: Would exhibit a much simpler pattern due to molecular symmetry: a singlet for the proton at C4 and two doublets for the protons at C6 and C7, which are coupled to each other.

This clear difference in the ¹H NMR aromatic region provides an unambiguous method to distinguish between these two positional isomers.

Conclusion

The structural validation of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle: MS confirms the molecular formula, IR identifies the key carboxylic acid functional group, and multi-dimensional NMR spectroscopy maps the precise atomic connectivity. This integrated approach not only confirms the identity of the target molecule but also provides the robust, verifiable data required to confidently distinguish it from its isomers, ensuring the integrity of subsequent research and development efforts.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,3-dihydro-1H-indene-4-carboxylic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This guide provides an in-depth comparative analysis of the spectroscopic signatures of 2,3-dihydro-1H-indene-4-carboxylic acid and its key derivatives. The indane scaffold is a privileged structure in medicinal chemistry, and a precise understanding of its spectroscopic characteristics is paramount for confirming chemical identity, assessing purity, and elucidating the structure of novel analogs. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, grounded in fundamental principles and supported by experimental data.

The Spectroscopic Fingerprint of the Core Scaffold: this compound

Before delving into its derivatives, we must establish a baseline understanding of the parent molecule. This compound (also known as 4-indanecarboxylic acid) possesses a bicyclic structure combining an aromatic ring with a saturated five-membered ring, appended with a carboxylic acid functional group. Each part of this molecule contributes distinct and identifiable signals across various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen atoms in the molecule.

    • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, generally in the 10-12 ppm region. Its broadness is a result of hydrogen bonding and rapid chemical exchange.[1]

    • Aromatic Protons (Ar-H): The protons on the benzene ring will appear in the aromatic region (typically 7.0-8.0 ppm). The substitution pattern dictates their chemical shifts and coupling patterns. For the 4-carboxylic acid derivative, we expect a complex splitting pattern due to the three adjacent aromatic protons.

    • Aliphatic Protons (-CH₂-): The three methylene groups on the five-membered ring (at positions C1, C2, and C3) will typically appear as multiplets in the upfield region (around 2.0-3.5 ppm). The protons at C1 and C3 are adjacent to the aromatic ring and will be further downfield than the C2 protons. Their signals are often complex due to geminal and vicinal coupling.[2]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number and electronic environment of the carbon atoms.

    • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is significantly deshielded and appears in the 165-185 ppm range.[3][4]

    • Aromatic Carbons (Ar-C): The six aromatic carbons will resonate between approximately 120-150 ppm. Quaternary carbons (those without attached protons) will typically show weaker signals.

    • Aliphatic Carbons (-CH₂-): The sp³-hybridized carbons of the five-membered ring will be found in the upfield region of the spectrum, usually between 20-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups. For a carboxylic acid, the spectrum is dominated by two highly characteristic absorptions.[3][5]

  • O-H Stretch: The hydroxyl group of the carboxylic acid exhibits a very broad and strong absorption band spanning a wide range, typically from 2500 to 3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form.[6][7]

  • C=O Stretch: The carbonyl group produces a strong, sharp absorption. For a saturated, dimeric carboxylic acid, this peak is typically found around 1710 cm⁻¹.[3][5] Conjugation with the aromatic ring can lower this frequency slightly.[3][8]

  • C-O Stretch: A C-O stretching vibration is also present and typically appears in the 1210-1320 cm⁻¹ region.[6][8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

  • Molecular Ion (M⁺): For this compound (C₁₀H₁₀O₂), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approx. 162.07 g/mol ).[9]

  • Key Fragmentation: Carboxylic acids exhibit characteristic fragmentation patterns. A common fragmentation is the loss of the hydroxyl group (-OH, 17 mass units) followed by the loss of carbon monoxide (-CO, 28 mass units), resulting in a fragment at M-45.[10] Cleavage of the C-C bond adjacent to the aromatic ring is also a common fragmentation pathway for indane derivatives.

Comparative Analysis: The Spectroscopic Impact of Derivatization

The true utility of spectroscopy shines when comparing a parent compound to its derivatives. By modifying the carboxylic acid functional group or substituting the indane core, we introduce predictable and diagnostic changes to the spectral data.

Derivatization of the Carboxyl Group

Modifying the -COOH group to an ester or an amide is a common strategy in drug development to alter properties like solubility and bioavailability. These changes are immediately obvious in the spectra.

  • Ester Derivatives (e.g., Methyl 2,3-dihydro-1H-indene-4-carboxylate):

    • NMR: The most dramatic change in the ¹H NMR is the disappearance of the broad acidic proton signal around 12 ppm and the appearance of new signals corresponding to the ester's alkyl group (e.g., a singlet around 3.9 ppm for a methyl ester). In the ¹³C NMR, the carbonyl carbon signal typically shifts slightly upfield to the 165-175 ppm range.[4]

    • IR: The very broad O-H stretch vanishes completely. The C=O stretching frequency increases (shifts to a higher wavenumber), appearing around 1735 cm⁻¹ for a saturated ester.[11][12] This shift occurs because the resonance donation from the ester oxygen is less pronounced than the strong hydrogen bonding effect in the parent acid, resulting in a carbonyl bond with more double-bond character.

  • Amide Derivatives (e.g., 2,3-dihydro-1H-indene-4-carboxamide):

    • NMR: In the ¹H NMR, the acidic proton is replaced by N-H protons, which typically appear as one or two broad signals between 5-8 ppm. In the ¹³C NMR, the amide carbonyl carbon resonates in the 160-180 ppm range.[4]

    • IR: The C=O stretching frequency decreases significantly compared to the acid and ester, appearing in the 1650-1690 cm⁻¹ region.[11] This is due to the strong resonance contribution from the nitrogen atom's lone pair, which delocalizes into the carbonyl group, lengthening the C=O bond and lowering its vibrational frequency. Additionally, N-H stretching bands will appear around 3100-3500 cm⁻¹.

The following diagram illustrates the workflow for characterizing these derivatives.

G cluster_0 Spectroscopic Characterization Workflow start Synthesized Derivative (Ester or Amide) nmr ¹H & ¹³C NMR - Confirm loss of -COOH proton - Identify new functional group signals start->nmr ir FTIR Spectroscopy - Confirm loss of broad O-H - Analyze C=O shift start->ir ms Mass Spectrometry - Confirm new Molecular Weight - Analyze fragmentation start->ms structure Structure Confirmed nmr->structure ir->structure ms->structure

Caption: General workflow for the spectroscopic confirmation of indane-4-carboxylic acid derivatives.

Substitution on the Indane Ring

Adding substituents to the aromatic or aliphatic portions of the indane scaffold induces more subtle, yet equally important, spectral shifts.

  • Aromatic Ring Substitution (e.g., 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid):

    • NMR: An electron-donating group like a methyl group will cause a slight upfield shift (shielding) of the nearby aromatic protons. It will also simplify the aromatic splitting pattern. A new singlet for the methyl protons would appear around 2.2-2.5 ppm in the ¹H NMR, and a new signal around 20 ppm would be seen in the ¹³C NMR.[13] Conversely, an electron-withdrawing group (e.g., -NO₂) would deshield the aromatic protons, shifting them downfield.

  • Aliphatic Ring Substitution (e.g., 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid):

    • NMR: Introducing a ketone at the C1 position dramatically alters the aliphatic region. The protons at C2 and C3 would be significantly deshielded due to the adjacent carbonyl group. The C1 carbon signal would disappear from the aliphatic region and a new ketone carbonyl signal would appear downfield in the ¹³C NMR spectrum, typically >190 ppm.[14]

    • IR: A second, strong C=O stretching band for the ketone would appear, typically around 1680-1700 cm⁻¹, in addition to the carboxylic acid C=O stretch.

Data Summary: A Comparative Overview

The following tables summarize the expected spectroscopic data for this compound and two common derivatives.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton AssignmentParent AcidMethyl Ester DerivativeAmide DerivativeCausality of Shift
-COOH / -NH₂~12.0 (broad s)N/A~5-8 (broad)Replacement of acidic proton with amide protons.
Ar-H~7.2 - 7.8 (m)~7.2 - 7.8 (m)~7.2 - 7.8 (m)Minimal change from remote functional group.
-OCH₃N/A~3.9 (s)N/AIntroduction of the methyl ester group.
-CH₂- (C1, C3)~2.9 - 3.2 (m)~2.9 - 3.2 (m)~2.9 - 3.2 (m)Minimal change from remote functional group.
-CH₂- (C2)~2.0 - 2.2 (m)~2.0 - 2.2 (m)~2.0 - 2.2 (m)Minimal change from remote functional group.

Table 2: Comparative IR Stretching Frequencies (cm⁻¹)

Vibrational ModeParent AcidMethyl Ester DerivativeAmide DerivativeCausality of Shift
O-H / N-H Stretch2500-3300 (very broad)N/A3100-3500 (medium)Disappearance of -OH, appearance of -NH₂.
C=O Stretch~1710~1735~1670Changes in resonance and inductive effects.

This relationship between the carbonyl environment and its stretching frequency is a cornerstone of IR spectral interpretation.

Caption: Influence of the attached group on the C=O stretching frequency in IR spectroscopy.

Self-Validating Experimental Protocols

Trustworthy data begins with robust methodology. The following protocols are designed to yield high-quality, reproducible spectroscopic data for this class of compounds.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • For ¹H NMR, accurately weigh 2-5 mg of the purified compound. For ¹³C NMR, use 15-25 mg.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable -COOH proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape. This step is critical for obtaining high-resolution spectra.

    • Acquire a standard ¹H spectrum. Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.

    • Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift axis using the residual solvent peak or TMS (0.00 ppm).

    • Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

Protocol 2: FTIR Sample Preparation and Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the empty, clean crystal.

    • Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the key absorption bands, paying close attention to the O-H/N-H region (2500-3500 cm⁻¹) and the carbonyl region (1650-1850 cm⁻¹).

Conclusion

The spectroscopic analysis of this compound and its derivatives is a logical, systematic process. By understanding the baseline spectral features of the parent molecule, one can predict and interpret the changes that arise from chemical modification. The key diagnostic markers—the downfield proton in ¹H NMR and the broad O-H and C=O stretches in IR—provide unambiguous evidence for the carboxylic acid moiety. The disappearance of these signals and the appearance of new, characteristic peaks provide a self-validating system for confirming the successful synthesis of ester, amide, and other derivatives. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize this important class of molecules.

References

Navigating the Nuances of Indane Carboxylic Acid-Derived NSAIDs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the indane carboxylic acid class represents a cornerstone in the management of pain and inflammation. Led by the potent but often gastrointestinally harsh indomethacin, this family of drugs has evolved to include prodrugs and analogues designed to optimize the therapeutic window between efficacy and adverse effects. This guide provides an in-depth comparison of the key NSAIDs derived from indane carboxylic acid—indomethacin, acemetacin, proglumetacin, and indobufen—supported by experimental data and methodological insights to inform research and development.

The Indane Carboxylic Acid Backbone: A Legacy of Potent COX Inhibition

The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. The indane carboxylic acid scaffold has proven to be a particularly effective framework for potent COX inhibition.

Mechanism of Action: A Focus on Cyclooxygenase

Indomethacin, the parent compound of this class, is a non-selective inhibitor of both COX-1 and COX-2 isoenzymes.[1] The constitutive COX-1 isoform is crucial for gastrointestinal mucosal protection and platelet function, while the inducible COX-2 isoform is upregulated at sites of inflammation.[2] The dual inhibition by traditional NSAIDs like indomethacin explains both their therapeutic efficacy and their common side effects, most notably gastrointestinal disturbances.[2]

Acemetacin and proglumetacin were developed as prodrugs of indomethacin with the aim of improving gastrointestinal tolerability.[3] Following administration, they are metabolized to indomethacin, which then exerts its anti-inflammatory and analgesic effects through COX inhibition.[2][4] Indobufen, while structurally related, is primarily recognized for its antiplatelet activity, also mediated through reversible COX-1 inhibition.[5]

Comparative Efficacy and Safety Profile

A critical aspect of NSAID development and selection is balancing the desired anti-inflammatory and analgesic effects with the risk of adverse events. The indane carboxylic acid derivatives offer a compelling case study in this ongoing effort.

Cyclooxygenase (COX) Selectivity

The ratio of COX-1 to COX-2 inhibition is a key determinant of an NSAID's safety profile. A lower COX-1/COX-2 IC50 ratio indicates a preference for COX-1 inhibition, which is often associated with a higher risk of gastrointestinal side effects.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioPredominant Selectivity
Indomethacin 0.00900.310.029COX-1[6]

Data derived from a study using human peripheral monocytes.[6]

As prodrugs, the COX selectivity of acemetacin and proglumetacin is ultimately determined by their active metabolite, indomethacin. Therefore, their pharmacological action is characterized by a strong inhibition of COX-1.

Clinical Efficacy and Gastrointestinal Tolerability: Head-to-Head Comparisons

Numerous clinical studies have compared the efficacy and safety of indane carboxylic acid derivatives, with a particular focus on gastrointestinal side effects.

A double-blind, multicentre study comparing acemetacin (180 mg/day) and indomethacin (150 mg/day) in patients with active osteoarthritis of the knee found comparable reductions in patient complaints as measured by the Lequesne Index after four weeks.[7] However, a significantly higher percentage of patients in the indomethacin group (22.2%) discontinued treatment due to adverse events, primarily gastrointestinal, compared to the acemetacin group (5.4%).[7] Overall, 83% of patients rated the tolerability of acemetacin as good or very good, in contrast to only 56% for indomethacin.[7]

Another double-blind study in rheumatoid arthritis patients demonstrated that acemetacin and indomethacin had comparable efficacy.[8] However, the incidence and severity of gastrointestinal adverse effects were significantly lower with acemetacin.[8]

Similarly, studies comparing proglumetacin to indomethacin have highlighted its improved gastric tolerance.[4] This is attributed to the co-drug design, where the proglumide component is thought to have a gastroprotective effect.

Indobufen has been extensively compared with aspirin, particularly in the context of antiplatelet therapy. A meta-analysis of 18 trials with over 12,000 patients concluded that indobufen demonstrated better safety, with a reduced risk of bleeding events and adverse cardiovascular events compared to aspirin, while maintaining non-inferior efficacy in preventing major adverse cardiovascular and cerebrovascular events.[9]

Experimental Protocols for Efficacy Evaluation

The preclinical and clinical evaluation of NSAIDs relies on a set of standardized experimental models and assays. Understanding these methodologies is crucial for interpreting existing data and designing future studies.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for assessing the anti-inflammatory activity of new compounds. The injection of carrageenan, a seaweed polysaccharide, into the rat's paw induces a localized inflammatory response characterized by edema.

Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Drug Administration: The test compounds (e.g., indomethacin, acemetacin, proglumetacin, or vehicle control) are administered orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Inflammation: A 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.[10][11]

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

G

In Vitro Assay: Whole Blood Assay for COX Inhibition

This assay provides a more physiologically relevant assessment of COX-1 and COX-2 inhibition compared to purified enzyme assays, as it is conducted in the presence of all blood components.

Protocol: Human Whole Blood Assay for COX Inhibition

  • Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.

  • COX-1 Assay (Thromboxane B2 Measurement):

    • Aliquots of whole blood are incubated with the test compound or vehicle at various concentrations.

    • The blood is allowed to clot for a specific time (e.g., 60 minutes) at 37°C to induce platelet aggregation and thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

    • The reaction is stopped, and serum is collected for TXB2 measurement by enzyme immunoassay (EIA) or radioimmunoassay (RIA).[13]

  • COX-2 Assay (Prostaglandin E2 Measurement):

    • Aliquots of heparinized whole blood are incubated with the test compound or vehicle.

    • Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.

    • After a prolonged incubation (e.g., 24 hours) at 37°C, plasma is collected for prostaglandin E2 (PGE2) measurement by EIA or RIA.[13]

  • Data Analysis: IC50 values (the concentration of the drug that causes 50% inhibition) for COX-1 and COX-2 are calculated from the concentration-response curves. The ratio of IC50 (COX-1)/IC50 (COX-2) is then determined to assess the selectivity of the compound.[14]

G

Pharmacokinetic Considerations

The pharmacokinetic profiles of these drugs also play a significant role in their clinical performance.

DrugBioavailabilityHalf-lifeMetabolism
Indomethacin ~100%~4.5 hoursHepatic
Acemetacin ~100% (after multiple doses)~1.0-1.1 hours (parent drug)Hydrolyzed to indomethacin[8][15]
Proglumetacin Rapidly absorbedNot specifiedMetabolized to indomethacin and proglumide
Indobufen Well absorbed~6-8 hoursHepatic

Acemetacin exhibits a shorter half-life for the parent compound, with the active metabolite, indomethacin, having a longer half-life.[8] The bioavailability of acemetacin is lower after a single dose compared to multiple doses, suggesting a "filling-up" of compartments.[15]

Conclusion and Future Directions

The indane carboxylic acid class of NSAIDs exemplifies the ongoing efforts to refine the therapeutic index of anti-inflammatory agents. While indomethacin remains a potent therapeutic option, its clinical utility is often limited by its gastrointestinal toxicity, which is directly linked to its strong inhibition of COX-1. The development of prodrugs like acemetacin and proglumetacin has demonstrated a successful strategy to mitigate this issue, offering comparable efficacy with a significantly improved safety profile. Indobufen presents an interesting case as a reversible COX inhibitor with a favorable safety profile, particularly in the realm of antiplatelet therapy.

For researchers and drug development professionals, the key takeaways are:

  • Structure-Activity Relationship: The indane carboxylic acid scaffold is a robust platform for designing potent COX inhibitors.

  • Prodrug Strategy: The conversion of a potent but poorly tolerated drug into a prodrug can significantly enhance its clinical applicability by improving its safety profile.

  • Beyond Anti-inflammatory Effects: The diverse applications of this class, from anti-inflammatory and analgesic to antiplatelet effects, highlight the potential for further exploration of these compounds in different therapeutic areas.

Future research in this area could focus on the development of even more selective COX-2 inhibitors based on the indane carboxylic acid backbone or the exploration of novel co-drug strategies to further enhance the safety and efficacy of this important class of NSAIDs.

References

A Senior Application Scientist's Guide to Structural Analogs of 2,3-dihydro-1H-indene-4-carboxylic Acid in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. The indane scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its role in the development of potent anti-inflammatory drugs. This guide provides an in-depth technical comparison of structural analogs of 2,3-dihydro-1H-indene-4-carboxylic acid, a key pharmacophore in this class of compounds. We will delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols to empower your research.

The Significance of the Indane Carboxylic Acid Scaffold

The 2,3-dihydro-1H-indene (indane) ring system is a core component of several successful anti-inflammatory drugs. Its rigid bicyclic structure provides a well-defined orientation for substituents to interact with biological targets, primarily cyclooxygenase (COX) enzymes. The carboxylic acid moiety is crucial for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs), as it mimics the carboxylate of arachidonic acid, the natural substrate for COX enzymes. This allows for competitive inhibition of prostaglandin synthesis, a key pathway in the inflammatory cascade.

Two prominent examples of drugs built upon the indane scaffold are Sulindac and Clidanac, which have demonstrated significant clinical efficacy as anti-inflammatory and analgesic agents. The exploration of structural analogs of the parent this compound aims to optimize potency, selectivity for COX isoforms, and pharmacokinetic properties, while minimizing adverse effects such as gastrointestinal toxicity.

Comparative Analysis of Structural Analogs

The anti-inflammatory potential of this compound and its analogs is primarily evaluated using the carrageenan-induced rat paw edema model, a well-established in vivo assay for acute inflammation. The following table summarizes the comparative anti-inflammatory activity of selected analogs, highlighting key structure-activity relationships.

CompoundStructureIn Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)Reference
This compound this compound structureBaseline activity[1](--INVALID-LINK--)
Sulindac Sulindac structureED50 = 42 mg/kg . Potent anti-inflammatory agent. The (Z)-isomer is the active form. The sulfoxide is a prodrug, which is metabolized to the active sulfide.[2](--INVALID-LINK--)
Clidanac Clidanac structurePotent anti-inflammatory agent.[3](--INVALID-LINK--)
(Z)-5,6-Methylenedioxy-2-methyl-1-(p-methylsulfinylbenzylidene)-3-indenyl acetic acid Sulindac analog structureED50 = 42 mg/kg . A sulindac analog with comparable potency.[2](--INVALID-LINK--)
Sulfide of (Z)-5,6-Methylenedioxy-2-methyl-1-(p-methylsulfinylbenzylidene)-3-indenyl acetic acid Sulindac analog sulfide structureED50 = 23 mg/kg . The active metabolite, showing higher potency than the parent prodrug.[2](--INVALID-LINK--)

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Indene Ring: The introduction of various substituents on both the aromatic and cyclopentane rings of the indane nucleus significantly influences anti-inflammatory activity. For instance, the 6-chloro and 5-cyclohexyl substituents in Clidanac contribute to its high potency.

  • The Carboxylic Acid Moiety: The position and nature of the acidic group are critical. While this compound serves as a foundational structure, extending the carboxylic acid with an acetic acid side chain, as seen in Sulindac, can enhance activity.

  • The Benzylidene Group: The exocyclic double bond and the substituted benzylidene moiety in Sulindac and its analogs are key for high potency. The Z-configuration of this double bond is generally associated with greater activity.

  • Prodrug Strategy: Sulindac exemplifies a successful prodrug approach. The sulfoxide is inactive in vitro but is reduced in vivo to the active sulfide metabolite. This strategy can help to reduce gastric irritation, a common side effect of NSAIDs.

Mechanistic Insights: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most indane-based anti-inflammatory agents is the inhibition of COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions such as gastroprotection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation.

The ideal NSAID would selectively inhibit COX-2 to reduce inflammation without affecting the protective functions of COX-1, thereby minimizing gastrointestinal side effects. The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the point of intervention for NSAIDs.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Housekeeping Prostaglandins (Gastroprotection, Platelet Aggregation) COX1->Prostaglandins_Housekeeping Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation NSAIDs Indane Carboxylic Acid Analogs (NSAIDs) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The arachidonic acid cascade and the role of COX-1 and COX-2 in prostaglandin synthesis.

Experimental Protocols

To facilitate your research, we provide detailed, step-by-step methodologies for the synthesis of a key precursor and the primary in vivo anti-inflammatory assay.

Synthesis of Substituted Indanones (Precursors to Indane Carboxylic Acids)

The synthesis of substituted indane carboxylic acids often begins with the corresponding indanone. The following is a general procedure for the synthesis of halo-substituted indanones.

Workflow for the Synthesis of Halo-Indanones:

Synthesis_Workflow Start Start: Substituted Benzyl Meldrum's Acid Flash_Pyrolysis Flash Vacuum Pyrolysis Start->Flash_Pyrolysis Intramolecular_Cyclization Intramolecular Friedel-Crafts Acylation Flash_Pyrolysis->Intramolecular_Cyclization Halo_Indanone Product: Halo-Indanone Intramolecular_Cyclization->Halo_Indanone

Caption: General workflow for the synthesis of halo-indanones.

Step-by-Step Protocol:

  • Preparation of the Substituted Benzyl Meldrum's Acid: Synthesize the appropriate benzyl Meldrum's acid derivative from the corresponding substituted benzyl halide and Meldrum's acid.

  • Flash Vacuum Pyrolysis: Subject the benzyl Meldrum's acid derivative to flash vacuum pyrolysis. This step generates a reactive ketene intermediate.

  • Intramolecular Friedel-Crafts Acylation: The in situ generated ketene undergoes an intramolecular Friedel-Crafts acylation reaction to yield the corresponding halo-substituted indanone.

  • Purification: Purify the resulting indanone using standard techniques such as column chromatography or recrystallization.

For a detailed protocol, refer to literature on the synthesis of halo-indanones.[4](--INVALID-LINK--)

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema Assay

This is the gold-standard assay for evaluating the acute anti-inflammatory activity of novel compounds.

Workflow for Carrageenan-Induced Paw Edema Assay:

Edema_Assay_Workflow Animal_Acclimatization 1. Animal Acclimatization Baseline_Measurement 2. Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Compound_Administration 3. Administration of Test Compound/Vehicle Baseline_Measurement->Compound_Administration Carrageenan_Injection 4. Subplantar Injection of Carrageenan Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement 5. Paw Volume Measurement at Regular Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 6. Calculation of % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Step-by-Step Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for each analog at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

For further details on the protocol and the mechanisms involved, refer to established methodologies.[5](--INVALID-LINK--)

Conclusion and Future Directions

The this compound scaffold remains a highly promising template for the design of novel anti-inflammatory agents. Structure-activity relationship studies have demonstrated that strategic modifications to the indane ring system and the carboxylic acid side chain can lead to compounds with enhanced potency and improved safety profiles. The development of selective COX-2 inhibitors and the application of prodrug strategies are key avenues for future research in this area.

This guide provides a foundational understanding and practical protocols to aid researchers in the exploration of this important class of compounds. By leveraging the insights and methodologies presented here, the scientific community can continue to advance the development of safer and more effective treatments for inflammatory diseases.

References

A Comparative Guide to the Inhibitory Activity of Indene Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive assessment of indene amino acid derivatives as potent inhibitors of various biological targets. We will delve into their comparative efficacy, mechanisms of action, and the robust experimental methodologies required for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

Introduction: The Indene Amino Acid Scaffold - A Privileged Structure in Inhibitor Design

The indene ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a recognized "privileged scaffold" in medicinal chemistry.[1] Its rigid, yet three-dimensional, structure provides an excellent framework for presenting functional groups in a defined spatial orientation, facilitating precise interactions with biological targets. When coupled with amino acids or their derivatives, the resulting molecules gain enhanced structural diversity and physicochemical properties, such as improved solubility and the potential for specific hydrogen bonding and ionic interactions.[2][3]

This combination has proven highly effective in the development of potent inhibitors for a range of targets, from metabolic enzymes to protein aggregation pathways. This guide will compare the inhibitory profiles of several classes of indene amino acid derivatives, providing the underlying data and experimental context necessary for informed research and development.

Comparative Inhibitory Activity Across Key Biological Targets

Indene amino acid derivatives have demonstrated significant inhibitory activity against a diverse array of targets implicated in diseases ranging from fungal infections and cancer to neurodegenerative disorders. The lipophilic nature of the indene core often facilitates interaction with hydrophobic pockets in enzymes, while the amino acid moiety can be tailored to engage with specific residues in the active or allosteric sites.[4]

Below is a comparative summary of the inhibitory potency (IC₅₀) of representative indene derivatives against several key targets.

Derivative Class Target Lead Compound Example IC₅₀ Value (µM) Therapeutic Area Source
Indene Amino AcidSuccinate Dehydrogenase (SDH)Compound i18 0.5026Antifungal[4]
Indene-Derived HydrazideAcetylcholinesterase (AChE)Compound SD-30 13.86Alzheimer's Disease[5][6]
Dihydro-1H-indeneTubulin PolymerizationCompound 12d 0.028 - 0.087Oncology[7]
Indane-dioneFGFR1 KinaseCompound 7b 3.1Oncology[8]
Indane-dioneβ-Amyloid AggregationCompound 6c 1.4Alzheimer's Disease[9][10]

This data highlights the scaffold's versatility. By modifying the indene core, the amino acid linker, and peripheral substituents, researchers can tune the molecule's activity toward vastly different biological targets, achieving potencies from the mid-micromolar to the high-nanomolar range.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The efficacy of these derivatives is rooted in their specific molecular interactions with their targets.

  • Succinate Dehydrogenase (SDH) Inhibitors : For SDHIs, the indene fragment optimizes hydrophobic interactions within the enzyme's binding pocket.[4] Molecular docking studies suggest that the indene moiety occupies a hydrophobic region, while other parts of the molecule form crucial hydrogen bonds, leading to potent inhibition of fungal respiration.[4]

  • Acetylcholinesterase (AChE) Inhibitors : In the case of AChE inhibitors, the indene core acts as an anchor within the enzyme's active site gorge. SAR studies have revealed that the position of substituents, such as hydrogen bond donors on an associated phenyl ring, is critical for potency. For example, a hydroxyl group at the para-position (compound SD-30) resulted in maximum AChE inhibition, which decreased when the group was moved to the meta-position.[6]

  • Tubulin Polymerization Inhibitors : Novel dihydro-1H-indene derivatives have been shown to bind to the colchicine site on tubulin.[7] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis in cancer cells. The trimethoxy-substituted indene core mimics the trimethoxyphenyl ring of known colchicine-site binders like combretastatin A-4 (CA-4).[7]

  • β-Amyloid (Aβ) Aggregation Inhibitors : Indane derivatives can inhibit the formation of Aβ fibrils, a key pathological hallmark of Alzheimer's disease. The inhibitory mechanism is believed to involve π-stacking and hydrogen bond interactions with the Aβ peptide, preventing its self-assembly into neurotoxic oligomers and fibrils.[9]

The following diagram illustrates the general principle of enzyme inhibition, which forms the basis for assessing the activity of these compounds.

G start Start: Prepare Reagents (Buffer, Enzyme, DTNB, ATCh, Inhibitors) plate_setup 1. Plate Setup (96-well) - Add Inhibitor/Control - Add DTNB - Add AChE Enzyme start->plate_setup pre_incubation 2. Pre-incubation (15 min @ 37°C) plate_setup->pre_incubation reaction_start 3. Initiate Reaction (Add ATCh Substrate) pre_incubation->reaction_start measurement 4. Kinetic Measurement (Read Absorbance @ 412 nm over time) reaction_start->measurement data_analysis 5. Data Analysis - Calculate Reaction Rates - Determine % Inhibition measurement->data_analysis ic50 6. Calculate IC50 Value (Dose-Response Curve) data_analysis->ic50 end End: Report Inhibitory Potency ic50->end

References

comparing chiral vs achiral synthesis of indene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of Indene Derivatives: A Comparative Analysis of Chiral and Achiral Strategies

In the landscape of modern medicinal chemistry and materials science, indene derivatives represent a class of privileged scaffolds. Their unique structural and electronic properties have positioned them as critical components in a range of applications, from potent pharmaceuticals to advanced organic electronics. The synthetic approach to these molecules, however, is a critical determinant of their ultimate function, with the choice between chiral and achiral methodologies having profound implications for biological activity and material performance.

This guide provides a comprehensive comparison of chiral and achiral strategies for the synthesis of indene derivatives. We will delve into the mechanistic underpinnings of key synthetic transformations, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data. This content is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.

The Significance of Chirality in Indene Derivatives

Chirality, or 'handedness', is a fundamental concept in chemistry, where a molecule and its mirror image are non-superimposable. In the context of drug development, the specific three-dimensional arrangement of atoms (stereochemistry) in a chiral molecule can dramatically influence its interaction with biological targets, which are themselves chiral. One enantiomer (one of the mirror-image forms) may exhibit the desired therapeutic effect, while the other could be inactive or even toxic. Consequently, the ability to selectively synthesize a single enantiomer—an asymmetric or chiral synthesis—is often paramount.

Achiral synthesis, in contrast, produces a racemic mixture, an equal 50:50 mixture of both enantiomers. While simpler to execute, this necessitates a subsequent, often challenging, resolution step to isolate the desired enantiomer, or the use of the mixture with potentially suboptimal performance.

Achiral Synthesis of Indene Derivatives: The Classical Approach

Traditional methods for synthesizing the indene scaffold are typically achiral, focusing on the construction of the core bicyclic structure without control over stereochemistry. A common and robust strategy is the intramolecular Friedel-Crafts reaction.

Mechanism and Experimental Rationale

The intramolecular Friedel-Crafts cyclization involves the formation of a new carbon-carbon bond to an aromatic ring, typically promoted by a Lewis acid or a strong protic acid. The starting material is often a phenyl-substituted propyl halide or alcohol. The acid catalyst facilitates the formation of a carbocation, which is then attacked by the electron-rich aromatic ring to form the five-membered ring of the indene core.

The choice of catalyst is critical. Strong Lewis acids like aluminum chloride (AlCl₃) are effective but can sometimes lead to side reactions. Protic acids, such as polyphosphoric acid (PPA), offer a milder alternative that often results in cleaner reactions and simpler workups.

Representative Achiral Synthesis Protocol: PPA-Mediated Cyclization

This protocol describes the synthesis of 1-methylindene from α-methylcinnamyl alcohol.

Experimental Workflow

A Start: α-Methylcinnamyl Alcohol B Add Polyphosphoric Acid (PPA) A->B Reagent Addition C Heat Reaction (e.g., 80-100 °C) B->C Initiate Cyclization D Quench with Ice-Water C->D Stop Reaction E Extract with Organic Solvent D->E Workup F Purify by Distillation/Chromatography E->F Isolation G End: 1-Methylindene (Racemic) F->G Final Product

Caption: Workflow for the achiral synthesis of 1-methylindene via PPA-mediated cyclization.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place α-methylcinnamyl alcohol (1.0 eq).

  • Catalyst Addition: Cautiously add polyphosphoric acid (PPA) (approx. 10-fold excess by weight) to the starting material. The mixture will become viscous.

  • Heating: Heat the mixture with stirring in an oil bath at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add crushed ice to the viscous mixture to quench the reaction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane) (3x).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-methylindene.

Chiral Synthesis of Indene Derivatives: The Modern Approach

The demand for enantiomerically pure compounds has driven the development of sophisticated asymmetric methods. These strategies utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, directly yielding an enantioenriched product. Asymmetric hydrogenation of a pre-formed indene derivative is a powerful and widely used technique.

Mechanism and Experimental Rationale

Asymmetric hydrogenation employs a transition metal catalyst (commonly rhodium or ruthenium) complexed with a chiral ligand. This chiral catalyst creates a chiral environment around the metal center. When the prochiral olefin (the double bond of the indene) coordinates to the metal, the ligand directs the delivery of hydrogen from one specific face of the double bond, leading to the preferential formation of one enantiomer over the other.

The choice of ligand is the most critical parameter in achieving high enantioselectivity. Ligands such as BINAP and its derivatives have proven highly effective in the asymmetric hydrogenation of substituted indenes.

Representative Chiral Synthesis Protocol: Asymmetric Hydrogenation

This protocol outlines the asymmetric hydrogenation of 1-methylindene to produce enantioenriched (R)- or (S)-1-methylindane, a common chiral building block.

Experimental Workflow

A Start: 1-Methylindene & Chiral Catalyst B Pressurize with H₂ (e.g., 20 atm) A->B Reaction Setup C Stir at Room Temp B->C Initiate Hydrogenation D Monitor H₂ Uptake/TLC C->D Reaction Progress E Vent H₂ & Concentrate D->E Workup F Purify via Chromatography E->F Isolation G End: Enantioenriched 1-Methylindane F->G Final Product

Caption: Workflow for chiral synthesis via asymmetric hydrogenation of an indene derivative.

Step-by-Step Protocol:

  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor vessel with the chiral catalyst, for example, [Rh(COD)((R,R)-Me-DuPhos)]BF₄ (0.1-1 mol%).

  • Substrate Addition: Add the substrate, 1-methylindene (1.0 eq), dissolved in a degassed solvent such as methanol.

  • Reaction Execution: Seal the reactor, remove it from the glovebox, and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 20 atm H₂) and stir the reaction at room temperature.

  • Monitoring: Monitor the reaction until hydrogen uptake ceases.

  • Workup: Carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by passing it through a short plug of silica gel to remove the catalyst.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Comparative Analysis: Performance and Practical Considerations

The choice between an achiral and a chiral synthetic route is a trade-off between simplicity, cost, and the desired final product specifications.

ParameterAchiral Synthesis (e.g., PPA Cyclization)Chiral Synthesis (e.g., Asymmetric Hydrogenation)
Stereocontrol None (produces racemic mixture)Excellent (typically >95% ee)
Yield Generally high (70-90%)High (>95%)
Reagents/Catalysts Inexpensive, bulk chemicals (PPA, AlCl₃)Expensive, specialized chiral ligands and metal precursors
Equipment Standard laboratory glasswareHigh-pressure hydrogenation equipment, glovebox
Downstream Processing Requires chiral resolution if a single enantiomer is neededDirect access to enantioenriched product
Scalability Readily scalableCan be challenging and costly to scale
Substrate Scope BroadCan be sensitive to substrate substitution patterns

Conclusion and Future Outlook

Both achiral and chiral syntheses of indene derivatives have their place in the synthetic chemist's toolbox. Achiral methods, like the PPA-mediated cyclization, offer a straightforward and cost-effective route to the indene core, making them ideal for applications where stereochemistry is not a concern or for producing racemic starting materials for subsequent resolution or chiral synthesis.

In contrast, chiral methodologies, exemplified by asymmetric hydrogenation, provide direct access to enantiomerically pure or enriched products, which is often a non-negotiable requirement in drug development. While the initial investment in catalysts and equipment is higher, the elegance and efficiency of these methods in delivering the desired stereoisomer are unparalleled.

The future of indene synthesis will likely focus on the development of even more efficient, sustainable, and cost-effective chiral methods. The use of earth-abundant metal catalysts and the design of novel, highly active chiral ligands will continue to be major areas of research, further bridging the gap between the simplicity of classical methods and the precision of modern asymmetric synthesis.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-dihydro-1H-indene-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemical compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,3-dihydro-1H-indene-4-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Hazard Identification and Risk Assessment

Based on this data, this compound should be handled as a hazardous substance with the following presumed characteristics:

  • Acute Toxicity, Oral: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Carboxylic acids, as a class, are weak acids but can be corrosive and are incompatible with bases.[3] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as regulated hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]

Personal Protective Equipment (PPE)

To mitigate the risks of exposure during handling and disposal, the following PPE is mandatory. This aligns with OSHA's requirements for handling hazardous chemicals.[6]

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended for larger quantities.Protects against accidental splashes that can cause serious eye irritation.[7][8]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.Prevents direct skin contact, which can cause irritation.[9]
Body Protection A standard laboratory coat. For significant quantities, a chemically resistant apron should be worn.Protects against contamination of personal clothing.
Respiratory Use in a well-ventilated area, such as a chemical fume hood, is required.Mitigates the risk of inhaling dust or vapors, which may cause respiratory irritation.[2][10]

Waste Segregation and On-Site Storage

Proper segregation is critical to prevent dangerous chemical reactions.[11] The primary principle is to keep incompatible materials separate.

Key Segregation Rules:

  • Acids and Bases: Store waste this compound separately from all bases.[11]

  • Oxidizers: Keep away from oxidizing agents.

  • Metals: Do not store in metal containers, as carboxylic acids can be corrosive to metals.[3][12] Use only compatible glass or plastic waste containers.

All chemical waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][13] This area must be at or near the point of generation and under the control of laboratory personnel.

SAA Requirements:

  • The area must be clearly marked with a "Hazardous Waste" sign.[12]

  • Secondary containment (e.g., a plastic tub) is required to contain potential spills.

  • Containers must be kept closed at all times except when adding waste.[11]

  • The SAA must be inspected weekly for leaks and container deterioration.[11]

Step-by-Step Disposal Protocol

The following workflow provides a direct, procedural guide for the safe disposal of this compound.

Step 1: Waste Characterization

All waste streams containing this compound must be classified as hazardous. This includes:

  • Unused or expired pure chemical.

  • Solutions containing the acid.

  • Contaminated materials (e.g., filter paper, pipette tips, gloves).

Step 2: Containerization
  • Primary Container: Use a chemically compatible container, preferably the original container or a designated plastic or glass waste bottle.[11][14] Ensure the container is in good condition, free of leaks or cracks, and has a secure, leak-proof cap.[4]

  • Container Capacity: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[12]

  • Solid vs. Liquid Waste: Collect solid waste (contaminated gloves, paper towels) in a separate, clearly labeled container from liquid waste.

Step 3: Labeling

Proper labeling is a critical regulatory requirement. Each waste container must have a completed hazardous waste label affixed as soon as the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste" .[11]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[11]

  • A complete list of all components in the container, including solvents and water, with percentages.[11]

  • The associated hazards: "Corrosive (Acid)", "Irritant", "Harmful if Swallowed" .[11]

  • The date the container becomes full.[11]

Step 4: Accumulation in SAA

Place the properly labeled and closed container in the designated SAA. Ensure it is segregated from incompatible materials as described in Section 3. Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA.[13]

Step 5: Arranging Final Disposal

Once a waste container is full, it must be removed from the SAA within three days.[11]

  • Do Not Treat the Waste: Do not attempt to neutralize the carboxylic acid waste unless it is a documented and approved part of an experimental procedure and you have the appropriate training and equipment. Improper neutralization can generate heat and splashes.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup.[7][9] This ensures the waste is transported, treated, and disposed of in compliance with all federal (EPA), state, and local regulations.[15]

G gen Waste Generation (e.g., expired chemical, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe char Characterize as Hazardous Waste container Select Compatible Container (Glass or Plastic) char->container ppe->char label Affix Hazardous Waste Label (Complete all fields) container->label saa Store in designated SAA (Segregated, Secondary Containment) label->saa full Container Full? saa->full full->saa No ehs Contact EH&S for Pickup (Within 3 days of being full) full->ehs Yes end Document and Dispose (via Licensed Service) ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of an accidental spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[7][16]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team or EH&S.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-indene-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
2,3-dihydro-1H-indene-4-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.